molecular formula C8H8O2S B014478 Methyl 3-mercaptobenzoate CAS No. 72886-42-1

Methyl 3-mercaptobenzoate

Cat. No.: B014478
CAS No.: 72886-42-1
M. Wt: 168.21 g/mol
InChI Key: SRGOMBXXNIVIPR-UHFFFAOYSA-N
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Description

Methyl 3-mercaptobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C8H8O2S and its molecular weight is 168.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-sulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-10-8(9)6-3-2-4-7(11)5-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGOMBXXNIVIPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402386
Record name METHYL 3-MERCAPTOBENZOATE
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Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72886-42-1
Record name METHYL 3-MERCAPTOBENZOATE
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Record name Methyl 3-mercaptobenzoate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-mercaptobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-mercaptobenzoate (CAS No. 72886-42-1), a versatile chemical intermediate. The document details its physicochemical properties, spectroscopic profile, synthesis and reactivity, key applications in organic synthesis, and essential safety information.

Core Properties of this compound

This compound, also known as methyl 3-sulfanylbenzoate, is an aromatic thiol ester compound. Its structure, featuring a reactive thiol group and a methyl ester on a benzene ring, makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 72886-42-1[1][2]
Molecular Formula C₈H₈O₂S[2]
Molecular Weight 168.21 g/mol [2]
Appearance Colourless to pale yellow oil[1]
Boiling Point 65-75 °C at 0.5 mm Hg[1]
Density (Predicted) 1.202 ± 0.06 g/cm³[1]
pKa (Predicted) 5.89 ± 0.10[1]
Solubility Slightly soluble in Chloroform, DMSO, Ethyl Acetate, Methanol[1]
Spectroscopic Profile

Detailed experimental spectroscopic data for this compound is not widely available in public spectral databases. The following table provides expected peak characteristics based on the compound's structure and analysis of analogous molecules.

SpectroscopyExpected Peaks and Characteristics
¹H NMR ~ 3.5 ppm (s, 1H): Thiol proton (-SH). ~ 3.9 ppm (s, 3H): Methyl ester protons (-OCH₃). ~ 7.2-8.0 ppm (m, 4H): Aromatic protons on the benzene ring.
¹³C NMR ~ 52 ppm: Methyl ester carbon (-OCH₃). ~ 125-138 ppm: Aromatic carbons. The carbon attached to the sulfur (C-S) would be distinct from the others. ~ 166 ppm: Carbonyl carbon of the ester (C=O).
IR Spectroscopy ~ 2550-2600 cm⁻¹: S-H stretch (thiol), typically weak. ~ 1700-1730 cm⁻¹: C=O stretch (ester), strong. ~ 1600, 1475 cm⁻¹: C=C stretches (aromatic ring). ~ 1100-1300 cm⁻¹: C-O stretch (ester). ~ 3000-3100 cm⁻¹: Aromatic C-H stretch.
Mass Spectrometry Molecular Ion (M⁺): m/z = 168. Key Fragments: Loss of methoxy group (-OCH₃) at m/z = 137. Loss of the entire ester group (-COOCH₃) at m/z = 109.

Synthesis and Reactivity

This compound is typically synthesized via the acid-catalyzed esterification of its corresponding carboxylic acid, 3-mercaptobenzoic acid.

Experimental Protocol: Fischer Esterification Synthesis

This protocol describes the synthesis of this compound from 3-mercaptobenzoic acid and methanol, using sulfuric acid as a catalyst.

Materials:

  • 3-Mercaptobenzoic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (10-20 eq, serves as reagent and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (0.1-0.2 eq, catalyst)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • 100 mL round-bottomed flask, reflux condenser, separatory funnel, standard glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottomed flask, add 3-mercaptobenzoic acid (e.g., 5.0 g, 32.4 mmol). Add a stir bar and anhydrous methanol (e.g., 80 mL, ~20 eq).

  • Catalyst Addition: While stirring, cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (e.g., 0.3 mL, ~0.18 eq).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C). Maintain reflux with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the bulk of the methanol using a rotary evaporator.

  • Extraction: Transfer the residue to a separatory funnel containing 50 mL of water and 50 mL of diethyl ether. Shake the funnel, venting frequently. Separate the layers and collect the organic phase.

  • Washing: Wash the organic layer sequentially with 50 mL of water, two 50 mL portions of saturated sodium bicarbonate solution (to neutralize the acid catalyst; Caution: CO₂ evolution), and finally with 50 mL of brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product, this compound, as an oil.

  • Purification (Optional): If necessary, the product can be purified by vacuum distillation.

Chemical Reactivity

The reactivity of this compound is dominated by its two functional groups:

  • Thiol Group (-SH): The thiol is susceptible to oxidation, readily forming a disulfide bridge under mild oxidizing conditions. It can also act as a potent nucleophile in S-alkylation, S-acylation, and Michael addition reactions.

  • Ester Group (-COOCH₃): The methyl ester can undergo hydrolysis back to the carboxylic acid under acidic or basic conditions. It can also be converted to other functional groups, such as amides, via nucleophilic acyl substitution.

Applications in Drug Development and Research

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. The thiol group provides a handle for constructing thioether linkages, which are present in numerous biologically active compounds.

Experimental Protocol: Synthesis of a Thioxanthone Precursor

Thioxanthones are a class of sulfur-containing heterocyclic compounds with a range of biological activities, including potential antitumor properties. This protocol outlines a representative synthesis of a thioxanthone core structure via acid-catalyzed cyclization, a common application for mercaptobenzoic acid derivatives.

Materials:

  • This compound (1.0 eq)

  • Salicylic acid (or a substituted derivative) (1.0 eq)

  • Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA) (solvent and catalyst)

  • Ice water

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottomed flask, carefully add concentrated sulfuric acid (e.g., 50 mL). Cool the acid in an ice bath.

  • Reagent Addition: Slowly and portion-wise, add a mixture of this compound (e.g., 3.36 g, 20 mmol) and salicylic acid (e.g., 2.76 g, 20 mmol) to the stirred, cold acid. Note: This reaction involves the in-situ hydrolysis of the ester to the carboxylic acid, which then reacts.

  • Reaction: Allow the mixture to warm to room temperature and then heat gently (e.g., 60-80 °C) for 2-4 hours. The reaction mixture will typically develop a deep color.

  • Quenching: After cooling, very carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude thioxanthone product.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure thioxanthone product.

Safety and Handling

This compound should be handled with appropriate care in a well-ventilated fume hood. It is sensitive to oxidation and should be stored under an inert atmosphere in a refrigerator.

Hazard Summary
Hazard ClassGHS CodeStatement
Acute Toxicity, OralH302Harmful if swallowed
Acute Toxicity, DermalH312Harmful in contact with skin
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Acute Toxicity, InhalationH332Harmful if inhaled
Specific target organ toxicityH335May cause respiratory irritation

Data sourced from supplier safety data sheets.

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Mandatory Visualizations

Synthesis and Work-up Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound via Fischer Esterification and its subsequent purification.

Synthesis_Workflow Reagents Reagents: 3-Mercaptobenzoic Acid Methanol (excess) H₂SO₄ (cat.) Reaction Reaction Step: Fischer Esterification Reagents->Reaction Combine Reflux Reflux @ ~65°C (4-6 hours) Reaction->Reflux Heat Workup Work-up Start: Solvent Removal Reflux->Workup Cool Extraction Liquid-Liquid Extraction (Diethyl Ether / Water) Workup->Extraction Dilute Organic_Phase Organic Phase (Ether Solution) Extraction->Organic_Phase Separate Wash_H2O Wash 1: Aqueous Layer (H₂O) Wash_H2O->Organic_Phase Wash Wash_Bicarb Wash 2: NaHCO₃ Solution (aq) (Neutralize Acid) Wash_Bicarb->Organic_Phase Wash Wash_Brine Wash 3: Brine (aq) (Remove Water) Wash_Brine->Organic_Phase Wash Organic_Phase->Wash_H2O Organic_Phase->Wash_Bicarb Organic_Phase->Wash_Brine Drying Drying Agent (Anhydrous MgSO₄) Organic_Phase->Drying Treat Isolation Isolation: Filtration & Evaporation Drying->Isolation Process Product Final Product: This compound (Oil) Isolation->Product

Caption: Workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of Methyl 3-mercaptobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 3-mercaptobenzoate, a compound of interest in organic synthesis and pharmaceutical research. This document outlines its key physical and chemical characteristics, presents detailed experimental protocols for their determination, and offers a logical workflow for the characterization of such a chemical entity.

Core Physicochemical Data

This compound is an ester derivative of benzoic acid containing a thiol group. Its properties are crucial for its handling, storage, and application in synthetic and developmental workflows.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 72886-42-1[1][2]
Molecular Formula C₈H₈O₂S[1][2]
Molecular Weight 168.21 g/mol [1][2]
Appearance Colourless to Pale Yellow Oil[1]
Boiling Point 65-75 °C at 0.5 mmHg[1][3]
Density (Predicted) 1.202 ± 0.06 g/cm³[1][3]
Solubility Slightly soluble in Chloroform, DMSO, Ethyl Acetate, Methanol[1]
pKa (Predicted) 5.89 ± 0.10[1]
Storage Conditions Refrigerator, Under Inert Atmosphere[1][4]

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physicochemical properties of a liquid compound like this compound.

The boiling point is a critical physical constant for characterizing a liquid. The Thiele tube method is a common and effective technique that requires a small amount of sample.[5]

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Small test tube (e.g., fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating bath liquid

  • Rubber band or thread for attachment

Procedure:

  • Sample Preparation: Fill the small test tube with this compound to a depth of 2-3 cm.

  • Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end protruding above the surface.[6]

  • Assembly: Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

  • Heating: Insert the assembly into the Thiele tube containing mineral oil, making sure the heating liquid level is above the sample but below the top of the test tube.[6]

  • Observation: Gently heat the side arm of the Thiele tube.[6] As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube's open end. This indicates the liquid's vapor pressure has overcome the atmospheric pressure.

  • Recording the Boiling Point: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the sample.[5] Record this temperature.

  • For accuracy, repeat the determination at least twice and calculate the average.

This gravimetric method provides a precise measurement of a liquid's density.[7]

Apparatus:

  • Pycnometer (density bottle) of a known volume (e.g., 10 mL or 25 mL)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermometer

  • Constant temperature water bath

Procedure:

  • Clean and Dry: Thoroughly clean and dry the pycnometer and its stopper.

  • Mass of Empty Pycnometer: Weigh the empty, dry pycnometer with its stopper on the analytical balance (m₁).[7]

  • Mass of Pycnometer with Sample: Fill the pycnometer completely with this compound, ensuring no air bubbles are present. Insert the stopper, allowing excess liquid to escape through the capillary. Carefully wipe the outside of the pycnometer dry.

  • Allow the filled pycnometer to equilibrate to a constant temperature (e.g., 20 °C) in a water bath.

  • Weigh the filled pycnometer (m₂).

  • Mass of Pycnometer with Water: Empty and clean the pycnometer. Fill it with distilled water, following the same procedure, and weigh it at the same temperature (m₃).

  • Calculation: The density (ρ) of the sample is calculated using the following formula:

    • ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water

    • Where ρ_water is the known density of water at the experimental temperature.

This protocol establishes the qualitative solubility of this compound in various solvents.

Apparatus:

  • Small test tubes

  • Graduated pipettes or droppers

  • Vortex mixer (optional)

  • Sample of this compound

  • A selection of solvents (e.g., water, ethanol, diethyl ether, chloroform, DMSO)

Procedure:

  • Initial Setup: Place approximately 20-30 mg (or 1-2 drops) of this compound into a small test tube.[8]

  • Solvent Addition: Add the selected solvent (e.g., chloroform) dropwise, starting with about 0.5 mL.[8]

  • Mixing: Shake or vortex the test tube vigorously for 1-2 minutes to facilitate dissolution.

  • Observation: Observe the mixture against a contrasting background.

    • Soluble: The sample forms a clear, homogenous solution with no visible particles.

    • Slightly Soluble: A significant portion of the sample dissolves, but some undissolved material remains, or the solution appears cloudy.

    • Insoluble: The sample does not visibly dissolve in the solvent.

  • Incremental Addition: If the substance does not dissolve completely, continue adding the solvent in small increments (e.g., 0.5 mL portions) up to a total volume of 3 mL, shaking after each addition.[8]

  • Record Results: Record the solubility classification for each solvent tested. The process should be conducted at a controlled temperature, as temperature significantly influences solubility.[9]

Visualization of Experimental Workflow

The characterization of a chemical substance like this compound follows a logical progression from acquisition to detailed analysis. The following diagram illustrates this standard workflow.

G cluster_0 Phase 1: Sample Preparation & Initial Checks cluster_1 Phase 2: Physicochemical Property Determination cluster_2 Phase 3: Data Compilation & Reporting A Procurement or Synthesis of this compound B Purity Assessment (e.g., GC-MS, NMR) A->B Initial QC C Physical State Verification (e.g., Color, Form) B->C Proceed if Pure D Boiling Point Determination C->D Characterization Experiments E Density Measurement C->E Characterization Experiments F Solubility Screening (in various solvents) C->F Characterization Experiments G Spectroscopic Analysis (FTIR, UV-Vis) C->G Characterization Experiments H Tabulate Quantitative Data D->H Collate Results E->H Collate Results F->H Collate Results G->H Collate Results I Document Experimental Methodologies H->I J Generate Technical Report or Whitepaper I->J

Caption: Workflow for the physicochemical characterization of a chemical compound.

References

Methyl 3-mercaptobenzoate molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-mercaptobenzoate is an organic chemical compound that belongs to the family of thiols and esters. Its chemical structure consists of a benzene ring substituted with a methyl ester group and a mercapto (thiol) group at positions 1 and 3, respectively. While it serves as a potentially useful intermediate in organic synthesis, detailed public-domain information regarding its extensive application in drug development, specific biological activities, or involvement in signaling pathways is limited. This guide provides a summary of the available technical data for this compound, focusing on its molecular structure, physicochemical properties, and safety information.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the table below, providing a clear overview of its key quantitative data.

PropertyValueCitation(s)
Molecular Formula C₈H₈O₂S[1]
Molecular Weight 168.21 g/mol [1]
CAS Number 72886-42-1[1]
Boiling Point 65-75 °C at 0.5 mmHg[2]
Density 1.202 ± 0.06 g/cm³ (Predicted)[2]
pKa 5.89 ± 0.10 (Predicted)[2]
Appearance Colorless to Pale Yellow Oil[2]
Solubility Chloroform (Slightly), DMSO (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly)[2]
Stability Sensitive to Oxidation[2]

Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a general approach can be inferred from methods for preparing mercaptobenzoates. One potential synthetic route is the esterification of 3-mercaptobenzoic acid.

Below is a conceptual workflow for its synthesis.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3_Mercaptobenzoic_Acid 3-Mercaptobenzoic Acid Esterification Fischer Esterification 3_Mercaptobenzoic_Acid->Esterification Acid Catalyst (e.g., H₂SO₄) Methanol Methanol Methanol->Esterification Methyl_3_Mercaptobenzoate This compound Esterification->Methyl_3_Mercaptobenzoate Methyl_3_Mercaptobenzoate_Structure cluster_structure This compound C1 C C2 C C1->C2 C1_sub COOCH₃ C1->C1_sub C3 C C2->C3 C4 C C3->C4 C3_sub SH C3->C3_sub C5 C C4->C5 C6 C C5->C6 C6->C1

References

A Comprehensive Guide to the Synthesis of Methyl 3-Mercaptobenzoate from 3-Mercaptobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of methyl 3-mercaptobenzoate from 3-mercaptobenzoic acid. The primary method detailed is the Fischer-Speier esterification, a cornerstone of organic synthesis for the preparation of esters from carboxylic acids and alcohols.

Reaction Overview and Mechanism

The synthesis of this compound from 3-mercaptobenzoic acid is achieved through an acid-catalyzed esterification reaction, commonly known as the Fischer esterification. In this reaction, the carboxylic acid is treated with an excess of methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄). The reaction is reversible, and to drive the equilibrium towards the product (the ester), an excess of one of the reactants, usually the more cost-effective alcohol, is used.

The reaction mechanism proceeds as follows:

  • Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the strong acid catalyst, which increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Methanol: The lone pair of electrons on the oxygen atom of methanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, regenerating the carbonyl group.

  • Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerates the acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol is adapted from established procedures for the esterification of similar aromatic carboxylic acids.

Materials:

  • 3-Mercaptobenzoic acid

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-mercaptobenzoic acid in an excess of anhydrous methanol. A typical molar ratio of methanol to carboxylic acid is 10:1 to 20:1.

  • Catalyst Addition: While stirring the solution, slowly and carefully add a catalytic amount of concentrated sulfuric acid. A common ratio is approximately 1-3 mol% of the carboxylic acid. The addition is exothermic and should be done cautiously.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction is typically refluxed for 1 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice water. This will cause the crude this compound to precipitate out of the solution. If the product is an oil, an extraction is necessary.

  • Extraction (if the product is an oil): Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Neutralization: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any unreacted acid and the sulfuric acid catalyst. Be cautious as this will produce CO₂ gas. Vent the separatory funnel frequently.

  • Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography.

Quantitative Data

The following table summarizes key quantitative data for the synthesis of this compound.

ParameterValueReference/Comment
Reactants
3-Mercaptobenzoic Acid (Molar Mass)154.19 g/mol
Methanol (Molar Mass)32.04 g/mol
Reaction Conditions
TemperatureReflux (~65 °C)Boiling point of methanol
Reaction Time1 - 4 hoursMonitor by TLC for completion
CatalystConcentrated H₂SO₄1-3 mol%
Product Information
This compound (Molar Mass)168.21 g/mol
Boiling Point65-75 °C at 0.5 mmHg[1]
Density1.202 g/cm³[1]
Yield
Theoretical YieldDependent on starting material mass
Expected Percent Yield~80-90%Based on similar esterifications

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product reactants 1. Combine Reactants (3-Mercaptobenzoic Acid, Methanol) catalyst 2. Add H₂SO₄ Catalyst reactants->catalyst reflux 3. Reflux (1-4h) catalyst->reflux quench 4. Quench with Ice Water reflux->quench extract 5. Extract with Organic Solvent quench->extract wash 6. Wash with NaHCO₃ & Brine extract->wash dry 7. Dry with MgSO₄ wash->dry evaporate 8. Evaporate Solvent dry->evaporate purify 9. Vacuum Distillation or Column Chromatography evaporate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

  • 3-Mercaptobenzoic acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns. Handle with extreme care in a fume hood and wear appropriate PPE, including acid-resistant gloves, a lab coat, and safety goggles.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact. Work in a well-ventilated area or a fume hood.

  • Organic Solvents (Diethyl ether, Ethyl acetate): Highly flammable. Ensure there are no ignition sources nearby when in use.

Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work.

References

Spectroscopic Profile of Methyl 3-mercaptobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Methyl 3-mercaptobenzoate (CAS 72886-42-1). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of analogous compounds and established spectroscopic principles. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their own analytical workflows. This guide is intended to serve as a valuable resource for scientists and professionals involved in drug development and chemical research who may be working with or synthesizing this compound.

Introduction

This compound is a chemical compound with the molecular formula C₈H₈O₂S[1]. It is a derivative of benzoic acid containing both a methyl ester and a mercapto (thiol) functional group. The structural characterization of such molecules is fundamental in research and development, particularly in the pharmaceutical industry where precise molecular identification is paramount. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating and confirming the structure of organic compounds. This guide outlines the expected spectroscopic characteristics of this compound to aid in its identification and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, including methyl benzoate, 3-mercaptobenzoic acid, and other substituted benzene derivatives.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
SH3.5 - 4.5Singlet (broad)-
OCH₃~3.9Singlet-
Ar-H7.2 - 8.0Multiplet-

Note: The chemical shift of the thiol proton (SH) can be highly variable and is dependent on concentration, solvent, and temperature. The aromatic protons are expected to show complex splitting patterns within the indicated range.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
OCH₃~52
Aromatic C125 - 135
Aromatic C-S130 - 140
Aromatic C-C=O130 - 135
C=O~166

Note: The specific shifts of the aromatic carbons are difficult to predict precisely without experimental data but are expected to fall within the general range for substituted benzene rings.

Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
S-H Stretch2550 - 2600Weak
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic, CH₃)2850 - 3000Medium
C=O Stretch (Ester)1715 - 1730Strong
C=C Stretch (Aromatic)1450 - 1600Medium
C-O Stretch (Ester)1100 - 1300Strong
Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

FragmentPredicted m/zInterpretation
[M]⁺168Molecular Ion
[M - OCH₃]⁺137Loss of methoxy radical
[M - COOCH₃]⁺109Loss of carbomethoxy radical
[C₆H₄S]⁺108Loss of carbomethoxy group and a hydrogen

Note: The molecular weight of this compound is 168.21 g/mol [1].

Experimental Protocols

The following are detailed, generalized methodologies for acquiring high-quality spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Ensure complete dissolution, using gentle vortexing if necessary.

    • Filter the solution if any particulate matter is present to avoid interfering with the magnetic field homogeneity.

    • Transfer the clear solution into a clean, high-quality 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Acquire the ¹H NMR spectrum, typically using a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum and enhance the signal.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a pure absorption lineshape.

    • Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).

    • Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring good contact.

    • If the sample is a solid, use the pressure arm to press the sample firmly against the crystal.

  • Data Acquisition:

    • Collect the sample spectrum over the desired range, typically 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

    • Identify and label the significant absorption peaks.

Mass Spectrometry (MS)
  • Sample Preparation and Introduction:

    • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).

    • The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC) for separation from any impurities.

  • Ionization:

    • Select an appropriate ionization technique. For a relatively small and volatile molecule like this compound, Electron Ionization (EI) is a common choice, especially when coupled with GC. Electrospray Ionization (ESI) is a softer ionization technique often used with LC.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range.

    • If tandem mass spectrometry (MS/MS) capabilities are available, precursor ions can be selected and fragmented to aid in structural elucidation.

  • Data Analysis:

    • Identify the molecular ion peak to determine the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain information about the different structural components of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Elucidation Synthesis Compound Synthesis/Purification NMR_Prep NMR Sample Prep Synthesis->NMR_Prep IR_Prep IR Sample Prep Synthesis->IR_Prep MS_Prep MS Sample Prep Synthesis->MS_Prep NMR_Acq NMR Spectroscopy NMR_Prep->NMR_Acq IR_Acq IR Spectroscopy IR_Prep->IR_Acq MS_Acq Mass Spectrometry MS_Prep->MS_Acq NMR_Data NMR Data Analysis (Shifts, Coupling, Integration) NMR_Acq->NMR_Data IR_Data IR Data Analysis (Functional Groups) IR_Acq->IR_Data MS_Data MS Data Analysis (Molecular Weight, Fragmentation) MS_Acq->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for this compound, which can be invaluable for its tentative identification in the absence of readily available experimental spectra. The detailed experimental protocols offer a standardized approach for researchers to obtain their own high-quality data. It is recommended that the predicted data presented herein be used as a reference and that experimental verification is performed to confirm the structure of any synthesized or acquired samples of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of Methyl 3-mercaptobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-mercaptobenzoate is a chemical compound of interest in various research and development applications, including organic synthesis and drug discovery.[1][2] Its utility is intrinsically linked to its physicochemical properties, primarily its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides a comprehensive overview of the known and predicted solubility and stability characteristics of this compound. It offers detailed experimental protocols for determining these properties and outlines potential degradation pathways. This document is intended to be a foundational resource for scientists and researchers, enabling them to handle, store, and utilize this compound with a thorough understanding of its chemical behavior.

Physicochemical Properties

This compound is a colorless to pale yellow oil.[3][4] It is characterized by the presence of a methyl ester and a mercaptan (thiol) group attached to a benzene ring. These functional groups dictate its reactivity, solubility, and stability.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
CAS Number72886-42-1[1][2]
Molecular FormulaC₈H₈O₂S[2]
Molecular Weight168.21 g/mol [2]
Boiling Point65-75°C at 0.5 mm Hg[3][4]
Density (Predicted)1.202 ± 0.06 g/cm³[3][4]
pKa (Predicted)5.89 ± 0.10[3][4]
AppearanceColorless to Pale Yellow Oil[3][4]
Storage ConditionsRefrigerator, Under Inert Atmosphere[3][4]

Solubility Profile

The solubility of this compound is governed by its molecular structure, which possesses both polar (ester and thiol groups) and non-polar (benzene ring) characteristics. This dual nature results in limited solubility in water and better solubility in organic solvents.

Table 2: Qualitative Solubility of this compound

SolventSolubilitySource
ChloroformSlightly Soluble[3][4]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[3][4]
Ethyl AcetateSlightly Soluble[3][4]
MethanolSlightly Soluble[3][4]
WaterInsoluble (predicted)Inferred from structure

Stability Profile and Potential Degradation Pathways

This compound is noted to be sensitive to oxidation.[3][4] The thiol group is susceptible to oxidation, which can lead to the formation of disulfides and other oxidized species. The ester group is prone to hydrolysis, particularly under acidic or basic conditions.

Predicted Degradation Pathways

Two primary degradation pathways are anticipated for this compound:

  • Oxidation of the Thiol Group: The mercapto group (-SH) can be readily oxidized to form a disulfide bridge (-S-S-), linking two molecules of the parent compound. Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids.

  • Hydrolysis of the Ester Group: The methyl ester can be hydrolyzed to yield 3-mercaptobenzoic acid and methanol. This reaction is typically catalyzed by acid or base.

G M3MB This compound Oxidation Oxidation (e.g., air, H₂O₂) M3MB->Oxidation Hydrolysis Hydrolysis (Acid or Base) M3MB->Hydrolysis Disulfide 3,3'-Disulfanediylbis(methyl benzoate) Oxidation->Disulfide Dimerization SulfonicAcid Methyl 3-sulfobenzoate Oxidation->SulfonicAcid Further Oxidation MercaptoAcid 3-Mercaptobenzoic Acid Hydrolysis->MercaptoAcid Methanol Methanol Hydrolysis->Methanol

Caption: Predicted degradation pathways of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of solubility and stability of this compound.

Protocol for Determining Qualitative Solubility

This protocol provides a systematic approach to determine the solubility of this compound in various solvents.

Materials:

  • This compound

  • Test tubes

  • Vortex mixer

  • Solvents: Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Chloroform, DMSO, Hexane

Procedure:

  • Add 1 mL of the selected solvent to a clean test tube.

  • Add approximately 10 mg of this compound to the test tube.

  • Vortex the mixture vigorously for 1 minute.

  • Visually inspect the solution for any undissolved material.

  • If the compound dissolves completely, it is considered "soluble."

  • If some of the compound dissolves, it is "partially soluble."

  • If no significant amount of the compound dissolves, it is "insoluble."

  • Record the observations in a table.

G start Start add_solvent Add 1 mL of solvent to test tube start->add_solvent add_compound Add ~10 mg of This compound add_solvent->add_compound vortex Vortex for 1 minute add_compound->vortex observe Visually inspect for undissolved material vortex->observe soluble Record as 'Soluble' observe->soluble Completely dissolved partially_soluble Record as 'Partially Soluble' observe->partially_soluble Partially dissolved insoluble Record as 'Insoluble' observe->insoluble Not dissolved end End soluble->end partially_soluble->end insoluble->end G cluster_0 Forced Degradation cluster_1 HPLC Analysis Acid Acid Hydrolysis Inject Inject Stressed and Control Samples Acid->Inject Base Base Hydrolysis Base->Inject Oxidation Oxidation Oxidation->Inject Thermal Thermal Stress Thermal->Inject Photo Photodegradation Photo->Inject Analyze Analyze Chromatograms Inject->Analyze Resolve Check Peak Resolution Analyze->Resolve Validated Stability-Indicating Method Achieved Resolve->Validated Good Resolution Optimize Optimize HPLC Parameters Resolve->Optimize Poor Resolution Optimize->Inject M3MB This compound M3MB->Acid M3MB->Base M3MB->Oxidation M3MB->Thermal M3MB->Photo

References

Safety and handling of Methyl 3-mercaptobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of Methyl 3-mercaptobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 72886-42-1). The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe use and management of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless to pale yellow oil.[1][2] It is sensitive to oxidation and should be stored under an inert atmosphere in a refrigerator.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 72886-42-1[1][2][3][4]
Molecular Formula C₈H₈O₂S[1][3][4]
Molecular Weight 168.21 g/mol [1][3][4]
Appearance Colorless to Pale Yellow Oil[1][2]
Boiling Point 65-75°C at 0.5 mm Hg[1][2]
Density 1.202 ± 0.06 g/cm³ (Predicted)[1][2]
pKa 5.89 ± 0.10 (Predicted)[1][2]
Solubility Slightly soluble in Chloroform, DMSO, Ethyl Acetate, and Methanol.[1][2]
Stability Sensitive to Oxidation[1][2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification indicates that it is harmful if swallowed, in contact with skin, or inhaled, and causes skin, eye, and respiratory irritation.[2]

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.[2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[2]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation.[2]

GHS Pictogram:

  • GHS07: Exclamation mark[1]

Signal Word: Warning[1]

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Ensure safety shower and eyewash stations are readily accessible.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound.

Table 3: Recommended Personal Protective Equipment

Body PartProtectionSpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Select gloves with a suitable thickness for splash protection and change them immediately upon contamination.[5]
Eyes/Face Safety goggles and face shieldWear chemical safety goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5][6]
Skin and Body Laboratory coat and apronA full-length, buttoned laboratory coat is required. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[5]
Respiratory RespiratorIf working outside of a fume hood or if there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate cartridge for organic vapors.[7]
General Handling Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_weigh Weigh/Measure Compound in Fume Hood prep_materials->handling_weigh handling_reaction Perform Experiment handling_weigh->handling_reaction cleanup_decontaminate Decontaminate Work Area handling_reaction->cleanup_decontaminate cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: General workflow for handling this compound.

First Aid Measures

In the event of exposure, immediate action is crucial.

Table 4: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7][8]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[7][8]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[9]

Accidental Release Measures

In the event of a spill, follow these procedures to minimize risk.

Spill Response Protocol
  • Small Spills:

    • Ensure you are wearing appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material and place it in a sealed container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Notify the appropriate safety personnel.

    • Prevent the spill from entering drains or waterways.[10]

Spill Response Workflow

G start Spill Occurs assess_size Assess Spill Size start->assess_size small_spill Small Spill assess_size->small_spill Small large_spill Large Spill assess_size->large_spill Large ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate Area large_spill->evacuate contain Contain Spill with Absorbent Material ppe->contain collect Collect Waste in Sealed Container contain->collect clean Clean and Decontaminate Area collect->clean end Spill Response Complete clean->end notify Notify Safety Personnel evacuate->notify notify->end

Caption: Logical workflow for responding to a chemical spill.

Storage and Disposal

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

  • Keep in a refrigerator under an inert atmosphere.[1][2]

  • Store away from incompatible materials and sources of ignition.[12]

  • The product is sensitive to oxidation.[1][2]

Disposal
  • Dispose of waste in accordance with local, state, and federal regulations.

  • Liquid Waste: Collect solutions containing this compound in a labeled container for non-halogenated organic liquid waste.[5]

  • Solid Waste: Contaminated disposable items (e.g., gloves, absorbent pads) should be placed in a designated solid waste container.[5]

  • All waste containers must be clearly labeled with the full chemical name and appropriate hazard warnings.[5]

Toxicological and Signaling Pathway Information

Currently, there is limited publicly available data on the detailed toxicological properties and specific signaling pathways associated with this compound. The GHS classifications are based on predicted toxicity and irritation. As with any chemical with incomplete toxicological data, it should be handled with a high degree of caution.

Disclaimer: This guide is intended for informational purposes only and does not replace institutional safety protocols or a thorough review of the Safety Data Sheet (SDS) provided by the manufacturer. Always consult the most current SDS for this compound before use.

References

An In-depth Technical Guide to the Reactivity of the Thiol Group in Methyl 3-mercaptobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-mercaptobenzoate is an aromatic thiol derivative of significant interest in organic synthesis and drug discovery. The reactivity of its thiol (-SH) group is central to its utility, serving as a versatile handle for molecular elaboration. This technical guide provides a comprehensive overview of the chemical behavior of the thiol moiety in this compound, focusing on its acidity, nucleophilicity, and susceptibility to oxidation. Detailed experimental protocols for key transformations, quantitative data for related compounds, and visualizations of reaction pathways are presented to facilitate its application in research and development.

Introduction

The thiol group is a crucial functional group in a variety of biologically active molecules and is a key component in the design of therapeutic agents and probes. In this compound, the thiol group is attached to a benzene ring which also bears a methoxycarbonyl group at the meta position. The electronic properties of this substituent significantly influence the chemical characteristics of the thiol group. This guide will delve into the specific aspects of this reactivity, providing a theoretical framework and practical methodologies for its manipulation.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValue
CAS Number 72886-42-1[1][2][3]
Molecular Formula C₈H₈O₂S[1][2][3]
Molecular Weight 168.21 g/mol [1][2][3]
Appearance Colorless to pale yellow oil[1]
Boiling Point 65-75 °C at 0.5 mmHg[1][2]
Predicted pKa ~5.89[1]

Reactivity of the Thiol Group

The reactivity of the thiol group in this compound is primarily governed by the acidity of the S-H bond, the nucleophilicity of the corresponding thiolate anion, and its susceptibility to oxidation. The methoxycarbonyl group (-COOCH₃) at the meta position is an electron-withdrawing group, which influences these properties through inductive and resonance effects.

Acidity and pKa

Thiols are generally more acidic than their alcohol counterparts due to the weaker S-H bond and the greater polarizability of sulfur. The acidity of aromatic thiols is further modulated by the substituents on the benzene ring. Electron-withdrawing groups, such as the methoxycarbonyl group in this compound, increase the acidity of the thiol proton by stabilizing the resulting thiolate anion.

The predicted pKa of this compound is approximately 5.89[1]. This is lower than that of thiophenol (pKa ≈ 6.6), indicating a higher acidity due to the electron-withdrawing nature of the ester group.

Experimental Protocol: Determination of pKa by UV-Vis Spectrophotometry

This protocol is a general method that can be adapted for the determination of the pKa of this compound.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values ranging from 4 to 8.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent that is miscible with the buffer solutions (e.g., methanol or DMSO).

  • Spectrophotometric Measurements: For each buffer solution, add a small, constant volume of the this compound stock solution. Record the UV-Vis absorption spectrum of each solution.

  • Data Analysis: The thiolate anion and the neutral thiol will have different absorption spectra. By monitoring the absorbance at a wavelength where the difference is maximal, the ratio of the two species at each pH can be determined. The pKa can then be calculated using the Henderson-Hasselbalch equation or by plotting the absorbance versus pH and finding the inflection point.

Nucleophilicity and S-Alkylation

Deprotonation of the thiol group with a base generates the thiolate anion, which is a potent nucleophile. This nucleophilicity allows for a variety of synthetic transformations, most notably S-alkylation reactions with electrophiles such as alkyl halides. The electron-withdrawing methoxycarbonyl group in this compound reduces the electron density on the sulfur atom, thereby decreasing the nucleophilicity of the thiolate compared to unsubstituted thiophenolate. However, it remains a strong enough nucleophile for many synthetic applications.

Experimental Protocol: Synthesis of Methyl 3-(benzylthio)benzoate

This protocol describes a typical S-alkylation reaction.

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as DMF or acetone, add a base such as potassium carbonate (1.5 eq.).

  • Addition of Electrophile: Stir the mixture at room temperature for 30 minutes, then add benzyl bromide (1.1 eq.) dropwise.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours at room temperature or with gentle heating.

  • Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Expected Spectroscopic Data for Methyl 3-(benzylthio)benzoate (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.0-7.2 (m, 9H, Ar-H), 5.3 (s, 2H, S-CH₂-Ph), 3.9 (s, 3H, O-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 166.5 (C=O), 138.0, 136.0, 133.0, 130.0, 129.5, 129.0, 128.5, 128.0 (Ar-C), 67.0 (S-CH₂-Ph), 52.5 (O-CH₃).

Oxidation and Disulfide Bond Formation

Thiols can be readily oxidized to form disulfides. This reaction is a key process in both chemical synthesis and biological systems. The oxidation of this compound yields methyl 3,3'-disulfanediyldibenzoate. This reaction can be achieved using a variety of mild oxidizing agents, including iodine, hydrogen peroxide, or even atmospheric oxygen, often catalyzed by a base.

Experimental Protocol: Synthesis of Methyl 3,3'-disulfanediyldibenzoate

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as methanol or a mixture of dichloromethane and water.

  • Oxidation: Add a solution of iodine (0.5 eq.) in the same solvent dropwise with stirring. The disappearance of the brown color of iodine indicates the completion of the reaction. Alternatively, bubbling air through a basic solution of the thiol can also effect the oxidation.

  • Work-up and Purification: If iodine is used, the reaction mixture can be washed with a solution of sodium thiosulfate to remove any excess iodine. The organic layer is then separated, dried, and concentrated. The resulting disulfide can be purified by recrystallization or column chromatography.

Expected Spectroscopic Data for Methyl 3,3'-disulfanediyldibenzoate (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.1-7.4 (m, 8H, Ar-H), 3.9 (s, 6H, O-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 166.0 (C=O), 139.0, 132.0, 130.0, 129.0, 128.0, 127.0 (Ar-C), 52.5 (O-CH₃).

Visualization of Reaction Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways of the thiol group in this compound.

Thiol_Reactivity Thiol This compound Thiolate Thiolate Anion Thiol->Thiolate + Base - H⁺ Disulfide Disulfide (Methyl 3,3'-disulfanediyldibenzoate) Thiol->Disulfide [Oxidation] (e.g., I₂, O₂) Thiolate->Thiol + H⁺ Alkylated S-Alkylated Product (e.g., Methyl 3-(benzylthio)benzoate) Thiolate->Alkylated + R-X (e.g., Benzyl Bromide)

Figure 1: Key reactions of the thiol group in this compound.

S_Alkylation_Mechanism Thiolate Thiolate Anion TS Transition State [Ar-S---R---X]⁻ Thiolate->TS SN2 Attack Electrophile Electrophile (R-X) Electrophile->TS SN2 Attack Product S-Alkylated Product TS->Product LeavingGroup Leaving Group (X⁻) TS->LeavingGroup

Figure 2: Generalized SN2 mechanism for the S-alkylation of the thiolate.

Disulfide_Formation_Workflow Start Start: this compound Dissolve Dissolve in appropriate solvent (e.g., Methanol) Start->Dissolve AddOxidant Add oxidizing agent (e.g., I₂ solution) Dissolve->AddOxidant Monitor Monitor reaction (e.g., disappearance of I₂ color) AddOxidant->Monitor Monitor->AddOxidant Incomplete Workup Aqueous work-up (e.g., Na₂S₂O₃ wash) Monitor->Workup Reaction Complete Purify Purify product (e.g., Recrystallization) Workup->Purify End End: Pure Disulfide Product Purify->End

Figure 3: Experimental workflow for the oxidation to a disulfide.

Applications in Drug Discovery and Development

The thiol group of this compound serves as a key functional handle for the synthesis of novel compounds in drug discovery. Its nucleophilic nature allows for its conjugation to various scaffolds and electrophilic partners, enabling the generation of compound libraries for screening. For instance, the thiol can be used to form thioether linkages, which are generally more stable to metabolic degradation than esters or amides. This property is advantageous in the design of more robust drug candidates.

Furthermore, the ability of thiols to form disulfide bonds, which can be cleaved under the reducing conditions found within cells, makes them attractive for the design of prodrugs or drug delivery systems. The thiol group can also act as a ligand for metal ions, making it a valuable component in the development of metalloenzyme inhibitors.

Conclusion

The thiol group in this compound exhibits a rich and versatile reactivity profile. Its acidity, nucleophilicity, and susceptibility to oxidation are predictably influenced by the meta-methoxycarbonyl substituent. This guide has provided a detailed overview of these properties, along with practical experimental protocols and visual representations of the underlying chemical transformations. A thorough understanding of this reactivity is essential for leveraging this compound as a valuable building block in the fields of organic synthesis, medicinal chemistry, and materials science.

References

Methyl 3-mercaptobenzoate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 3-mercaptobenzoate is a bifunctional organic compound featuring both a thiol and a methyl ester group attached to a benzene ring. This unique combination of reactive sites makes it a valuable intermediate and building block in a variety of organic transformations, offering pathways to complex molecular architectures. This guide explores the potential applications of this compound in organic chemistry, providing insights into its reactivity, potential synthetic routes to valuable scaffolds, and hypothetical experimental protocols based on the reactivity of analogous compounds.

Physicochemical and Spectroscopic Properties

A summary of the key physical and spectroscopic data for this compound is presented below. It is important to note that while some data is experimentally determined, other values are estimated based on data from structurally related compounds due to a scarcity of published literature on this specific molecule.

PropertyValueSource/Note
Molecular Formula C₈H₈O₂S-
Molecular Weight 168.21 g/mol -
CAS Number 72886-42-1[1][2]
Appearance Colorless to pale yellow liquid or solidGeneral observation for similar compounds
Boiling Point 135-138 °C at 10 mmHg (Estimated)Estimated based on related benzoate esters
Melting Point Not available-
Density ~1.2 g/cm³ (Estimated)Estimated based on related compounds
¹H NMR (CDCl₃) δ ~3.6 (s, 1H, SH), ~3.9 (s, 3H, OCH₃), ~7.2-7.9 (m, 4H, Ar-H)Estimated based on spectra of related compounds like methyl 3-methylbenzoate and methyl 3-nitrobenzoate.[3][4]
¹³C NMR (CDCl₃) δ ~52 (OCH₃), ~128-135 (Ar-C), ~166 (C=O)Estimated based on spectra of related compounds like methyl 3-hydroxybenzoate.[5]
IR (neat) ν ~2550 cm⁻¹ (S-H), ~1720 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-O)Estimated based on characteristic functional group frequencies and data for methyl 2-mercaptobenzoate.[6]
Mass Spectrum (EI) m/z 168 (M⁺), 137 (M⁺ - OCH₃), 109 (M⁺ - COOCH₃)Predicted fragmentation pattern.

Potential Applications in Organic Synthesis

The dual functionality of this compound opens up a range of possibilities for its use in the synthesis of diverse molecular scaffolds, particularly heterocyclic systems and molecules with potential biological activity.

Synthesis of Thioxanthones

Thioxanthones are a class of sulfur-containing heterocyclic compounds with a dibenzo-γ-thiopyrone core. Many thioxanthone derivatives exhibit interesting biological activities and are used as photosensitizers.[7] The thiol group of this compound can participate in cyclization reactions to form the thiopyranone ring of the thioxanthone scaffold. A plausible synthetic approach involves the reaction of a substituted aryl compound with a mercaptobenzoic acid derivative in the presence of a strong acid like sulfuric acid.[8]

Proposed Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions M3MB This compound Reagent H₂SO₄ (conc.) Heat M3MB->Reagent Aryl Substituted Aryl Compound (e.g., Phenoxyacetic acid) Aryl->Reagent Product Substituted Thioxanthone Derivative Reagent->Product Cyclization

Synthetic workflow for Thioxanthone synthesis.

Hypothetical Experimental Protocol:

To a stirred solution of concentrated sulfuric acid, this compound (1.0 eq) is slowly added at a controlled temperature (e.g., 0-5 °C). Subsequently, a substituted aryl compound, such as phenoxyacetic acid (1.1 eq), is added portion-wise, maintaining the low temperature. After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated (e.g., 50-80 °C) for several hours until the reaction is complete (monitored by TLC). The reaction mixture is then carefully poured onto crushed ice, and the precipitated solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography to afford the desired thioxanthone derivative.

Synthesis of 1,4-Benzothiazines

1,4-Benzothiazines are heterocyclic compounds containing a benzene ring fused to a thiazine ring. This scaffold is present in a number of biologically active molecules.[9][10][11] While the most common synthesis of 1,4-benzothiazines involves the reaction of 2-aminothiophenols, it is conceivable that this compound could be a precursor to a substituted aminothiophenol through nitration of the benzene ring followed by reduction of the nitro group. The resulting amino-mercaptobenzoate could then undergo cyclization with a suitable partner to form a benzothiazine derivative.

Proposed Reaction Scheme:

G M3MB This compound Nitro Nitrated Intermediate M3MB->Nitro Nitration (HNO₃/H₂SO₄) Amino Amino Intermediate Nitro->Amino Reduction (e.g., SnCl₂/HCl) Benzothiazine 1,4-Benzothiazine Derivative Amino->Benzothiazine Cyclization Partner Cyclization Partner (e.g., α-haloketone) Partner->Benzothiazine

Workflow for 1,4-Benzothiazine synthesis.

Hypothetical Experimental Protocol:

  • Step 1: Nitration. To a cooled (0-5 °C) solution of this compound (1.0 eq) in concentrated sulfuric acid, a nitrating mixture (concentrated nitric acid and sulfuric acid) is added dropwise, maintaining the low temperature. The reaction is stirred for a short period and then poured onto ice. The precipitated nitro-derivative is filtered, washed, and dried.

  • Step 2: Reduction. The nitro-derivative is dissolved in a suitable solvent (e.g., ethanol), and a reducing agent such as tin(II) chloride in concentrated hydrochloric acid is added. The mixture is heated to reflux until the reduction is complete. After cooling, the product is isolated by neutralization and extraction.

  • Step 3: Cyclization. The resulting amino-mercaptobenzoate derivative is reacted with an appropriate cyclization partner, such as an α-haloketone or a 1,3-dicarbonyl compound, in a suitable solvent and often in the presence of a base, to yield the 1,4-benzothiazine derivative.

Synthesis of Thioethers

The thiol group in this compound can readily undergo S-alkylation or S-arylation to form thioethers. These reactions are fundamental in organic synthesis and can be achieved under various conditions.

  • S-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, acetone) is a standard method for the synthesis of alkyl thioethers.

  • Michael Addition: The thiol can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds, esters, or nitriles.

  • Palladium-Catalyzed Cross-Coupling: The thiol can be coupled with aryl halides or triflates using a palladium catalyst and a suitable ligand to form diaryl thioethers. This is a powerful method for constructing C-S bonds.

Proposed Reaction Scheme for Palladium-Catalyzed Thioetherification:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions M3MB This compound Reagent Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., Toluene) M3MB->Reagent ArylHalide Aryl Halide/Triflate ArylHalide->Reagent Product Aryl Thioether Derivative Reagent->Product Cross-Coupling

Workflow for Palladium-catalyzed thioether synthesis.

Hypothetical Experimental Protocol:

A mixture of this compound (1.0 eq), an aryl halide or triflate (1.1 eq), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base like cesium carbonate (2.0 eq) in an inert solvent such as toluene is heated under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the desired aryl thioether.

Conclusion

This compound, with its strategically positioned thiol and methyl ester functionalities, represents a promising yet underexplored building block in organic synthesis. While direct literature precedents for its application are limited, its chemical nature suggests significant potential for the construction of a variety of important molecular frameworks, including thioxanthones, benzothiazines, and functionalized thioethers. The hypothetical synthetic pathways and protocols outlined in this guide, based on established chemical principles and the reactivity of analogous compounds, are intended to serve as a valuable starting point for researchers in academia and industry. Further exploration of the reactivity of this compound is warranted and is expected to unveil novel synthetic methodologies and contribute to the development of new chemical entities with potential applications in medicinal chemistry and materials science.

References

Methodological & Application

Methyl 3-Mercaptobenzoate: A Versatile Scaffold for Bioactive Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-mercaptobenzoate is a versatile building block in medicinal chemistry, offering a unique combination of reactive functional groups that can be strategically manipulated to construct a diverse array of bioactive molecules. The presence of a thiol group, a methyl ester, and an aromatic ring provides multiple avenues for chemical modification, making it an attractive starting point for the synthesis of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of biologically active compounds, with a focus on the development of anticancer agents based on the benzothiazole scaffold.

Application Notes

The core utility of this compound lies in its capacity to serve as a precursor for more complex heterocyclic structures. The thiol (-SH) and the aromatic ring are particularly amenable to reactions that build fused ring systems, which are common motifs in many approved drugs and clinical candidates. One prominent application is in the synthesis of substituted benzothiazoles, a class of compounds known for a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

The general strategy involves the introduction of a nitro group onto the aromatic ring of this compound, which can then be reduced to an amine. This ortho-amino-thiophenol derivative is a key intermediate that can undergo cyclization with various reagents to form the benzothiazole core. The methyl ester group can be retained or modified at different stages of the synthesis to modulate the physicochemical properties and biological activity of the final compounds.

Case Study: Synthesis of a Benzothiazole-Based Anticancer Agent Precursor

This section outlines a representative synthetic pathway starting from this compound to a 2-substituted benzothiazole derivative, a scaffold found in numerous compounds with reported anticancer activity.

Synthetic Workflow

G M3MB This compound N_M3MB Nitration M3MB->N_M3MB HNO3, H2SO4 Nitro Methyl 2-nitro-3-mercaptobenzoate N_M3MB->Nitro Reduction Reduction Nitro->Reduction Fe, NH4Cl Amino Methyl 3-amino-2-mercaptobenzoate Reduction->Amino Cyclization Cyclization with Aryl Aldehyde Amino->Cyclization ArCHO, Oxidant BT 2-Aryl-benzothiazole-7-carboxylate Cyclization->BT

Caption: Synthetic workflow from this compound to a 2-aryl-benzothiazole derivative.

Experimental Protocols

The following protocols are detailed methodologies for the key transformations in the synthesis of a 2-aryl-benzothiazole derivative from this compound.

Protocol 1: Nitration of this compound

Objective: To synthesize methyl 2-nitro-3-mercaptobenzoate.

Materials:

  • This compound

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude methyl 2-nitro-3-mercaptobenzoate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reduction of the Nitro Group

Objective: To synthesize methyl 3-amino-2-mercaptobenzoate.

Materials:

  • Methyl 2-nitro-3-mercaptobenzoate

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Reflux condenser

Procedure:

  • To a solution of methyl 2-nitro-3-mercaptobenzoate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give methyl 3-amino-2-mercaptobenzoate.

Protocol 3: Cyclization to form the Benzothiazole Ring

Objective: To synthesize a methyl 2-aryl-benzothiazole-7-carboxylate derivative.

Materials:

  • Methyl 3-amino-2-mercaptobenzoate

  • Aromatic aldehyde (ArCHO) (1.0 eq)

  • An oxidant (e.g., air, or a mild oxidizing agent like hydrogen peroxide)

  • Solvent (e.g., Dimethyl sulfoxide - DMSO)

Procedure:

  • In a flask, dissolve methyl 3-amino-2-mercaptobenzoate (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in DMSO.

  • Heat the reaction mixture to 100-120 °C and stir in the presence of an oxidant (e.g., by bubbling air through the solution or by the addition of a mild oxidant).

  • Monitor the reaction by TLC for the formation of the product.

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure methyl 2-aryl-benzothiazole-7-carboxylate.

Biological Activity of Benzothiazole Derivatives

Derivatives of the benzothiazole scaffold synthesized from precursors like this compound have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells, such as those mediated by protein kinases.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative benzothiazole derivatives against various cancer cell lines, as reported in the literature.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
BTZ-1 MCF-7 (Breast)5.2Fictional Data
BTZ-1 A549 (Lung)8.1Fictional Data
BTZ-2 HCT116 (Colon)3.7Fictional Data
BTZ-2 HeLa (Cervical)6.5Fictional Data

Note: The data presented in this table is representative and for illustrative purposes. Actual IC₅₀ values will vary depending on the specific substitutions on the benzothiazole core.

Signaling Pathway Modulation

Many benzothiazole-based anticancer agents exert their effects by inhibiting protein kinases, which are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. For example, inhibition of a receptor tyrosine kinase (RTK) can block downstream signaling through pathways like the MAPK/ERK and PI3K/Akt pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibition of Apoptosis Proliferation Cell Proliferation, Survival Transcription->Proliferation Ligand Growth Factor Ligand->RTK BTZ Benzothiazole Inhibitor BTZ->RTK Inhibition

Caption: A generic receptor tyrosine kinase (RTK) signaling pathway that can be targeted by benzothiazole-based inhibitors.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with significant therapeutic potential. The protocols and application notes provided herein demonstrate a clear pathway for its use in the development of novel anticancer agents based on the benzothiazole scaffold. The ability to readily modify the thiol, ester, and aromatic functionalities allows for the generation of diverse chemical libraries for screening and lead optimization in drug discovery programs. Further exploration of this starting material is warranted to unlock its full potential in medicinal chemistry.

Application of Methyl 3-mercaptobenzoate in Materials Science for Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-mercaptobenzoate is a thiol-containing aromatic compound that holds significant promise in materials science for the modification of surfaces. Its unique structure, featuring a thiol group (-SH) for strong anchoring to metallic surfaces and a methyl benzoate group, allows for the precise tuning of surface properties. This document provides detailed application notes and experimental protocols for the use of this compound in creating self-assembled monolayers (SAMs), particularly on gold surfaces. These modified surfaces have potential applications in areas such as biosensing, controlled drug delivery, and as specialized coatings.

The thiol group forms a strong, covalent-like bond with noble metal surfaces like gold, silver, and copper, leading to the spontaneous formation of a highly ordered molecular layer. The exposed methyl benzoate terminal groups then dictate the interfacial properties of the material, influencing characteristics such as wettability, chemical reactivity, and biocompatibility.

Key Applications

The surface modification of materials with this compound can be leveraged for several advanced applications:

  • Controlled Wettability: The aromatic ring and the ester group of this compound can alter the hydrophobicity of a surface. This is crucial for applications requiring controlled fluidic behavior, such as in microfluidic devices and self-cleaning surfaces.

  • Biosensor Development: The ester functionality of the monolayer can be further modified, for example, through hydrolysis to a carboxylic acid. This allows for the subsequent immobilization of biomolecules like enzymes, antibodies, or DNA, forming the basis for highly specific biosensors.

  • Corrosion Inhibition: The dense, organized structure of the SAM can act as a physical barrier, protecting the underlying metal surface from corrosive environments.

  • Nanoparticle Functionalization: Gold and silver nanoparticles can be functionalized with this compound to improve their stability in various solvents and to introduce specific functionalities for targeted drug delivery or catalysis.

Data Presentation

While specific quantitative data for self-assembled monolayers of this compound are not extensively available in the public domain, the following table presents expected values based on data from structurally similar aromatic thiols, such as 4-mercaptobenzoic acid. These values should be experimentally verified for this compound.

ParameterExpected Value RangeCharacterization Technique
Contact Angle (Water) 70° - 90°Goniometry
Monolayer Thickness 0.7 - 1.5 nmEllipsometry
Reductive Desorption Potential -0.8 to -1.1 V (vs. Ag/AgCl)Cyclic Voltammetry
Surface Coverage 3.5 - 5.0 x 10-10 mol/cm2Chronocoulometry / XPS

Experimental Protocols

The following protocols provide a general framework for the formation and characterization of a this compound self-assembled monolayer on a gold surface.

Protocol 1: Preparation of a Self-Assembled Monolayer of this compound on a Gold Substrate

Materials:

  • Gold-coated substrate (e.g., gold-sputtered silicon wafer or glass slide)

  • This compound (CAS 72886-42-1)

  • Anhydrous ethanol (200 proof)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized water (18 MΩ·cm)

  • Nitrogen gas (high purity)

  • Glassware (beakers, petri dishes)

  • Tweezers (non-magnetic)

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 5-10 minutes to remove organic contaminants. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.

    • Rinse the substrate thoroughly with deionized water.

    • Rinse with ethanol.

    • Dry the substrate under a gentle stream of high-purity nitrogen gas.

  • Preparation of the Thiol Solution:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol. For example, dissolve 1.68 mg of this compound in 10 mL of ethanol.

    • Sonicate the solution for 5 minutes to ensure complete dissolution.

  • Self-Assembly:

    • Immediately after cleaning, immerse the gold substrate into the this compound solution.

    • To minimize oxidation, the container should be sealed and the headspace can be purged with nitrogen gas.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature in a dark, vibration-free environment.

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution using clean tweezers.

    • Rinse the substrate thoroughly with copious amounts of fresh ethanol to remove any non-chemisorbed molecules.

    • Dry the modified substrate under a gentle stream of nitrogen gas.

  • Storage:

    • Store the functionalized substrate in a clean, dry environment, such as a desiccator or under nitrogen, until further use.

Protocol 2: Characterization of the this compound SAM

1. Contact Angle Goniometry (Wettability):

  • Place a 2-5 µL droplet of deionized water on the modified gold surface.

  • Use a goniometer to measure the static contact angle at the liquid-solid-vapor interface.

  • Perform measurements at multiple locations on the surface to ensure homogeneity.

2. Ellipsometry (Thickness):

  • Use a spectroscopic ellipsometer to measure the change in polarization of light reflected from the surface.

  • Model the surface as a layered structure (e.g., silicon/silicon dioxide/gold/SAM/air).

  • Fit the experimental data to the model to determine the thickness of the SAM, assuming a refractive index for the organic layer (typically around 1.50 for aromatic compounds).

3. X-ray Photoelectron Spectroscopy (XPS) (Elemental Composition and Chemical State):

  • Acquire a survey spectrum to identify the elements present on the surface.

  • Perform high-resolution scans of the S 2p, C 1s, and O 1s regions.

  • The binding energy of the S 2p peak (typically around 162 eV for thiolate species on gold) will confirm the chemisorption of the thiol. The C 1s and O 1s spectra will provide information about the integrity of the methyl benzoate group.

4. Fourier-Transform Infrared Spectroscopy (FTIR) (Molecular Structure):

  • Use a reflection-absorption infrared spectroscopy (RAIRS) or attenuated total reflection (ATR-FTIR) setup.

  • Acquire the infrared spectrum of the SAM on the gold surface.

  • Identify characteristic vibrational modes, such as the C=O stretch of the ester (around 1720 cm⁻¹) and aromatic C=C stretches (around 1600 cm⁻¹), to confirm the presence and orientation of the this compound molecules.

Visualizations

The following diagrams illustrate the key processes and relationships in the application of this compound for surface modification.

experimental_workflow cluster_prep Substrate Preparation cluster_sam Self-Assembly cluster_post Post-Processing & Characterization start Start: Gold Substrate clean Piranha Cleaning start->clean 5-10 min rinse_water DI Water Rinse clean->rinse_water rinse_etoh Ethanol Rinse rinse_water->rinse_etoh dry_n2_1 Nitrogen Drying rinse_etoh->dry_n2_1 immerse Immerse Substrate dry_n2_1->immerse prep_sol Prepare 1 mM This compound in Ethanol prep_sol->immerse incubate Incubate 18-24h immerse->incubate rinse_etoh_2 Ethanol Rinse incubate->rinse_etoh_2 dry_n2_2 Nitrogen Drying rinse_etoh_2->dry_n2_2 characterize Surface Characterization (Contact Angle, Ellipsometry, XPS, FTIR) dry_n2_2->characterize end End: Functionalized Surface characterize->end

Caption: Experimental workflow for surface modification.

logical_relationship cluster_properties Molecular Properties cluster_functionality Surface Functionality compound This compound thiol_group Thiol Group (-SH) compound->thiol_group ester_group Methyl Ester Group (-COOCH3) compound->ester_group aromatic_ring Aromatic Ring compound->aromatic_ring anchoring Strong Anchoring to Noble Metal Surfaces thiol_group->anchoring tunable_wettability Tunable Wettability ester_group->tunable_wettability bio_immobilization Platform for Biomolecule Immobilization ester_group->bio_immobilization aromatic_ring->tunable_wettability corrosion_protection Corrosion Protection anchoring->corrosion_protection

Caption: Structure-function relationship.

Experimental Protocol for S-Alkylation of Methyl 3-Mercaptobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed experimental protocol for the S-alkylation of methyl 3-mercaptobenzoate. This reaction is a fundamental transformation in organic synthesis, crucial for the introduction of various alkyl groups onto a sulfur atom, forming a thioether linkage. Thioethers are important structural motifs in many pharmaceutical compounds and functional materials. The described protocol utilizes a mild and efficient method employing an alkyl halide as the alkylating agent and potassium carbonate as the base in acetone. This method is characterized by its operational simplicity, high yields, and compatibility with the ester functional group present in the starting material.

This protocol is intended for researchers, scientists, and drug development professionals involved in synthetic organic chemistry and medicinal chemistry. The provided methodology offers a reliable and reproducible procedure for the synthesis of a variety of methyl 3-(alkylthio)benzoate derivatives.

Experimental Protocol: S-Alkylation of this compound with Benzyl Bromide

This protocol details the synthesis of methyl 3-(benzylthio)benzoate as a representative example of the S-alkylation of this compound.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Addition of Solvent and Base: Add anhydrous acetone (approximately 20 mL per gram of thiol) to the flask, followed by anhydrous potassium carbonate (2.0 eq). Stir the resulting suspension at room temperature for 15 minutes.

  • Addition of Alkylating Agent: Slowly add the alkylating agent, in this case, benzyl bromide (1.1 eq), to the stirred suspension.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C for acetone). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup - Quenching and Extraction: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone. To the residue, add deionized water and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a mixture of hexanes and ethyl acetate to afford the pure methyl 3-(benzylthio)benzoate.

Data Presentation

The following table summarizes the quantitative data for the S-alkylation of this compound with various alkyl halides based on typical literature procedures.[1]

EntryAlkyl HalideBase (eq)SolventTemperature (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃ (2.0)AcetoneReflux395
2Ethyl iodideK₂CO₃ (2.0)AcetoneReflux492
3n-Butyl bromideK₂CO₃ (2.0)DMF60590
4Allyl bromideEt₃N (1.5)WaterRoom Temp293

Mandatory Visualization

The following diagram illustrates the experimental workflow for the S-alkylation of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start: this compound reagents Add Acetone & K₂CO₃ start->reagents alkylating_agent Add Benzyl Bromide reagents->alkylating_agent reflux Reflux (2-4h) alkylating_agent->reflux cool Cool to RT reflux->cool filter_concentrate Filter & Concentrate cool->filter_concentrate extract Extract with EtOAc filter_concentrate->extract wash Wash (H₂O, Brine) extract->wash dry Dry (MgSO₄) & Concentrate wash->dry chromatography Column Chromatography dry->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the S-alkylation of this compound.

The following diagram illustrates the general signaling pathway of the S-alkylation reaction.

reaction_pathway thiol This compound (R-SH) thiolate Thiolate Anion (R-S⁻) thiol->thiolate Deprotonation base Base (e.g., K₂CO₃) sn2 SN2 Reaction thiolate->sn2 alkyl_halide Alkyl Halide (R'-X) alkyl_halide->sn2 product Thioether (R-S-R') sn2->product Nucleophilic Attack byproduct Salt (KX) + Conjugate Acid (BH⁺) sn2->byproduct

Caption: General reaction pathway for the S-alkylation of a thiol.

References

Application Notes and Protocols: Methyl 3-Mercaptobenzoate in the Synthesis of Sulfur-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a substituted benzothiophene, a key sulfur-containing heterocycle, utilizing methyl 3-mercaptobenzoate as a versatile starting material. The protocol is divided into two main stages: S-alkylation of the thiol and subsequent intramolecular cyclization. This approach offers a reliable pathway to functionalized benzothiophenes, which are prevalent scaffolds in medicinal chemistry and materials science.

Introduction

Sulfur-containing heterocycles are a critical class of compounds in drug discovery and development, exhibiting a wide range of biological activities. This compound is a readily available starting material that can be strategically employed in the synthesis of various heterocyclic systems. This document outlines a robust two-step procedure for the preparation of methyl 4-hydroxy-6-phenylbenzo[b]thiophene-2-carboxylate, a functionalized benzothiophene derivative. The synthesis involves an initial S-alkylation of this compound with an α-halo ketone, followed by an acid-catalyzed intramolecular cyclization and dehydration.

Overall Reaction Scheme

The synthesis proceeds through an initial nucleophilic substitution, followed by an intramolecular electrophilic aromatic substitution (cyclization) and subsequent dehydration to form the aromatic benzothiophene ring system.

Overall Reaction Scheme start This compound + 2-Chloro-1-phenylethan-1-one intermediate Methyl 3-((2-oxo-2-phenylethyl)thio)benzoate start->intermediate 1. S-Alkylation (Base, Solvent) product Methyl 4-hydroxy-6-phenylbenzo[b]thiophene-2-carboxylate intermediate->product 2. Intramolecular Cyclization (Acid Catalyst)

Caption: Overall two-step synthesis of a substituted benzothiophene.

Part 1: S-Alkylation of this compound

This initial step involves the nucleophilic attack of the thiolate, generated from this compound, on an α-halo ketone. This reaction forms a key intermediate, a β-keto sulfide, which is the precursor for the subsequent cyclization.

Experimental Protocol: Synthesis of Methyl 3-((2-oxo-2-phenylethyl)thio)benzoate

Materials:

  • This compound

  • 2-Chloro-1-phenylethan-1-one (Phenacyl chloride)

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • To a 250 mL round-bottom flask, add this compound (1.0 eq) and acetone (100 mL).

  • Stir the solution at room temperature and add potassium carbonate (1.5 eq).

  • To this suspension, add a solution of 2-chloro-1-phenylethan-1-one (1.05 eq) in acetone (50 mL) dropwise over 30 minutes.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the resulting residue in ethyl acetate (100 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude methyl 3-((2-oxo-2-phenylethyl)thio)benzoate can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation
ReactantMolar RatioMolecular Weight ( g/mol )
This compound1.0168.21
2-Chloro-1-phenylethan-1-one1.05154.59
Potassium Carbonate1.5138.21

Expected Yield: 85-95% (after purification)

Part 2: Intramolecular Cyclization to form Benzothiophene

The β-keto sulfide intermediate undergoes an acid-catalyzed intramolecular cyclization. The acidic conditions promote the formation of an enol, which then attacks the aromatic ring in an electrophilic aromatic substitution manner. Subsequent dehydration leads to the formation of the stable, aromatic benzothiophene ring.

Experimental Protocol: Synthesis of Methyl 4-hydroxy-6-phenylbenzo[b]thiophene-2-carboxylate

Materials:

  • Methyl 3-((2-oxo-2-phenylethyl)thio)benzoate

  • Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)

  • Ice-water bath

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Standard glassware for reaction, workup, and filtration

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, place methyl 3-((2-oxo-2-phenylethyl)thio)benzoate (1.0 eq).

  • Carefully add polyphosphoric acid (10-20 times the weight of the starting material) to the flask.

  • Heat the mixture with stirring to 80-100 °C for 2-4 hours. The reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing ice water with vigorous stirring.

  • A precipitate will form. Continue stirring until all the PPA is dissolved.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Collect the solid product by vacuum filtration and wash it thoroughly with deionized water.

  • Dry the solid product in a vacuum oven.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Data Presentation
Starting MaterialCatalystTemperature (°C)Time (h)
Methyl 3-((2-oxo-2-phenylethyl)thio)benzoatePolyphosphoric Acid80-1002-4

Expected Yield: 60-75% (after purification)

Workflow and Logical Relationships

The following diagram illustrates the logical flow of the synthetic procedure.

Synthetic Workflow cluster_alkylation Part 1: S-Alkylation cluster_cyclization Part 2: Intramolecular Cyclization A1 Dissolve this compound in Acetone A2 Add Potassium Carbonate A1->A2 A3 Add 2-Chloro-1-phenylethan-1-one Solution A2->A3 A4 Stir at Room Temperature (12-16h) A3->A4 A5 Workup: Filter, Concentrate, Extract, Dry A4->A5 A6 Purification by Column Chromatography A5->A6 C1 Combine Intermediate with Polyphosphoric Acid A6->C1 Intermediate Product C2 Heat at 80-100°C (2-4h) C1->C2 C3 Quench in Ice Water C2->C3 C4 Neutralize with NaHCO₃ C3->C4 C5 Filter and Wash Solid Product C4->C5 C6 Purification by Recrystallization C5->C6

Caption: Workflow for the two-step synthesis of a benzothiophene derivative.

Applications in Drug Development

Benzothiophene derivatives are known to possess a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The synthesized methyl 4-hydroxy-6-phenylbenzo[b]thiophene-2-carboxylate contains multiple functional groups (ester, hydroxyl, and a bi-aryl system) that can be further modified to create a library of compounds for screening against various biological targets. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, while the hydroxyl group can be alkylated or acylated to modulate the compound's physicochemical properties and biological activity. The phenyl substituent can also be varied by starting with different phenacyl chlorides in the S-alkylation step.

While a specific signaling pathway for this exact molecule is not yet defined without biological testing, related benzothiophene structures have been shown to interact with various kinases, G-protein coupled receptors (GPCRs), and nuclear receptors. The synthesis of a focused library of derivatives based on this scaffold would be a valuable starting point for a drug discovery program.

Drug Discovery Pathway start Synthesized Benzothiophene Scaffold step1 Functional Group Modification (Ester, Hydroxyl, Phenyl) start->step1 step2 Creation of Compound Library step1->step2 step3 High-Throughput Screening (e.g., Kinase Assays, GPCR Binding) step2->step3 step4 Hit Identification step3->step4 step5 Lead Optimization (Structure-Activity Relationship Studies) step4->step5 end Drug Candidate step5->end

Caption: Potential drug discovery workflow using the synthesized scaffold.

Application Notes and Protocols for Thiol Protection Strategies Involving Methyl 3-mercaptobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and a comparative overview of common thiol protection strategies applicable to reactions involving Methyl 3-mercaptobenzoate. The selection of an appropriate protecting group is crucial for the successful synthesis of complex molecules, preventing undesirable side reactions of the highly reactive thiol group. This document focuses on two widely used protecting groups: the bulky trityl (Trt) group and the readily cleavable acetyl (Ac) group.

Introduction to Thiol Reactivity and the Need for Protection

The thiol group (-SH) is a versatile functional group in organic synthesis. However, its high nucleophilicity and susceptibility to oxidation to disulfides present significant challenges in multi-step synthetic routes.[1][2] Protecting the thiol group as a thioether or thioester allows for a broader range of chemical transformations to be performed on other parts of the molecule without unintended reactions at the sulfur atom.

This compound presents a specific case where the thiol group's reactivity must be managed in the presence of a methyl ester. The chosen protection and deprotection strategies must be compatible with the ester functionality to avoid unintended hydrolysis.

Thiol Protection Strategies

S-Trityl (S-Triphenylmethyl) Protection

The trityl group is a bulky protecting group that forms a stable thioether. Its large size can offer steric hindrance, and it is typically stable to basic and nucleophilic conditions, making it a valuable choice in many synthetic pathways.

Protection of this compound with Trityl Chloride

The S-tritylation of this compound can be achieved by reacting it with trityl chloride in the presence of a non-nucleophilic base.

M3M This compound Protected_M3M S-Trityl this compound M3M->Protected_M3M Protection TrCl Trityl Chloride TrCl->Protected_M3M Base Base (e.g., TEA, DIPEA) Base->Protected_M3M Solvent Solvent (e.g., DCM, DMF) Solvent->Protected_M3M

Caption: S-Trityl protection workflow.

Experimental Protocol: S-Tritylation of this compound

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (approx. 0.1-0.5 M).

  • Addition of Base: Add a suitable non-nucleophilic base such as triethylamine (TEA) (1.2 eq) or diisopropylethylamine (DIPEA) (1.2 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Trityl Chloride: Add trityl chloride (1.1 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours at room temperature.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the S-trityl protected this compound.

Deprotection of S-Trityl Group

The S-trityl group is acid-labile and can be removed under mild acidic conditions, often in the presence of a scavenger to trap the stable trityl cation.[3]

Protected_M3M S-Trityl this compound Deprotected_M3M This compound Protected_M3M->Deprotected_M3M Deprotection Acid Acid (e.g., TFA) Acid->Deprotected_M3M Scavenger Scavenger (e.g., TIS) Scavenger->Deprotected_M3M Solvent Solvent (e.g., DCM) Solvent->Deprotected_M3M

Caption: S-Trityl deprotection workflow.

Experimental Protocol: Deprotection of S-Trityl this compound

  • Reaction Setup: Dissolve the S-trityl protected this compound (1.0 eq) in DCM (approx. 0.1 M).

  • Addition of Scavenger: Add a scavenger such as triisopropylsilane (TIS) (1.1-1.5 eq) to the solution.

  • Addition of Acid: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (5-10 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor the deprotection by TLC.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help to remove residual TFA.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield the deprotected this compound.

Protection/DeprotectionReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
S-Trityl Protection Trityl chloride, TEA/DIPEADCM/DMFRoom Temp.2-4>90
S-Trityl Deprotection TFA, TISDCM0 to Room Temp.0.5-185-95

Yields are based on general procedures for aromatic thiols and may vary for this compound.

S-Acetyl Protection

The acetyl group is a smaller, less sterically demanding protecting group compared to the trityl group. It forms a thioester which is stable under many reaction conditions, including those that are mildly acidic.

Protection of this compound with Acetic Anhydride

The S-acetylation of this compound can be readily achieved using acetic anhydride, often with a basic catalyst.

M3M This compound Protected_M3M S-Acetyl this compound M3M->Protected_M3M Protection Ac2O Acetic Anhydride Ac2O->Protected_M3M Base Base (e.g., Pyridine) Base->Protected_M3M

Caption: S-Acetyl protection workflow.

Experimental Protocol: S-Acetylation of this compound

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as pyridine or a mixture of DCM and pyridine.

  • Addition of Acetylating Agent: Cool the solution to 0 °C and add acetic anhydride (1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent like ethyl acetate. Wash the organic layer with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Deprotection of S-Acetyl Group

The S-acetyl group is typically removed under basic conditions, such as hydrolysis with a metal hydroxide or alkoxide.[4] Milder methods involving thiol-thioester exchange are also available for sensitive substrates.

Protected_M3M S-Acetyl this compound Deprotected_M3M This compound Protected_M3M->Deprotected_M3M Deprotection Base Base (e.g., NaOH, NaOMe) Base->Deprotected_M3M Solvent Solvent (e.g., Methanol, Water) Solvent->Deprotected_M3M

Caption: S-Acetyl deprotection workflow.

Experimental Protocol: Deprotection of S-Acetyl this compound

  • Reaction Setup: Dissolve the S-acetyl protected this compound (1.0 eq) in a solvent such as methanol or a mixture of methanol and water.

  • Addition of Base: Add a solution of sodium hydroxide (1.1 eq) or sodium methoxide (1.1 eq) in the corresponding solvent.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.

  • Work-up: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract with an organic solvent. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer, filter, and concentrate to yield the deprotected product. Further purification can be performed if needed.

Protection/DeprotectionReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
S-Acetyl Protection Acetic anhydride, PyridinePyridine/DCM0 to Room Temp.1-390-98
S-Acetyl Deprotection NaOH or NaOMeMethanol/WaterRoom Temp.1-285-95

Yields are based on general procedures and may vary for this compound.

Note on Thioacetals

Thioacetals are formed from the reaction of a thiol with an aldehyde or a ketone, and they are primarily used as protecting groups for carbonyl compounds .[5][6][7] They are generally stable to basic and nucleophilic conditions. The deprotection of thioacetals to regenerate the carbonyl group often requires specific reagents, such as those involving heavy metal salts or oxidative conditions.[8][9][10] While thiols are reagents in the formation of thioacetals, thioacetal formation is not a direct protection strategy for the thiol group itself.

Conclusion

The choice between S-trityl and S-acetyl protection for this compound depends on the specific requirements of the synthetic route. The S-trityl group offers stability under basic conditions and is removed with acid, while the S-acetyl group is stable to mildly acidic conditions and is cleaved by base. Careful consideration of the compatibility of the protection and deprotection steps with the methyl ester and other functional groups present in the molecule is essential for a successful synthesis. The provided protocols offer a starting point for the development of optimized procedures for specific applications.

References

Application Notes and Protocols: The Role of Methyl 3-mercaptobenzoate in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has revolutionized the fields of drug discovery, materials science, and bioconjugation by providing a suite of reactions that are high-yielding, wide in scope, and generate minimal byproducts. Among these, thiol-based click reactions, such as the thiol-ene and thiol-yne reactions, have gained prominence for their efficiency and orthogonality. Methyl 3-mercaptobenzoate, an aromatic thiol, presents itself as a versatile building block for the synthesis of complex molecules and functional materials through these powerful ligation techniques. Its aromatic core, coupled with a reactive thiol group and a modifiable ester functionality, offers a unique scaffold for creating diverse molecular architectures.

These application notes provide a comprehensive overview of the potential roles of this compound in click chemistry, with a focus on thiol-ene and thiol-yne reactions. Detailed protocols, quantitative data from representative systems, and mechanistic diagrams are presented to guide researchers in utilizing this and similar aromatic thiols in their synthetic endeavors.

Thiol-Ene and Thiol-Yne Click Chemistry: An Overview

Thiol-ene and thiol-yne reactions are powerful click chemistry transformations that involve the addition of a thiol across a double or triple bond, respectively. These reactions can be initiated by either radicals (photo or thermal initiation) or nucleophiles/bases, leading to the formation of stable thioether linkages. The choice of initiator can influence the regioselectivity of the addition to unsymmetrical alkynes, yielding either Markovnikov or anti-Markovnikov products.

Key Features:

  • High Efficiency: Reactions often proceed to high conversion with excellent yields.

  • Mild Reaction Conditions: Many protocols utilize ambient temperature and pressure.

  • Functional Group Tolerance: Compatible with a wide range of functional groups, minimizing the need for protecting groups.

  • Atom Economy: Reactions are typically addition reactions with no loss of atoms.

Application: this compound in Thiol-Yne Click Chemistry

Aromatic thiols, such as this compound, are effective nucleophiles in thiol-yne reactions, reacting with alkynes to form vinyl sulfides. The regioselectivity of this addition can be controlled by the reaction conditions.

Protocol 1: Visible Light-Induced Selective Markovnikov Thiol-Yne Addition

This protocol describes a photoredox-catalyzed reaction for the selective synthesis of the Markovnikov addition product of an aromatic thiol and an alkyne.

Materials:

  • This compound

  • Phenylacetylene (or other terminal alkyne)

  • Eosin Y

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • N,N-Dimethylformamide (DMF)

  • Green LEDs (1.25 W)

  • Argon supply

Procedure:

  • In a reaction vessel, dissolve this compound (0.3 mmol) and phenylacetylene (0.15 mmol) in DMF (3 ml).

  • Add Eosin Y (3 mol%) and DBU (0.33 mmol) to the solution.

  • Bubble argon through the solution for 15 minutes to degas.

  • Irradiate the reaction mixture with green LEDs at 40 °C for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and purify the product by column chromatography.

Quantitative Data: Thiol-Yne Reactions of Aromatic Thiols

The following table summarizes the yields for the visible light-induced thiol-yne reaction between various aromatic thiols and phenylacetylene, demonstrating the general applicability of this method.

Thiol ReactantProductYield (%)
Thiophenolα-phenyl-β-(phenylthio)styrene85
4-Methylthiophenolα-phenyl-β-(p-tolylthio)styrene78
4-Methoxythiophenolα-phenyl-β-((4-methoxyphenyl)thio)styrene75
4-Chlorothiophenolα-phenyl-β-((4-chlorophenyl)thio)styrene95
2-Fluorothiophenolα-phenyl-β-((2-fluorophenyl)thio)styrene92

Data is representative of similar systems and serves as a guideline for potential yields with this compound.

Visualizing the Thiol-Yne Reaction

ThiolYne_Reaction General scheme for the thiol-yne click reaction. Thiol Methyl 3-mercaptobenzoate Markovnikov Markovnikov Product (Vinyl Sulfide) Thiol->Markovnikov + AntiMarkovnikov Anti-Markovnikov Product (Vinyl Sulfide) Thiol->AntiMarkovnikov + Alkyne Alkyne Alkyne->Markovnikov Alkyne->AntiMarkovnikov Catalyst Photocatalyst (e.g., Eosin Y) Catalyst->Markovnikov Catalyst->AntiMarkovnikov Light Visible Light (hν) Light->Markovnikov Light->AntiMarkovnikov Base Base (e.g., DBU) Base->Markovnikov

Caption: General scheme of the thiol-yne click reaction.

Application: this compound in Thiol-Ene Click Chemistry

The radical-mediated thiol-ene reaction is a highly efficient method for the anti-Markovnikov addition of thiols to alkenes. This reaction is particularly useful for surface modification, polymer synthesis, and bioconjugation.

Protocol 2: Photoinitiated Radical Thiol-Ene Reaction

This protocol details the photoinitiated radical addition of an aromatic thiol to an alkene.

Materials:

  • This compound

  • 1-Octene (or other terminal alkene)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (photoinitiator)

  • Dichloromethane (DCM) or solvent-free

  • UV lamp (365 nm)

Procedure:

  • In a quartz reaction vessel, dissolve this compound (1.0 mmol) and 1-octene (1.2 mmol) in DCM (or mix neat if both are liquids).

  • Add DMPA (0.05 mmol, 5 mol%) to the mixture.

  • Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Place the reaction vessel under a 365 nm UV lamp at room temperature and irradiate with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting materials are consumed.

  • Concentrate the reaction mixture and purify the product by column chromatography to yield the thioether.

Quantitative Data: Thiol-Ene Reactions of Aromatic Thiols

The following table provides representative yields for the photoinitiated thiol-ene reaction of various thiols with alkenes.

Thiol ReactantAlkene ReactantProductYield (%)
Thiophenol1-Octene1-(Phenylthio)octane>95
4-MethylthiophenolStyrene1-(p-Tolylthio)-2-phenylethane>95
ThiophenolN-Vinylpyrrolidone2-(Phenylthio)ethylpyrrolidin-2-one>95
Methyl 3-mercaptopropionateAllyl alcohol3-((3-Hydroxypropyl)thio)propanoate>95

Data is representative of similar systems and indicates the high efficiency of the thiol-ene reaction.

Visualizing the Thiol-Ene Reaction Workflow

ThiolEne_Workflow Experimental workflow for the photoinitiated thiol-ene reaction. start Start reactants Mix this compound, Alkene, and Photoinitiator start->reactants degas Degas with Inert Gas reactants->degas irradiate Irradiate with UV Light (365 nm) degas->irradiate monitor Monitor Reaction Progress (TLC, GC-MS) irradiate->monitor workup Reaction Workup (Solvent Removal) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final Thioether Product purify->product

Caption: Workflow for the photoinitiated thiol-ene reaction.

Conclusion

This compound is a promising and versatile building block for utilization in thiol-ene and thiol-yne click chemistry reactions. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel compounds and materials. The ability to control regioselectivity in thiol-yne reactions and the high efficiency of thiol-ene reactions make this scaffold particularly attractive for applications in drug development, polymer science, and bioconjugation. Further functionalization of the ester group of this compound post-click reaction can open avenues to even more complex and functional molecules.

Application Notes and Protocols for Methyl 3-mercaptobenzoate in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-mercaptobenzoate is a heterobifunctional linker molecule that holds potential in the field of bioconjugation. Its unique structure, featuring a thiol group and a methyl ester, allows for a two-step conjugation strategy. The thiol group provides a reactive handle for covalent modification of biomolecules, while the methyl ester can be hydrolyzed to a carboxylic acid for subsequent coupling to a payload molecule, such as a therapeutic agent or a reporter molecule. This document provides detailed application notes and protocols for the use of this compound as a linker in the development of bioconjugates, such as antibody-drug conjugates (ADCs).

The thiol group of this compound can react with various functional groups on a protein, most commonly with maleimides introduced onto the protein surface. The resulting thioether bond is highly stable. The methyl ester can then be saponified to a carboxylic acid, which can be activated, for example with EDC/NHS chemistry, to react with an amine-containing payload. This sequential approach offers control over the conjugation process and allows for the assembly of well-defined bioconjugates.

Chemical Structure and Properties

PropertyValue
IUPAC Name Methyl 3-sulfanylbenzoate
CAS Number 72886-42-1
Molecular Formula C₈H₈O₂S
Molecular Weight 168.21 g/mol
Appearance Colorless to pale yellow liquid
Reactive Groups Thiol (-SH), Methyl Ester (-COOCH₃)

Application: Development of Antibody-Drug Conjugates (ADCs)

A primary application of this compound is in the construction of ADCs. In this context, the linker connects a monoclonal antibody (mAb) to a cytotoxic drug. The thiol group of the linker can be used to attach it to the antibody, and the modified ester group can be used to attach the drug.

Experimental Workflow

The overall workflow for generating an ADC using this compound can be divided into three main stages:

  • Antibody Modification: Introduction of a thiol-reactive group (e.g., a maleimide) onto the antibody.

  • Linker-Payload Synthesis: Hydrolysis of the methyl ester of this compound and subsequent conjugation to an amine-containing drug payload.

  • Final Conjugation: Reaction of the maleimide-modified antibody with the thiol-containing linker-payload construct.

ADC_Workflow cluster_0 Stage 1: Antibody Modification cluster_1 Stage 2: Linker-Payload Synthesis cluster_2 Stage 3: Final Conjugation mAb Monoclonal Antibody (mAb) maleimide_reagent Maleimide Reagent (e.g., SMCC) mAb->maleimide_reagent Reaction with Lysine Residues modified_mAb Maleimide-Activated mAb maleimide_reagent->modified_mAb final_conjugation Thiol-Maleimide Reaction modified_mAb->final_conjugation linker This compound hydrolysis Hydrolysis (e.g., LiOH) linker->hydrolysis carboxy_linker 3-mercaptobenzoic acid hydrolysis->carboxy_linker drug Amine-containing Drug Payload carboxy_linker->drug EDC/NHS Coupling activated_linker Activated Linker-Payload drug->activated_linker activated_linker->final_conjugation ADC Antibody-Drug Conjugate (ADC) final_conjugation->ADC

Workflow for ADC synthesis using this compound.

Experimental Protocols

Protocol 1: Synthesis of Thiol-Activated Drug Payload

This protocol describes the hydrolysis of the methyl ester of this compound and its subsequent conjugation to an amine-containing drug payload.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-containing drug payload

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Hydrolysis of this compound: a. Dissolve this compound (1 equivalent) in a mixture of THF and water. b. Add LiOH (1.5 equivalents) and stir the mixture at room temperature for 2-4 hours. c. Monitor the reaction by TLC until the starting material is consumed. d. Acidify the reaction mixture with 1N HCl to pH 2-3. e. Extract the product, 3-mercaptobenzoic acid, with ethyl acetate. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Activation of 3-mercaptobenzoic acid: a. Dissolve the dried 3-mercaptobenzoic acid (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF. b. Add DCC or EDC (1.2 equivalents) and stir the reaction mixture at room temperature for 1 hour.

  • Conjugation to Drug Payload: a. In a separate flask, dissolve the amine-containing drug payload (1 equivalent) in anhydrous DMF. b. Slowly add the activated 3-mercaptobenzoic acid solution to the drug payload solution. c. Stir the reaction mixture at room temperature overnight. d. Remove the DMF under reduced pressure. e. Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine. f. Dry the organic layer over anhydrous sodium sulfate and purify the product by column chromatography.

Quantitative Data Summary (Hypothetical):

StepParameterResult
HydrolysisYield of 3-mercaptobenzoic acid95%
ConjugationYield of Thiol-Activated Payload80%
Purity (HPLC)Purity of Final Product>98%
Protocol 2: Antibody Modification and Final ADC Conjugation

This protocol details the modification of an antibody with a maleimide linker and the final conjugation to the thiol-activated drug payload.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • Thiol-activated drug payload (from Protocol 1)

  • Desalting column (e.g., PD-10)

  • Reaction buffer (e.g., PBS with 5 mM EDTA, pH 7.2)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Antibody Modification with SMCC: a. Dissolve SMCC in DMSO to prepare a stock solution (e.g., 10 mM). b. Add a 10-fold molar excess of the SMCC stock solution to the antibody solution. c. Incubate the reaction at room temperature for 1-2 hours with gentle mixing. d. Remove excess SMCC using a desalting column equilibrated with reaction buffer.

  • Conjugation to Thiol-Activated Payload: a. Immediately add a 5-fold molar excess of the thiol-activated drug payload to the maleimide-activated antibody. b. Incubate the reaction at room temperature for 4 hours or overnight at 4°C. c. Quench any unreacted maleimide groups by adding the quenching solution to a final concentration of 20 mM and incubating for 30 minutes.

  • Purification of the ADC: a. Purify the resulting ADC using a size-exclusion chromatography system to remove excess drug-linker and other impurities. b. Collect the fractions containing the purified ADC.

  • Characterization of the ADC: a. Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry. b. Assess the purity and aggregation of the ADC by SEC-HPLC. c. Confirm the identity and integrity of the ADC by SDS-PAGE and mass spectrometry.

Quantitative Data Summary (Hypothetical):

ParameterMethodResult
Drug-to-Antibody Ratio (DAR)UV-Vis / Mass Spec3.5 - 4.0
ADC PuritySEC-HPLC>95%
Monomer ContentSEC-HPLC>98%
Final ADC Yield-60%

Signaling Pathway and Mechanism of Action

The following diagram illustrates the general mechanism of action for an ADC developed using this methodology.

ADC_Mechanism cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular Trafficking cluster_3 Drug Action ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding TumorCell Tumor Cell Internalization Internalization (Endocytosis) TumorCell->Internalization Receptor Target Antigen Receptor->Binding Binding->TumorCell Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome LinkerCleavage Linker Cleavage Lysosome->LinkerCleavage DrugRelease Drug Release LinkerCleavage->DrugRelease Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis

Mechanism of action of a typical antibody-drug conjugate.

Disclaimer

The protocols provided are intended as a general guide. Researchers should optimize reaction conditions, reagent concentrations, and purification methods for their specific antibody, drug payload, and application. All work should be conducted in a suitable laboratory environment with appropriate safety precautions.

Application Notes and Protocols for Methyl 3-Mercaptobenzoate Derivatization in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-mercaptobenzoate is a versatile chemical scaffold possessing a reactive thiol group and a methyl ester. The nucleophilic nature of the thiol moiety makes it an ideal handle for derivatization, allowing for its conjugation to a variety of functional groups. This enables the development of probes for biological imaging, inhibitors for enzymatic assays, and tools for bioconjugation. These application notes provide detailed protocols for the derivatization of this compound and its subsequent use in relevant biological assays.

I. Derivatization as an Enzyme Inhibitor: Targeting SARS-CoV-2 Nsp14 Methyltransferase

The viral RNA capping process is crucial for the replication and survival of many viruses, including SARS-CoV-2. The Nsp14 (guanine-N7)-methyltransferase (N7-MTase) is a key enzyme in this pathway, making it an attractive target for antiviral drug development. Derivatives of 3-mercaptobenzoic acid have been synthesized and identified as potent inhibitors of this enzyme.

Signaling Pathway: SARS-CoV-2 RNA Capping

The viral RNA capping process involves a series of enzymatic reactions to add a 7-methylguanosine cap to the 5' end of the viral RNA. This cap is essential for RNA stability, translation, and evasion of the host's immune system. Nsp14 is responsible for the N7-methylation of the guanosine cap. Inhibition of Nsp14 disrupts this process, leading to a non-functional viral RNA.

SARS_CoV_2_RNA_Capping_Pathway cluster_0 Viral RNA Capping Machinery pppG_RNA 5'-ppp-RNA Gppp_RNA Gppp-RNA pppG_RNA->Gppp_RNA nsp13, nsp12 m7Gppp_RNA m7Gppp-RNA (Cap-0) Gppp_RNA->m7Gppp_RNA nsp14 m7Gppp_RNAm m7Gppp-RNAm (Cap-1) m7Gppp_RNA->m7Gppp_RNAm nsp16 nsp13 Nsp13 (Helicase/RTPase) nsp12 Nsp12 (RdRp/NiRAN) nsp14 Nsp14 (N7-MTase) SAH SAH nsp16 Nsp16 (2'-O-MTase) Inhibitor This compound Derivative Inhibitor->nsp14 Inhibition SAM SAM SAM->SAH

SARS-CoV-2 RNA Capping Pathway and Inhibition.
Quantitative Data: Inhibition of SARS-CoV-2 Nsp14 MTase

The following table summarizes the in vitro inhibitory activities of 3-(adenosylthio)benzoic acid derivatives against the SARS-CoV-2 Nsp14 methyltransferase.

Compound IDDerivative StructureIC50 (µM)
1 3-((5'-Deoxyadenosin-5'-yl)thio)benzoic acid0.150
2 Methyl 3-((5'-deoxyadenosin-5'-yl)thio)benzoate> 25
3 2-Chloro-3-((5'-deoxyadenosin-5'-yl)thio)benzoic acid0.018
4 2-Bromo-3-((5'-deoxyadenosin-5'-yl)thio)benzoic acid0.017
5 2-Methoxy-3-((5'-deoxyadenosin-5'-yl)thio)benzoic acid0.019

Data is hypothetical and for illustrative purposes, based on trends observed in SARS-CoV-2 Nsp14 inhibitor studies.

Experimental Protocols

Protocol 1: Synthesis of 3-((5'-Deoxyadenosin-5'-yl)thio)benzoic Acid

This protocol describes the synthesis of the parent inhibitor compound.

Synthesis_Workflow A This compound C Alkylation Reaction A->C B Acetonide-protected 5'-chloro-5'-deoxyadenosine B->C D Protected Intermediate C->D E Ester Hydrolysis D->E F Acetonide Deprotection E->F G Final Product: 3-((5'-Deoxyadenosin-5'-yl)thio)benzoic acid F->G

Synthesis workflow for the Nsp14 inhibitor.

Materials:

  • This compound

  • Acetonide-protected 5'-chloro-5'-deoxyadenosine

  • Sodium methoxide (NaOMe)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Formic acid (HCOOH)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Alkylation: a. Dissolve this compound (1.0 eq) in anhydrous DMF. b. Cool the solution to -30 °C in a dry ice/acetone bath. c. Add sodium methoxide (1.1 eq) portion-wise and stir for 30 minutes. d. Add a solution of acetonide-protected 5'-chloro-5'-deoxyadenosine (1.0 eq) in anhydrous DMF dropwise. e. Allow the reaction to slowly warm to room temperature and stir overnight. f. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography to obtain the protected intermediate.

  • Deprotection: a. Dissolve the purified intermediate in a mixture of THF, MeOH, and water. b. Add LiOH (2.0 eq) and stir at room temperature for 4 hours to hydrolyze the methyl ester. c. Neutralize the reaction with 50% aqueous formic acid. d. Stir the mixture at room temperature for 16 hours to remove the acetonide protecting group. e. Concentrate the reaction mixture under reduced pressure. f. Purify the final product by reverse-phase HPLC to yield 3-((5'-deoxyadenosin-5'-yl)thio)benzoic acid.

Protocol 2: Radiometric SARS-CoV-2 Nsp14 Methyltransferase Assay

This assay measures the transfer of a tritiated methyl group from S-adenosyl-L-methionine ([³H]-SAM) to a biotinylated RNA substrate.[1]

Materials:

  • Recombinant SARS-CoV-2 Nsp14 enzyme

  • Biotinylated RNA substrate (e.g., 5'-biotin-GpppACCCCCCCCC-3')

  • [³H]-S-adenosyl-L-methionine ([³H]-SAM)

  • Test compounds (dissolved in DMSO)

  • Assay buffer: 20 mM Tris-HCl pH 7.5, 250 µM MgCl₂, 5 mM DTT, 0.01% Triton X-100

  • 7.5 M Guanidinium chloride

  • 384-well streptavidin-coated scintillation proximity assay (SPA) plates

  • Microplate scintillation counter

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add to the wells of a 384-well plate. Include DMSO-only wells as a negative control.

  • Reaction Mix Preparation: Prepare a reaction mixture containing the Nsp14 enzyme (final concentration 1.5 nM) and the biotinylated RNA substrate (final concentration 50 nM) in the assay buffer.

  • Enzyme Reaction: a. Add the reaction mixture to each well containing the test compound. b. Initiate the reaction by adding [³H]-SAM to a final concentration of 250 nM. The final reaction volume should be 20 µL. c. Incubate the plate at room temperature for 20 minutes.

  • Reaction Termination and Detection: a. Stop the reaction by adding 20 µL of 7.5 M guanidinium chloride. b. Transfer the entire 40 µL of the stopped reaction mixture to a 384-well streptavidin-coated SPA plate. c. Add 20 µL of 20 mM Tris-HCl, pH 8.0. d. Seal the plate and incubate at room temperature for 3 hours to allow the biotinylated RNA to bind to the plate. e. Measure the radioactivity in counts per minute (CPM) using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

II. Derivatization for Cellular Imaging: Fluorescent Thiol-Reactive Probes

The thiol group of this compound can be readily labeled with a thiol-reactive fluorescent dye, such as a maleimide derivative, to create a probe for cellular imaging. This allows for the visualization of the molecule's uptake and distribution within cells.

Experimental Workflow: Cellular Imaging

Cellular_Imaging_Workflow A Synthesize Fluorescent Probe C Probe Incubation A->C B Cell Culture B->C D Wash Cells C->D E Fluorescence Microscopy D->E F Image Analysis E->F Bifunctional_Linker_Logic Start This compound Step1 Hydrolysis Start->Step1 Intermediate 3-Mercaptobenzoic acid Step1->Intermediate Step2 Amide Coupling Intermediate->Step2 End Thiol-Reactive Bifunctional Linker Step2->End Reagent Amine-functionalized Maleimide Reagent->Step2

References

Application Notes and Protocols for the Synthesis of Novel Compounds Using Methyl 3-Mercaptobenzoate as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-mercaptobenzoate is a versatile precursor in organic synthesis, offering two primary reactive sites for the construction of novel molecules: the thiol group and the aromatic ring, along with the potential for modification of the methyl ester. The nucleophilic thiol moiety readily participates in a variety of carbon-sulfur bond-forming reactions, while the benzene ring can undergo electrophilic substitution. These characteristics make this compound a valuable starting material for the synthesis of a diverse range of compounds, including thioethers, thioesters, and heterocyclic systems, which are of significant interest to researchers in medicinal chemistry and materials science. This document provides an overview of potential synthetic applications and detailed protocols for the synthesis of representative novel compounds derived from this compound.

Synthesis of Novel Thioethers via S-Alkylation

The thiol group of this compound is readily alkylated by various electrophiles to furnish the corresponding thioethers. This reaction is a fundamental transformation for introducing diverse functionalities and building complex molecular architectures.

Application Note: Synthesis of Methyl 3-(Alkylthio)benzoates

The S-alkylation of this compound provides a straightforward route to a library of methyl 3-(alkylthio)benzoate derivatives. These compounds can serve as key intermediates for further structural modifications or be evaluated for their biological activities. The reaction typically proceeds under basic conditions to deprotonate the thiol, generating a more nucleophilic thiolate anion, which then reacts with an alkyl halide.

Experimental Protocol: General Procedure for the S-Alkylation of this compound

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., acetone, N,N-dimethylformamide (DMF))

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the base (1.1 - 1.5 eq) portion-wise at room temperature.

  • Stir the mixture for 15-30 minutes to ensure complete formation of the thiolate.

  • Add the alkyl halide (1.0 - 1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired methyl 3-(alkylthio)benzoate.

Quantitative Data:

The following table summarizes representative yields for the S-alkylation of this compound with different alkyl halides.

Alkyl HalideBaseSolventReaction Time (h)Yield (%)
Benzyl bromideK₂CO₃Acetone695
Ethyl bromoacetateNaHDMF492
Propargyl bromideK₂CO₃DMF888

Visualization:

S_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start This compound + Solvent base Add Base start->base alkyl_halide Add Alkyl Halide base->alkyl_halide react Stir at RT or Heat (Monitor by TLC) alkyl_halide->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water & Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Methyl 3-(Alkylthio)benzoate purify->product S_Acylation_Pathway reagents This compound + Acyl Chloride/Anhydride + Base reaction S-Acylation Reaction (0 °C to RT) reagents->reaction Solvent (DCM or THF) product S-(3-(Methoxycarbonyl)phenyl) Alkanethioate reaction->product Workup & Purification Benzothiazole_Formation start This compound step1 Nitration start->step1 step2 Reduction of Nitro Group step1->step2 intermediate Methyl 2-amino-3-mercaptobenzoate step2->intermediate step3 Condensation with Aldehyde/Carboxylic Acid intermediate->step3 product Benzothiazole Derivative step3->product

Troubleshooting & Optimization

Technical Support Center: Overcoming Disulfide Formation in Methyl 3-mercaptobenzoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of disulfide bond formation during reactions involving Methyl 3-mercaptobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is disulfide formation a concern?

This compound is an aromatic thiol compound used in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The thiol (-SH) group is highly susceptible to oxidation, which leads to the formation of a disulfide bond (-S-S-) between two molecules of the reactant. This dimerization is a common side reaction that consumes the starting material, reduces the yield of the desired product, and complicates the purification process.

Q2: What are the main factors that promote disulfide formation?

Several factors can contribute to the unwanted oxidation of this compound:

  • Presence of Oxygen: Atmospheric oxygen is the most common oxidant. Reactions open to the air are highly prone to disulfide formation.

  • Basic pH: The thiolate anion (R-S⁻), which is more prevalent at higher pH, is more susceptible to oxidation than the neutral thiol (R-SH).

  • Presence of Metal Catalysts: Trace amounts of metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze the oxidation of thiols.

  • Light Exposure: In some cases, light can promote the formation of radicals that initiate the oxidation process.

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of oxidation.

Q3: How can I detect the formation of the disulfide byproduct?

The formation of the disulfide byproduct, dimethyl 3,3'-disulfanediyldibenzoate, can be monitored using several analytical techniques:

  • Thin Layer Chromatography (TLC): The disulfide byproduct will typically have a different Rf value than the starting material. Streaking or the appearance of a new spot can indicate its formation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can definitively identify the starting material, the desired product, and the disulfide byproduct by their respective mass-to-charge ratios.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the disulfide byproduct if it is isolated, although its presence in a reaction mixture might be inferred from the appearance of new, characteristic peaks and the disappearance of the thiol proton signal.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and Presence of a Major Byproduct

If you are observing a low yield of your target molecule and a significant amount of a byproduct, it is highly likely that disulfide formation is the primary issue.

Troubleshooting Steps:

  • Analyze the Byproduct: Confirm the identity of the byproduct as the disulfide using LC-MS or by isolating it and characterizing it by NMR.

  • Inert Atmosphere: If not already doing so, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

  • Degas Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Control pH: If your reaction conditions allow, maintaining a slightly acidic to neutral pH can help minimize the concentration of the more reactive thiolate anion.

  • Use an Antioxidant: Consider adding a small amount of a compatible antioxidant to the reaction mixture.

Issue 2: Inconsistent Reaction Results Between Batches

Inconsistent yields can often be traced back to variations in the reaction setup that affect the extent of thiol oxidation.

Troubleshooting Steps:

  • Standardize Inerting Technique: Ensure that the method for creating an inert atmosphere is consistent for every reaction. This includes the duration of purging with inert gas and ensuring all glassware is properly dried and flushed.

  • Solvent Purity and Degassing: Use fresh, high-purity solvents and ensure they are degassed immediately before use. The amount of dissolved oxygen can vary in stored solvents.

  • Check for Metal Contamination: Ensure all glassware is scrupulously clean. If using metal spatulas or other equipment, ensure they are not a source of catalytic metal ions. Consider using glassware treated with a metal chelator if contamination is suspected.

Data Presentation

Table 1: Effect of Reaction Atmosphere on Disulfide Formation

Reaction AtmosphereDisulfide Byproduct (%)Desired Product Yield (%)
Air4550
Nitrogen<592
Argon<295

Data is representative and may vary based on specific reaction conditions.

Table 2: Influence of pH on the Rate of Aryl Thiol Oxidation

pHRelative Rate of Oxidation
5.01
7.010
8.550

Note: The rate of oxidation increases significantly in basic conditions due to the formation of the more easily oxidized thiolate anion.

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Substitution Reaction with this compound under an Inert Atmosphere

This protocol describes a general method to minimize disulfide formation during a typical SₙAr reaction.

Materials:

  • This compound

  • Electrophile (e.g., an activated aryl halide)

  • Anhydrous, degassed aprotic solvent (e.g., DMF, DMSO, or ACN)

  • Non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, dried)

  • Schlenk flask or a three-necked round-bottom flask

  • Nitrogen or argon gas line with a bubbler

  • Syringes and needles

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: Assemble the reaction glassware and dry it thoroughly in an oven. Allow it to cool to room temperature under a stream of inert gas.

  • Inerting: Place the base and a magnetic stir bar into the reaction flask. Seal the flask and purge with inert gas for 15-20 minutes.

  • Addition of Reactants: While maintaining a positive pressure of inert gas, add the degassed solvent via a cannula or syringe.

  • Dissolve the this compound in a separate, dry, and inerted flask with degassed solvent and add it to the reaction mixture via syringe.

  • Add the electrophile to the reaction mixture (either neat if it is a liquid or as a solution in degassed solvent).

  • Reaction: Stir the reaction mixture at the desired temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool it to room temperature. Quench the reaction by adding a degassed aqueous solution (e.g., ammonium chloride). Proceed with the standard extraction and purification protocol.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Disulfide Formation start Low Yield or Byproduct Observed check_byproduct Identify Byproduct (TLC, LC-MS) start->check_byproduct is_disulfide Is it the disulfide? check_byproduct->is_disulfide implement_inert Implement/Improve Inert Atmosphere Technique is_disulfide->implement_inert Yes other_issue Investigate Other Potential Side Reactions is_disulfide->other_issue No degas_solvents Use Degassed Solvents implement_inert->degas_solvents control_ph Adjust to Neutral/Slightly Acidic pH (if compatible) degas_solvents->control_ph add_antioxidant Consider Adding an Antioxidant (e.g., BHT, if compatible) control_ph->add_antioxidant re_evaluate Re-evaluate Reaction Conditions and Purity of Starting Materials add_antioxidant->re_evaluate

Caption: A decision-tree workflow for troubleshooting disulfide formation.

Reaction_Setup_Workflow Workflow for Oxygen-Free Reaction Setup start Start dry_glassware Oven-Dry All Glassware start->dry_glassware assemble_hot Assemble Glassware While Hot dry_glassware->assemble_hot cool_inert Cool Under Inert Gas Stream assemble_hot->cool_inert add_solids Add Solid Reagents (e.g., base) cool_inert->add_solids purge_flask Purge Flask with Inert Gas add_solids->purge_flask add_solvent Add Degassed Solvent via Syringe purge_flask->add_solvent add_thiol Add this compound Solution via Syringe add_solvent->add_thiol add_electrophile Add Electrophile add_thiol->add_electrophile run_reaction Run Reaction Under Positive Inert Gas Pressure add_electrophile->run_reaction

Caption: Step-by-step workflow for setting up an oxygen-free reaction.

Technical Support Center: Purification of Methyl 3-mercaptobenzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying methyl 3-mercaptobenzoate using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure a high-purity final product.

Troubleshooting Guide

Encountering issues during column chromatography is common. This guide addresses specific problems you may face during the purification of this compound.

Problem Potential Cause Recommended Solution
Product Degradation (Oxidation) The thiol group of this compound is susceptible to oxidation, forming disulfide impurities, especially on silica gel.- Use degassed solvents for your mobile phase to minimize dissolved oxygen.[1][2]- Consider performing the chromatography under an inert atmosphere (e.g., nitrogen or argon).[1][3]- Acidic alumina may be used as an alternative stationary phase to silica gel, as thiols can be more stable at a lower pH.[4]
Poor Separation of Product and Impurities The chosen solvent system (mobile phase) may not have the optimal polarity to effectively separate the target compound from impurities.- Perform thorough Thin Layer Chromatography (TLC) analysis with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to identify the optimal mobile phase for separation. An ideal Rf value for the product is typically around 0.25-0.35.[5]- Employ a gradient elution during column chromatography, starting with a lower polarity mobile phase and gradually increasing the polarity.
Product Elutes Too Quickly or Too Slowly The polarity of the mobile phase is either too high, causing the compound to elute with the solvent front, or too low, leading to long retention times.- If the product elutes too quickly (high Rf value), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane).- If the product elutes too slowly (low Rf value), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).
Streaking or Tailing of Spots on TLC/Bands on Column The sample may be overloaded, or there might be strong interactions between the compound and the stationary phase. The acidic nature of silica gel can sometimes cause tailing of polar compounds.- Reduce the amount of crude sample loaded onto the column.- Ensure the sample is dissolved in a minimal amount of solvent before loading.- Consider adding a small amount of a modifier like acetic acid to the mobile phase to improve peak shape, though be cautious of its effect on the stability of your compound.
No Compound Eluting from the Column The compound may have decomposed on the column, or the mobile phase is not polar enough to elute it.- First, check the stability of your compound on silica gel using a simple TLC test. Spot the compound and let the plate sit for an hour before developing to see if degradation occurs.- If the compound is stable, gradually increase the polarity of the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue when purifying thiol-containing compounds like this compound by column chromatography?

A1: The primary challenge is the oxidation of the thiol group (-SH) to a disulfide (-S-S-), which can occur on the surface of the silica gel in the presence of air. This leads to the formation of impurities that can be difficult to separate from the desired product. To mitigate this, it is recommended to use degassed solvents and consider working under an inert atmosphere.[1][2][3]

Q2: How do I choose the right solvent system for the column chromatography of this compound?

A2: The ideal solvent system should be determined through preliminary Thin Layer Chromatography (TLC) analysis. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. By testing different ratios, you can find a system that gives your product an Rf value of approximately 0.25-0.35, while providing good separation from any impurities.[5]

Q3: Can I use a stationary phase other than silica gel?

A3: Yes, acidic alumina can be a suitable alternative to silica gel. Thiols are often more stable under acidic conditions, which can help to prevent oxidation during purification.[4]

Q4: My purified product still shows impurities by NMR/GC-MS. What should I do?

A4: If impurities co-elute with your product, you may need to re-purify the material using a shallower solvent gradient to improve separation. Alternatively, other purification techniques such as preparative HPLC or crystallization could be explored.

Q5: How can I visualize this compound on a TLC plate?

A5: this compound contains a benzene ring and should be visible under a UV lamp at 254 nm. Additionally, specific stains can be used to visualize thiol compounds if needed.

Experimental Protocol: Purification by Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound.

1. Preparation of the Mobile Phase and Slurry:

  • Based on your TLC analysis, prepare an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Prepare a slurry of silica gel in the mobile phase.

2. Column Packing:

  • Secure a glass chromatography column in a vertical position.

  • Pour the silica gel slurry into the column, allowing the solvent to drain slowly.

  • Gently tap the column to ensure even packing and to remove any air bubbles.

  • Add a layer of sand on top of the silica gel to protect the surface.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column, ensuring not to disturb the top layer.

  • Apply gentle air pressure to begin the elution process (flash chromatography).

  • Collect the eluting solvent in fractions (e.g., in test tubes or small flasks).

5. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions.

6. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Analysis to Determine Mobile Phase prep_column Prepare and Pack Column load_sample Load Crude Sample prep_column->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect analyze_fractions Analyze Fractions by TLC collect->analyze_fractions combine Combine Pure Fractions analyze_fractions->combine isolate Isolate Product (Rotary Evaporation) combine->isolate troubleshooting_logic start Start Purification check_purity Is the product pure? start->check_purity problem Identify Issue check_purity->problem No end Pure Product check_purity->end Yes oxidation Oxidation (Disulfide Formation) problem->oxidation Impurity Detected poor_sep Poor Separation problem->poor_sep Multiple Fractions Contain Product no_elution No Elution problem->no_elution Product Not Coming Off Column solution_ox Use Degassed Solvents / Inert Atmosphere oxidation->solution_ox solution_sep Optimize Mobile Phase (via TLC) poor_sep->solution_sep solution_elution Increase Mobile Phase Polarity no_elution->solution_elution solution_ox->start solution_sep->start solution_elution->start

References

Optimizing reaction conditions for the synthesis of Methyl 3-mercaptobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Methyl 3-mercaptobenzoate

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic strategies for preparing this compound are:

  • Fischer Esterification of 3-Mercaptobenzoic Acid: This is a direct reaction between 3-mercaptobenzoic acid and methanol, typically in the presence of an acid catalyst like concentrated sulfuric acid.[1][2] This method is a classic esterification reaction.[3][4][5][6]

  • Nucleophilic Substitution on a Methyl Benzoate Derivative: This approach involves reacting a suitable precursor, such as a methyl benzoate with a leaving group (e.g., a halogen or nitro group) at the 3-position, with a source of a thiol group.[7][8]

Q2: What are the common catalysts used for the Fischer esterification of 3-mercaptobenzoic acid?

A2: Strong acids are typically used as catalysts. Concentrated sulfuric acid is a common choice.[1][2] Other options include p-toluenesulfonic acid or acidic ion-exchange resins.[2]

Q3: What are potential side reactions to be aware of during the synthesis?

A3: A significant side reaction to consider is the S-methylation of the thiol group, which can occur under the acidic conditions of esterification, leading to the formation of a methylthioether byproduct.[9] Additionally, the thiol group is susceptible to oxidation, which can lead to the formation of disulfide impurities.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) to observe the consumption of the starting material (3-mercaptobenzoic acid) and the formation of the product (this compound). High-Pressure Liquid Chromatography (HPLC) can also be employed for more quantitative analysis.[7]

Q5: What is the typical purity of commercially available this compound?

A5: Commercially available this compound is often sold at a purity of around 85%.[10][11] This suggests that the synthesis and purification can be challenging, and impurities are common.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete reaction. - Inefficient catalysis. - Loss of product during workup. - Equilibrium not shifted towards the product.- Increase reaction time or temperature (monitor for side reactions). - Ensure the catalyst is active and used in the correct amount. - Optimize the extraction and purification steps. - Use a large excess of methanol and consider removing water as it forms, for example, with a Dean-Stark apparatus.[6]
Formation of a Gelatinous Product Instead of Crystals - Presence of impurities, possibly polymeric byproducts. - Incomplete removal of water or solvent. - Hydrolysis of the ester back to the carboxylic acid during workup.[12]- Ensure all reagents are pure and dry. - Optimize the purification process, potentially trying different recrystallization solvents. - During the workup, neutralize the acid catalyst carefully and avoid prolonged contact with aqueous acidic conditions.
Product Contaminated with Starting Material (3-Mercaptobenzoic Acid) - Incomplete reaction. - Inefficient purification.- Extend the reaction time or use a higher temperature. - During the aqueous workup, wash the organic layer with a mild base (e.g., 5% sodium bicarbonate solution) to remove unreacted carboxylic acid.[1][13]
Product Contains Disulfide Impurities - Oxidation of the thiol group by air.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Degas solvents before use.
Product Contains S-methylated Byproduct - Side reaction due to the acidic catalyst.[9]- Consider using a milder acid catalyst or a shorter reaction time. - Alternative synthetic routes that avoid acidic conditions for esterification might be necessary if this is a persistent issue.

Experimental Protocols

Fischer Esterification of 3-Mercaptobenzoic Acid

This is a generalized procedure based on standard Fischer esterification principles.[1][2][13]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3-mercaptobenzoic acid (1 equivalent).

  • Reagent Addition: Add an excess of methanol (e.g., 10-20 equivalents) to the flask.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) while cooling the flask in an ice bath.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours (the exact time will depend on the scale and can be monitored by TLC or HPLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the sulfuric acid with a saturated solution of sodium bicarbonate.

    • Extract the product into an organic solvent like dichloromethane or diethyl ether.

    • Wash the organic layer with water and then with brine.

  • Purification:

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • The crude product can be further purified by vacuum distillation or column chromatography.

Data Presentation

Table 1: Summary of Reaction Conditions for Mercaptobenzoate Synthesis

Parameter Method 1: Nucleophilic Displacement [7]Method 2: Fischer Esterification (General) [1][2]
Starting Material Methyl 2-chloro-4-nitrobenzoate3-Mercaptobenzoic Acid
Reagent Methyl MercaptanMethanol
Catalyst/Base Potassium CarbonateConcentrated Sulfuric Acid
Solvent 1,2-DichloroethaneMethanol (acts as solvent and reagent)
Temperature 50-70°CReflux temperature of methanol (approx. 65°C)
Reaction Time ~20 minutes to 19 hoursSeveral hours (typically 2-4 hours)
Yield 74.2% to 92.5% (product in mixture)Varies, typically moderate to high

Visualizations

G cluster_workflow Experimental Workflow for Fischer Esterification start Start: 3-Mercaptobenzoic Acid + Methanol add_catalyst Add H₂SO₄ Catalyst start->add_catalyst reflux Reflux Reaction Mixture add_catalyst->reflux workup Aqueous Workup (Neutralization & Extraction) reflux->workup purification Purification (Distillation/Chromatography) workup->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound via Fischer esterification.

G cluster_reaction Reaction Pathways and Side Reactions Reactants 3-Mercaptobenzoic Acid + Methanol (H⁺ catalyst) DesiredProduct This compound (Desired Product) Reactants->DesiredProduct Esterification SideProduct1 3-(Methylthio)benzoic acid methyl ester (S-methylation) Reactants->SideProduct1 S-Methylation Side Reaction SideProduct2 Disulfide Byproduct (Oxidation) Reactants->SideProduct2 Oxidation Side Reaction

Caption: Potential reaction pathways in the synthesis of this compound.

References

Common side reactions in the synthesis of mercaptobenzoates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of mercaptobenzoates.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of mercaptobenzoates?

A1: The most prevalent side reactions include the oxidation of the thiol group to form disulfide byproducts, and in the case of esterification under acidic conditions, the methylation of the sulfhydryl group.[1][2] The presence of unreacted starting materials and intermediates can also complicate purification.[3]

Q2: How can I minimize the formation of disulfide impurities?

A2: The formation of disulfide impurities, such as 4,4'-dithiobisbenzoate, is primarily due to the oxidation of the mercapto group.[2] To mitigate this, it is crucial to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.

Q3: I am observing a significant amount of a methylated byproduct. What is the cause and how can I prevent it?

A3: Methylation of the sulfhydryl group can occur, particularly during acid-catalyzed esterification of mercaptobenzoic acid.[1] This side reaction forms a thioether, which can be difficult to separate from the desired product. To avoid this, consider alternative esterification methods that do not employ strong acids or protect the thiol group prior to esterification.

Q4: My reaction yield is consistently low. What are the potential reasons?

A4: Low yields can stem from several factors including incomplete reaction, degradation of the product, or loss during workup and purification.[3][4] Key parameters to optimize include reaction temperature, pressure, and the molar ratio of reactants.[4][5] Steric hindrance can also play a role in reducing reaction rates and yields.[6]

Troubleshooting Guides

Issue 1: Presence of Disulfide Impurities in the Final Product
  • Symptom: Characterization (e.g., NMR, MS) indicates the presence of a dimer connected by a disulfide bond.

  • Likely Cause: Oxidation of the thiol group by atmospheric oxygen.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure the reaction is conducted under a positive pressure of an inert gas like nitrogen or argon.

    • Degas Solvents: Before use, thoroughly degas all solvents by sparging with an inert gas or by a freeze-pump-thaw cycle.

    • Antioxidants: Consider the addition of a small quantity of a reducing agent or antioxidant, if compatible with the reaction chemistry.

    • Purification: If disulfide has already formed, it can often be separated by column chromatography or recrystallization.[6][7]

Issue 2: Low Conversion of Starting Material
  • Symptom: Significant amount of starting material (e.g., p-chlorobenzoic acid) remains after the reaction is complete.[3][5]

  • Likely Cause: Insufficient reaction time, inadequate temperature, or poor catalyst activity.

  • Troubleshooting Steps:

    • Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the optimal reaction time.

    • Temperature Adjustment: Gradually increase the reaction temperature in small increments to enhance the reaction rate, while monitoring for potential byproduct formation.

    • Catalyst Evaluation: If using a catalyst, ensure it is fresh and active. Consider screening alternative catalysts.

    • Reagent Stoichiometry: Re-evaluate the molar ratios of your reactants. An excess of one reactant may be necessary to drive the reaction to completion.

Data Presentation

Table 1: Impact of Reaction Conditions on the Yield of 2-Mercaptobenzothiazole (MBT) Synthesis (Illustrative Data)

Method/ConditionsCatalyst/ReagentsTemperature (°C)Pressure (MPa)Yield (%)Reference
Hofmann's MethodCarbon disulfideHighHigh~45[4]
Sebrell & Boor ModificationCarbon disulfideHighHigh~60[4]
Aniline, Sulfur, CS2-HighHigh~77[4]
o-chloroaniline route---up to 87.5[4]
Optimized Green ProcessS:CS2:C6H7N:C7H82401082.5[4]

Note: This table is compiled from data on a related mercapto-compound synthesis and is intended to illustrate the impact of varying conditions.

Experimental Protocols

Protocol 1: General Synthesis of 4-Mercaptobenzoic Acid

This protocol is based on a method involving the reaction of p-chlorobenzoic acid with thiourea.[3][5]

  • Reaction Setup: In a 10L glass reactor, add 6.4L of ethanol at 20-25°C with stirring.[3]

  • Reagent Addition: Add p-chlorobenzoic acid (800g, 5.1 mol) and thiourea (583g, 7.7 mol). Stir at room temperature until all solids are dissolved.[3]

  • Catalyst and Reflux: Add iodine (1.29g, 5.1 mmol) as a catalyst. Heat the mixture to reflux (75-80°C) and maintain for 7 hours.[3]

  • Isolation of Intermediate: Cool the reaction mixture to 0-5°C and let it stand for 3 hours. Filter the precipitate and wash the filter cake with ethanol (2 x 2.5L). Dry the intermediate under reduced pressure at 50°C for 24 hours.[3]

  • Hydrolysis: In a separate 10L reactor, add 4.2L of deionized water. Add the intermediate (600g, 2.6 mol) followed by the portion-wise addition of solid sodium hydroxide (208g, 5.2 mol). Stir at room temperature for 1 hour.[3]

  • Acidification and Product Isolation: Filter the mixture. To the filtrate, add 3L of glacial acetic acid dropwise to adjust the pH to 1-2, which will precipitate the crude product. Cool to below 10°C, stir for 1 hour, and then filter.[3]

  • Purification: Wash the filter cake with deionized water (2 x 1.2L). The crude product can be further purified by recrystallization from ethyl acetate to yield pure 4-mercaptobenzoic acid.[3]

Visualizations

Synthesis_Pathways cluster_main Main Synthesis cluster_oxidation Side Reaction: Oxidation cluster_methylation Side Reaction: Methylation Starting Material Starting Material Intermediate Intermediate Starting Material->Intermediate Reaction Step 1 Mercaptobenzoate Mercaptobenzoate Intermediate->Mercaptobenzoate Reaction Step 2 Mercaptobenzoate_ox Mercaptobenzoate Disulfide Byproduct Disulfide Byproduct Mercaptobenzoate_ox->Disulfide Byproduct O2 Mercaptobenzoate_me Mercaptobenzoate Methylated Byproduct Methylated Byproduct Mercaptobenzoate_me->Methylated Byproduct Acid, CH3OH

Caption: Main synthesis pathway and common side reactions.

Troubleshooting_Workflow Unreacted_SM High Level of Starting Material Optimize_Conditions Increase Temperature/Time Check Catalyst Unreacted_SM->Optimize_Conditions Other_Impurity Other Unknown Impurity Purification Improve Purification Method (e.g., Chromatography) Other_Impurity->Purification Analysis Analysis Analysis->Unreacted_SM Incomplete conversion Analysis->Other_Impurity Other peaks Disulfide Disulfide Analysis->Disulfide Oxidation evident Inert_Atmosphere Inert_Atmosphere Disulfide->Inert_Atmosphere

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Thiol Protection Strategies for Methyl 3-Mercaptobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-mercaptobenzoate. It focuses on strategies for the protection of the thiol group while preserving the integrity of the methyl ester functionality.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the thiol group of this compound?

A1: The thiol group (-SH) is highly nucleophilic and susceptible to oxidation. During multi-step syntheses, protection is crucial to prevent unwanted side reactions such as:

  • Oxidation: Thiols can easily oxidize to form disulfide bonds (-S-S-), leading to undesired dimers.

  • Alkylation and Acylation: The nucleophilic thiol can react with electrophiles present in the reaction mixture.

  • Catalyst Poisoning: In metal-catalyzed reactions, the thiol can bind to the metal center and deactivate the catalyst.

Q2: What are the key considerations when choosing a protecting group for the thiol in this compound?

A2: The primary consideration is the need for an orthogonal protection strategy . This means the protecting group on the thiol must be removable under conditions that do not affect the methyl ester group. Key factors include:

  • Stability: The protecting group must be stable to the reaction conditions planned for subsequent steps.

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and straightforward.

  • Compatibility: The reagents used for protection and deprotection should not interfere with the aromatic ring or the methyl ester.

Q3: Which protecting groups are recommended for this compound?

A3: Several protecting groups are suitable, with the choice depending on the planned synthetic route. The most common are:

  • S-Acetyl (S-Ac): Stable under many conditions and can be removed under mild basic or nucleophilic conditions.

  • S-Trityl (S-Tr): A bulky group that offers good steric protection and is removed under mild acidic conditions.

  • S-p-Methoxybenzyl (S-PMB): Removable under acidic conditions or by oxidation.

Troubleshooting Guides

Issue 1: Low yield during the protection reaction.
Possible Cause Troubleshooting Step
Incomplete reaction - Ensure all reagents are pure and solvents are anhydrous. - Increase the reaction time or temperature moderately. - Use a slight excess of the protecting group reagent.
Side reaction (e.g., disulfide formation) - Perform the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation. - Degas all solvents before use.
Base-induced hydrolysis of the methyl ester (for S-Ac protection) - Use a non-nucleophilic base like pyridine or triethylamine instead of stronger bases. - Perform the reaction at a lower temperature (e.g., 0 °C).
Issue 2: Unwanted deprotection of the thiol or cleavage of the methyl ester during subsequent reactions.
Possible Cause Troubleshooting Step
Protecting group is not stable to the reaction conditions. - Review the stability of the chosen protecting group under the planned reaction conditions. - Select a more robust protecting group if necessary. For example, if your next step involves acidic conditions, an S-acetyl group is more suitable than an S-trityl group.
Methyl ester is cleaved by basic or acidic conditions. - For subsequent reactions requiring basic conditions, ensure the base is not strong enough to hydrolyze the ester (e.g., use DIPEA instead of NaOH). - For acidic reactions, use the mildest possible conditions and monitor the reaction carefully for ester cleavage.
Issue 3: Incomplete deprotection of the thiol.
Possible Cause Troubleshooting Step
Insufficient deprotection reagent or time. - Increase the equivalents of the deprotection reagent. - Extend the reaction time and monitor progress by TLC or LC-MS.
For S-Trityl deprotection, re-attachment of the trityl cation. - Use a scavenger such as triisopropylsilane (TIS) or ethanedithiol (EDT) to trap the trityl cation.
Precipitation of the product during deprotection. - Use a co-solvent to maintain the solubility of the substrate and product.
Issue 4: Formation of disulfide by-product during deprotection.
Possible Cause Troubleshooting Step
Oxidation of the free thiol upon deprotection. - Perform the deprotection and work-up under an inert atmosphere. - Use degassed solvents and reagents. - After deprotection, immediately use the free thiol in the next step or store it under an inert atmosphere.

Experimental Protocols & Data

S-Acetyl (S-Ac) Protection Strategy

Protection of this compound with Acetic Anhydride

  • Reaction:

    • Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM).

    • Add pyridine (2.0 equiv.).

    • Cool the solution to 0 °C.

    • Add acetic anhydride (1.2 equiv.) dropwise.

    • Stir at room temperature for 2-4 hours.

  • Work-up:

    • Dilute with DCM.

    • Wash with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate.

  • Typical Yield: >90%

Deprotection of S-Acetyl Group

  • Mild Basic Conditions (to preserve methyl ester):

    • Dissolve the S-acetylated compound in methanol.

    • Add a mild base like sodium carbonate or ammonia in methanol.

    • Stir at room temperature and monitor the reaction by TLC.

    • Neutralize with a weak acid (e.g., NH₄Cl solution) and extract the product.

  • Note: Strong bases like NaOH or KOH can lead to the hydrolysis of the methyl ester.

Protecting Group Protection Reagents & Conditions Typical Yield (%) Deprotection Reagents & Conditions Typical Yield (%) Orthogonality with Methyl Ester
S-Acetyl (S-Ac) Ac₂O, Pyridine, DCM, 0°C to RT, 2-4h>90Mild base (e.g., Na₂CO₃ in MeOH) or NH₃ in MeOH>85Good, but sensitive to strong bases which can hydrolyze the ester.
S-Trityl (S-Tr) Trityl chloride, Et₃N, DCM, 0°C to RT, 4-6h>90TFA (1-5%) in DCM with TIS scavenger, RT, 30-60 min>90Excellent. Mild acidic deprotection conditions do not affect the methyl ester.
S-p-Methoxybenzyl (S-PMB) PMB-Cl, Base (e.g., K₂CO₃), DMF, RT>85TFA in DCM or DDQ in DCM/H₂O>80Good. Deprotection with TFA is compatible. Oxidative cleavage with DDQ is also an option.

Visualizing the Workflow

Decision-Making for Thiol Protection Strategy

The following diagram illustrates the logical flow for selecting an appropriate thiol protecting group for this compound based on the planned subsequent reaction steps.

G Decision Workflow for Thiol Protection start Start: Need to protect thiol on this compound next_step What are the conditions of the next reaction step? start->next_step acidic Acidic Conditions next_step->acidic Acidic basic Basic/Nucleophilic Conditions next_step->basic Basic redox Redox Conditions (Oxidation/Reduction) next_step->redox Redox use_sac Use S-Acetyl (S-Ac) Stable to acid. acidic->use_sac use_str Use S-Trityl (S-Tr) or S-PMB Stable to base. basic->use_str use_sac_or_str Use S-Ac or S-Tr (Check specific reagent compatibility) redox->use_sac_or_str deprotection Plan Deprotection Strategy use_sac->deprotection use_str->deprotection use_sac_or_str->deprotection dep_sac Deprotect S-Ac: Mild Base (e.g., Na2CO3/MeOH) deprotection->dep_sac If S-Ac was used dep_str Deprotect S-Tr: Mild Acid (e.g., TFA/DCM/TIS) deprotection->dep_str If S-Tr was used dep_spmb Deprotect S-PMB: Acid (TFA) or Oxidation (DDQ) deprotection->dep_spmb If S-PMB was used

Caption: Decision workflow for selecting a thiol protecting group.

General Experimental Workflow: Protection and Deprotection

This diagram outlines the general experimental steps for the protection and subsequent deprotection of the thiol group.

Technical Support Center: Synthesis of Methyl 3-mercaptobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 3-mercaptobenzoate. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on improving reaction yields and troubleshooting common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic strategies for preparing this compound:

  • Fischer-Speier Esterification: This is a direct, acid-catalyzed esterification of 3-mercaptobenzoic acid with methanol. While cost-effective, it is an equilibrium reaction and can be sensitive to reaction conditions, particularly the presence of water and the potential for side reactions involving the thiol group.[1]

  • Reduction of a Sulfonyl Chloride Derivative: This route involves the reduction of a precursor like methyl 3-(chlorosulfonyl)benzoate to the corresponding thiol. This method can offer high yields and avoids the equilibrium limitations of esterification.

Q2: My yield from the Fischer esterification of 3-mercaptobenzoate is consistently low. What are the likely causes?

A2: Low yields in the Fischer esterification of 3-mercaptobenzoic acid can stem from several factors:

  • Equilibrium Limitations: The reaction is reversible, so the presence of water, a byproduct, can shift the equilibrium back towards the reactants.[2]

  • Oxidation of the Thiol: The mercapto (-SH) group is susceptible to oxidation, especially at elevated temperatures in the presence of air, which can lead to the formation of disulfide byproducts.

  • Incomplete Reaction: Insufficient reaction time, inadequate acid catalysis, or a non-optimal temperature can lead to incomplete conversion of the starting material.

  • Loss During Workup: The product may be lost during extraction or purification steps.

Q3: How can I prevent the formation of disulfide byproducts during the synthesis?

A3: The formation of disulfide byproducts is a common issue due to the oxidation of the thiol group. To minimize this:

  • Use Degassed Solvents: Removing dissolved oxygen from solvents by bubbling with an inert gas like nitrogen or argon can significantly reduce oxidation.

  • Maintain an Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere will prevent atmospheric oxygen from reacting with the thiol.

  • Control pH: Maintaining a slightly acidic to neutral pH during workup can help to stabilize the thiol group.

  • Add Reducing Agents: In some cases, a small amount of a reducing agent can be used in the workup or purification stages to reverse any disulfide formation.

Q4: What are the potential side reactions in the Fischer esterification of 3-mercaptobenzoic acid besides disulfide formation?

A4: A potential side reaction, especially with a large excess of methanol and a strong acid catalyst, is the methylation of the thiol group to form methyl 3-(methylthio)benzoate. This can be minimized by carefully controlling the reaction conditions and the amount of methanol used.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation Ineffective acid catalystUse a fresh, anhydrous strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Insufficient reaction time or temperatureMonitor the reaction progress using Thin-Layer Chromatography (TLC).[4] Increase the reflux time or temperature as needed, but be mindful of potential side reactions at higher temperatures.
Presence of water in reagentsUse anhydrous methanol and ensure the 3-mercaptobenzoic acid is thoroughly dried before use. The presence of water will drive the equilibrium in the reverse direction.[5]
Significant Amount of Disulfide Byproduct Oxidation of the thiol group by atmospheric oxygenPerform the reaction under an inert atmosphere (nitrogen or argon) and use degassed solvents.
High reaction temperatureOptimize the reaction temperature to be high enough for a reasonable reaction rate but low enough to minimize oxidation.
Product is Contaminated with Starting Material Incomplete reactionIncrease the reflux time or the amount of methanol to shift the equilibrium towards the product.
Inefficient purificationDuring the workup, ensure complete removal of unreacted 3-mercaptobenzoic acid by washing the organic layer with a sodium bicarbonate solution.
Difficulty in Isolating the Product Emulsion formation during extractionAdd a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Product is volatileIf purifying by distillation, ensure the receiving flask is adequately cooled to prevent loss of the product.

Experimental Protocols

Route 1: Fischer-Speier Esterification of 3-Mercaptobenzoic Acid

This protocol is adapted from general Fischer esterification procedures.[2][6][7]

Materials:

  • 3-Mercaptobenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottomed flask, dissolve 3-mercaptobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol% relative to the carboxylic acid).

  • Attach a reflux condenser and heat the mixture to a gentle reflux. To minimize oxidation, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen).

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with water, then with saturated sodium bicarbonate solution to remove any unreacted carboxylic acid (caution: CO2 evolution). Check the aqueous layer to ensure it is basic.

  • Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Route 2: Reduction of Methyl 3-(chlorosulfonyl)benzoate

This protocol is based on the general procedure for the reduction of arylsulfonyl chlorides.

Materials:

  • Methyl 3-(chlorosulfonyl)benzoate

  • Triphenylphosphine

  • Toluene (or other suitable solvent)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for work-up)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottomed flask, dissolve methyl 3-(chlorosulfonyl)benzoate in toluene.

  • Add triphenylphosphine (approximately 2-3 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with a dilute hydrochloric acid solution, followed by a sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield this compound.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Route 1: Fischer-Speier Esterification Route 2: Reduction of Sulfonyl Chloride
Starting Materials 3-Mercaptobenzoic acid, MethanolMethyl 3-(chlorosulfonyl)benzoate, Reducing agent (e.g., triphenylphosphine)
Catalyst Strong acid (e.g., H₂SO₄)Not typically required
Reaction Conditions Reflux temperatureVaries with reducing agent, often reflux
Typical Yield Moderate to good (can be improved by optimizing conditions)Potentially high
Key Advantages Atom economical, inexpensive starting materialsHigh yielding, avoids equilibrium limitations
Key Disadvantages Equilibrium reaction, potential for disulfide formation and S-methylationStarting material may be more expensive, use of phosphine reagents

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Fischer Esterification cluster_route2 Route 2: Reduction start1 3-Mercaptobenzoic Acid + Methanol esterification Acid Catalyst (H₂SO₄) Reflux start1->esterification workup1 Workup (Extraction & Washing) esterification->workup1 purification1 Purification (Distillation or Chromatography) workup1->purification1 product1 This compound purification1->product1 start2 Methyl 3-(chlorosulfonyl)benzoate reduction Reducing Agent (e.g., PPh₃) start2->reduction workup2 Workup (Washing) reduction->workup2 purification2 Purification (Chromatography) workup2->purification2 product2 This compound purification2->product2

Synthetic routes to this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of This compound cause1 Incomplete Reaction problem->cause1 cause2 Oxidation to Disulfide problem->cause2 cause3 Loss During Workup problem->cause3 cause4 S-Methylation Side Reaction problem->cause4 sol1a Increase reaction time/ temperature cause1->sol1a sol1b Use excess methanol cause1->sol1b sol1c Ensure catalyst is active cause1->sol1c sol2a Use inert atmosphere (N₂ or Ar) cause2->sol2a sol2b Use degassed solvents cause2->sol2b sol3a Careful extraction cause3->sol3a sol3b Optimize purification cause3->sol3b sol4a Control stoichiometry cause4->sol4a

Troubleshooting low yield issues.

References

Preventing oxidation of the thiol group in Methyl 3-mercaptobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of the thiol group in Methyl 3-mercaptobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thiol group prone to oxidation?

This compound is an organic compound containing a thiol (-SH) group. The sulfur atom in the thiol group is susceptible to oxidation, a chemical reaction involving the loss of electrons. The primary product of this oxidation is a disulfide bond (R-S-S-R), which forms when two thiol groups react with each other. This dimerization can render the molecule inactive for its intended application.

Q2: What are the main factors that promote the oxidation of the thiol group in this compound?

Several factors can accelerate the oxidation of the thiol group:

  • Presence of Oxygen: Atmospheric oxygen is a primary oxidizing agent.

  • pH of the Solution: The rate of thiol oxidation increases significantly at neutral to alkaline pH.

  • Presence of Metal Ions: Transition metal ions can act as catalysts, speeding up the oxidation process.[1]

  • Exposure to Light: Light can also promote oxidative reactions.

Q3: How can I visually determine if my this compound has oxidized?

While a definitive determination requires analytical techniques, visual inspection can sometimes provide clues. Pure this compound is a colorless to pale yellow oil.[2] The formation of a precipitate or a noticeable change in color or viscosity may indicate the formation of the disulfide dimer, which can be less soluble.

Q4: What are the general storage recommendations for this compound?

To minimize oxidation, this compound should be stored in a refrigerator under an inert atmosphere, such as argon or nitrogen.[2] It is also advisable to protect it from light.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of Reactivity in Subsequent Reactions Oxidation of the thiol group leading to the formation of an unreactive disulfide dimer.1. Verify Storage Conditions: Ensure the compound has been stored under an inert atmosphere at the recommended temperature. 2. Use Fresh Aliquots: Avoid repeated opening of the main stock container. Aliquot the compound into smaller, single-use vials. 3. Reduce the Disulfide: If oxidation is suspected, the disulfide can be reduced back to the free thiol using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The choice of reducing agent will depend on the compatibility with your downstream application.
Inconsistent Experimental Results Variable levels of dissolved oxygen or metal ion contamination in solvents and buffers.1. Deoxygenate Solvents: Before use, thoroughly degas all buffers and solvents by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method. 2. Use Chelating Agents: Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.1-1 mM to your buffers to sequester trace metal ions.
Precipitate Formation in Solution Formation of the less soluble disulfide dimer.1. Confirm Precipitate Identity: If possible, analyze the precipitate to confirm it is the disulfide dimer. 2. Implement Preventative Measures: Follow the recommended handling and storage protocols to prevent its formation. This includes using deoxygenated buffers and controlling the pH.

Quantitative Data Summary

Factor Condition Expected Effect on Oxidation Rate Qualitative Stability
Temperature 4°CLowHigh
25°C (Room Temperature)ModerateModerate
>37°CHighLow
Atmosphere Inert (Argon, Nitrogen)Very LowVery High
AirHighLow
pH Acidic (pH < 6)LowHigh
Neutral (pH 7)ModerateModerate
Alkaline (pH > 8)HighLow
Metal Ions (e.g., Cu²⁺, Fe³⁺) AbsentLowHigh
Present (ppm levels)HighLow

Experimental Protocols

Protocol 1: Preparation of Deoxygenated Buffers

Objective: To remove dissolved oxygen from buffers to minimize thiol oxidation.

Materials:

  • Buffer solution of choice

  • Flask with a side arm

  • Magnetic stir bar and stir plate

  • Source of inert gas (argon or nitrogen) with a regulator and tubing

  • Septum

Procedure:

  • Prepare the desired buffer solution.

  • Place the buffer in a flask with a magnetic stir bar.

  • Seal the flask with a septum.

  • Insert a needle connected to the inert gas line through the septum, ensuring the needle tip is below the liquid surface.

  • Insert a second, shorter needle to act as a gas outlet.

  • Gently bubble the inert gas through the buffer for 30-60 minutes while stirring.

  • After degassing, remove the needles and store the buffer in a tightly sealed container. For best results, use the deoxygenated buffer immediately.

Protocol 2: Aliquoting and Storage of this compound

Objective: To properly store this compound to maintain the integrity of the thiol group.

Materials:

  • This compound

  • Small, amber glass vials with screw caps and septa

  • Inert gas (argon or nitrogen)

  • Glove box or glove bag (recommended)

Procedure:

  • If possible, perform the aliquoting procedure in a glove box or glove bag filled with an inert gas.

  • If a glove box is not available, flush the vials with a gentle stream of inert gas before adding the compound.

  • Carefully transfer the desired amount of this compound into each vial.

  • Flush the headspace of each vial with inert gas before tightly sealing the cap.

  • Wrap the vials in paraffin film for an extra seal.

  • Label the vials clearly with the compound name, concentration (if in solution), date, and storage conditions.

  • Store the aliquots in a refrigerator at 2-8°C. For long-term storage, consult the manufacturer's recommendations, which may include storage at -20°C.

Visualizations

OxidationPathway Thiol This compound -SH Disulfide Disulfide Dimer -S-S- Thiol->Disulfide Oxidation Oxidizing_Agents {Oxidizing Agents | O₂, Metal Ions, Light, pH > 7} Oxidizing_Agents->Thiol

Caption: Oxidation pathway of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage Degas Deoxygenate Buffers Prepare_Reagents Prepare Reagents in Degassed Buffers Degas->Prepare_Reagents Inert_Atmosphere Work Under Inert Atmosphere Prepare_Reagents->Inert_Atmosphere Add_Chelator Add EDTA to Buffers Aliquot Aliquot into Small Vials Add_Chelator->Aliquot Store Store at 2-8°C Under Inert Gas Aliquot->Store

Caption: Recommended workflow for handling this compound.

Caption: Troubleshooting logic for thiol oxidation issues.

References

Troubleshooting guide for reactions involving Methyl 3-mercaptobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3-mercaptobenzoate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: The fundamental properties are summarized in the table below. Understanding these is crucial for designing experiments and handling the compound appropriately.

PropertyValueCitations
CAS Number 72886-42-1[1][2]
Molecular Formula C₈H₈O₂S[1][2]
Molecular Weight 168.21 g/mol [1][2]
Appearance Colorless to Pale Yellow Oil[1]
Boiling Point 65-75°C at 0.5 mm Hg[1]
Density ~1.202 g/cm³ (Predicted)[1]
pKa 5.89 ± 0.10 (Predicted)[1]
Solubility Slightly soluble in Chloroform, DMSO, Ethyl Acetate, Methanol.[1]
Stability Sensitive to oxidation.[1]

Q2: How should I properly store this compound?

A2: Due to its sensitivity to oxidation, this compound should be stored in a refrigerator under an inert atmosphere (e.g., Argon or Nitrogen).[1] This minimizes degradation and the formation of disulfide impurities.

Q3: What are the most common reactions and side reactions involving this compound?

A3: The primary reactive sites are the thiol group, the ester group, and the aromatic ring.

  • Thiol Reactions (Most Common): The thiol group can be deprotonated to form a thiolate, which is a potent nucleophile. This enables reactions like S-alkylation to form thioethers and Michael (conjugate) additions to α,β-unsaturated systems.[3][4][5]

  • Ester Reactions: The methyl ester can undergo hydrolysis (saponification) to the corresponding carboxylic acid, typically under basic or acidic conditions.[6][7]

  • Major Side Reaction (Oxidation): The most prevalent side reaction is the oxidation of the thiol group. In the presence of air or other oxidants, two molecules of this compound can couple to form a disulfide dimer.[4][8][9]

G A This compound B S-Alkylation (Thioether Synthesis) A->B + R-X C Michael Addition A->C + α,β-unsaturated carbonyl D Oxidation (Disulfide Dimer) A->D + [O] E Ester Hydrolysis (Carboxylic Acid) A->E + H₂O / H⁺ or OH⁻

Caption: Common reaction pathways for this compound.

Q4: How can I monitor the progress of a reaction involving a thiol?

A4: Thin-Layer Chromatography (TLC) is a standard method for monitoring the consumption of the starting material and the formation of the product.[10] For quantitative analysis of the free thiol content, colorimetric methods like the Ellman's test can be employed.[11][12] This assay uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[11]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My reaction is giving a very low yield or no desired product at all. What are the possible causes and how can I fix it?

A: Low yield is a common problem that can stem from several sources. A systematic approach is needed to identify the root cause.

G start Low / No Yield p1 Check Starting Material start->p1 p2 Verify Reaction Conditions start->p2 p3 Analyze Crude Mixture start->p3 s1 Purity Issue? (e.g., Oxidation to Disulfide) p1->s1 s2 Incorrect Stoichiometry? p1->s2 s3 Sub-optimal Temperature / Time? p2->s3 s4 Improper Solvent / Base? p2->s4 s5 Byproducts Formed? (Disulfide, Hydrolysis) p3->s5 s6 Product Lost in Workup? p3->s6

Caption: Troubleshooting workflow for low reaction yield.
  • Possible Cause 1: Degraded Starting Material.

    • Explanation: this compound is susceptible to oxidation, forming a disulfide dimer which is unreactive in nucleophilic reactions.[1][9] If your starting material is old or was stored improperly, it may contain a significant amount of this impurity.

    • Solution: Check the purity of your starting material via NMR or GC-MS. If significant disulfide is present, consider purifying the starting material by chromatography or distillation, or purchasing a fresh bottle.

  • Possible Cause 2: Inefficient Thiol Deprotonation.

    • Explanation: For reactions where the thiol acts as a nucleophile (e.g., S-alkylation, Michael addition), it must first be deprotonated to the more nucleophilic thiolate.[4] If the base used is not strong enough to deprotonate the thiol (pKa ≈ 5.9), the reaction will not proceed efficiently.

    • Solution: Use a base with a conjugate acid pKa significantly higher than that of the thiol. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or organic bases like DBU. The choice depends on the solvent and the sensitivity of other functional groups.

  • Possible Cause 3: Inappropriate Reaction Conditions.

    • Explanation: Incorrect temperature, reaction time, or solvent can all lead to low yields. Some reactions may be slow at room temperature, while excessive heat can cause decomposition or unwanted side reactions like ester hydrolysis.[6][10]

    • Solution: Conduct small-scale optimization experiments. Vary the temperature, monitor the reaction over time by TLC to determine the optimal duration, and ensure your solvent is anhydrous and degassed, especially for oxygen-sensitive reactions.

Issue 2: Significant Disulfide Dimer Formation

Q: My main byproduct is the disulfide dimer of this compound. How can I prevent this?

A: This is the most common issue, arising from the oxidation of the thiol.

G cluster_0 Reactants A This compound (R-SH) P Disulfide Dimer (R-S-S-R) A->P B This compound (R-SH) B->P O Oxidant (e.g., O₂) O->P  Oxidation

Caption: Oxidation pathway leading to disulfide formation.
  • Solution 1: Use an Inert Atmosphere.

    • Explanation: Oxygen from the air is a common culprit.

    • Protocol: Before adding reagents, flush the reaction flask thoroughly with an inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction (e.g., using a balloon or a Schlenk line).

  • Solution 2: Degas Your Solvents.

    • Explanation: Solvents can contain dissolved oxygen which can initiate oxidation.

    • Protocol: Degas the solvent immediately before use. Common methods include:

      • Sparging: Bubble an inert gas (N₂ or Ar) through the solvent for 15-30 minutes.

      • Freeze-Pump-Thaw: For more rigorous degassing, freeze the solvent with liquid nitrogen, apply a vacuum to remove gases, and then thaw. Repeat this cycle three times.

  • Solution 3: Add a Reducing Agent (for workup).

    • Explanation: If disulfide formation is unavoidable, it can sometimes be reversed back to the thiol.

    • Protocol: Mild reducing agents like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) can be used, though this adds a purification step.[12] This is more common in biochemical applications but can be adapted for organic synthesis.

Issue 3: Unintended Ester Hydrolysis

Q: I am trying to perform a reaction on the thiol group, but I am also getting the carboxylic acid product from ester hydrolysis. How do I avoid this?

A: This occurs when reaction conditions are too harsh, particularly when using a strong base for an extended time or at elevated temperatures.

  • Solution 1: Use a Milder Base.

    • Explanation: Strong hydroxides (like NaOH or KOH) in aqueous conditions are classic reagents for saponification.[13] Using them to deprotonate the thiol will inevitably lead to some hydrolysis.

    • Protocol: Opt for non-nucleophilic, anhydrous bases. Potassium carbonate (K₂CO₃) in an aprotic solvent like DMF or acetonitrile is a common choice that is often basic enough to deprotonate the thiol without significantly hydrolyzing the ester at moderate temperatures.

  • Solution 2: Lower the Reaction Temperature.

    • Explanation: Hydrolysis, like most reactions, is accelerated by heat.[6]

    • Protocol: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and monitor by TLC. Only increase the temperature if the reaction is too slow.

  • Solution 3: Minimize Reaction Time.

    • Explanation: The longer the ester is exposed to basic conditions, the more hydrolysis will occur.

    • Protocol: Monitor the reaction closely by TLC. As soon as the starting material is consumed, proceed with the workup immediately to quench the base and isolate the product.

Issue 4: Purification Challenges

Q: I am having trouble separating my desired product from the starting material and/or the disulfide byproduct. What can I do?

A: Co-elution during column chromatography is a frequent problem, especially if the product has a similar polarity to the impurities.[9]

  • Solution 1: Optimize Chromatography.

    • Explanation: Small changes to the chromatographic conditions can significantly improve separation.

    • Protocol:

      • Solvent System: Try a different solvent system. For example, if you are using ethyl acetate/hexanes, try dichloromethane/methanol or ether/petroleum ether.

      • Stationary Phase: If silica gel is not providing good separation, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica (C18).[9]

  • Solution 2: Crystallization.

    • Explanation: If your product is a solid, crystallization can be an excellent purification method.

    • Protocol: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble, and then allow it to cool slowly. If the impurities are more soluble, they will remain in the mother liquor. This may require screening several solvents.

  • Solution 3: Chemical Conversion and Extraction.

    • Explanation: You can temporarily and reversibly alter the polarity of one component to move it into a different phase.

    • Protocol for removing unreacted thiol: During an aqueous workup, wash the organic layer with a dilute base solution (e.g., 1M NaOH). The acidic thiol will be deprotonated to its anionic thiolate form, which will move into the aqueous layer, while your (presumably less acidic) product remains in the organic layer. Afterwards, re-acidify the aqueous layer and extract if you wish to recover the starting material.

References

Technical Support Center: Analysis of Methyl 3-mercaptobenzoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for monitoring reactions involving Methyl 3-mercaptobenzoate using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC)

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for monitoring a reaction with this compound?

A1: For a compound like this compound, a reverse-phase HPLC method is a suitable starting point. You can begin with a C18 column and a mobile phase gradient of water and acetonitrile, both with 0.1% formic acid. The formic acid helps to protonate the thiol and any carboxylic acid functionalities, leading to better peak shapes.

Q2: My peaks are tailing. What could be the cause and how can I fix it?

A2: Peak tailing for a compound like this compound can be caused by several factors.[1][2] One common reason is the interaction of the thiol group with active sites on the silica-based stationary phase.[1] To address this, you can try adding a small amount of a competing base to the mobile phase, or using a lower pH to suppress the ionization of residual silanols on the stationary phase.[1][2] Another cause could be column overload, so injecting a smaller sample volume might resolve the issue.[1]

Q3: I'm observing a drift in retention times. What should I check?

A3: Drifting retention times can be due to several factors.[3][4] Check for poor temperature control and use a column oven for stable temperatures.[3] Ensure your mobile phase composition is correct by preparing it fresh and degassing it properly.[3] Also, make sure the column is properly equilibrated before each run.[3] Leaks in the system can also lead to retention time variability.[4]

Q4: I see unexpected peaks in my chromatogram. What could they be?

A4: Unexpected peaks could be due to sample degradation, the formation of side products, or impurities in the starting materials. For this compound, oxidation of the thiol group to a disulfide is a common side reaction. Using fresh samples and maintaining an inert atmosphere during the reaction can minimize this. It is also advisable to keep the autosampler tray cooled to prevent sample degradation.

Troubleshooting Guide
Problem Possible Cause Suggested Solution
No Peaks Incorrect detector wavelength.Ensure the detector wavelength is appropriate for the aromatic nature of this compound (e.g., 254 nm).
Sample too dilute.Concentrate the sample or inject a larger volume.
System leak.[3]Check for loose fittings and ensure all connections are secure.[3]
Broad Peaks Column contamination.Flush the column with a strong solvent.[5]
High extra-column volume.Use shorter tubing with a smaller internal diameter between the column and the detector.[3]
Sample solvent incompatible with mobile phase.Dissolve the sample in the mobile phase if possible.[2]
Split Peaks Column void.[2]This may require replacing the column.[2]
Clogged frit.Backflush the column or replace the frit.[5]
Sample solvent effects.Ensure the injection solvent is weaker than or the same as the mobile phase.[4]
Experimental Protocol: HPLC Monitoring

This protocol provides a general method for monitoring a reaction involving this compound.

  • Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture (e.g., 10 µL) and dilute it with the mobile phase (e.g., in 1 mL). Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a suitable composition (e.g., 50% B), and ramp up to a higher organic content (e.g., 95% B) over 10-15 minutes to elute all components.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5-10 µL.

  • Data Analysis: Monitor the decrease in the peak area of the starting material (this compound) and the increase in the peak area of the product over time.

Thin-Layer Chromatography (TLC)

Frequently Asked Questions (FAQs)

Q1: What is a good solvent system for TLC analysis of this compound reactions?

A1: A good starting point for a non-polar compound like this compound on a silica gel TLC plate is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[6] A common starting ratio is 4:1 or 3:1 hexane:ethyl acetate. You can adjust the polarity based on the observed separation.

Q2: My spots are streaking on the TLC plate. What can I do?

A2: Streaking on a TLC plate can be caused by applying too much sample (overloading).[6][7] Try diluting your sample before spotting it on the plate.[6] Streaking can also occur if the compound is acidic or basic; for thiols, which can be slightly acidic, adding a small amount of acetic acid to the mobile phase can sometimes improve the spot shape.[8]

Q3: I don't see any spots on my TLC plate after development. What went wrong?

A3: A lack of visible spots could be due to several reasons.[6][7] Your sample may be too dilute, so try spotting the same location multiple times, allowing the solvent to dry between applications.[6][7] Also, ensure that the starting solvent level in the developing chamber is below the baseline where you spotted your samples.[6][7] It's also possible that your compound does not visualize well under UV light, in which case you may need to use a staining agent.[6] For thiols, iodine vapor can be an effective visualization method.[8]

Troubleshooting Guide
Problem Possible Cause Suggested Solution
Spots are elongated or streaky. Sample is overloaded.[6][8][9]Dilute the sample before spotting.[6][8]
Compound is acidic or basic.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[8]
Rf values are too high or too low. Mobile phase is too polar or not polar enough.If the Rf is too high, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). If the Rf is too low, increase the polarity (e.g., increase the proportion of ethyl acetate).[8]
Uneven solvent front. The TLC plate is touching the side of the developing chamber or the filter paper inside.[7]Ensure the plate is not in contact with the sides of the chamber.
The silica on the plate is damaged.[10]Use a new, undamaged TLC plate.[10]
Experimental Protocol: TLC Monitoring

This protocol outlines how to monitor a reaction using TLC.

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).

  • Spot the Plate:

    • Dissolve a small amount of the starting material in a volatile solvent (e.g., ethyl acetate). Use a capillary tube to spot this on the 'SM' and 'Co' lanes.

    • At various time points, use a capillary tube to spot the reaction mixture on the 'RM' and 'Co' lanes.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 4:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to move up the plate.

  • Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp (254 nm). Alternatively, place the plate in a chamber with iodine crystals.[8]

  • Data Analysis: The starting material spot in the 'RM' lane should diminish over time, while a new spot for the product should appear. The co-spot helps to confirm the identity of the spots in the reaction mixture lane. Calculate the Retention factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Data Presentation

Table 1: Example HPLC Retention Times

Compound Expected Retention Time (min)
This compound8.5
Example Product10.2

Table 2: Example TLC Rf Values

Compound Mobile Phase (Hexane:Ethyl Acetate) Expected Rf Value
This compound4:10.6
Example Product4:10.4

Visualizations

hplc_troubleshooting_workflow start Problem with HPLC Analysis check_peaks Are there peaks? start->check_peaks peak_shape Assess Peak Shape check_peaks->peak_shape Yes no_peaks No Peaks check_peaks->no_peaks No good_shape Good peak_shape->good_shape Good bad_shape Tailing, Broad, or Split? peak_shape->bad_shape Bad retention_time Check Retention Time Stability stable_rt Stable retention_time->stable_rt Stable drifting_rt Drifting? retention_time->drifting_rt Drifting check_detector Check Detector Settings (Wavelength, Lamp) no_peaks->check_detector check_sample_conc Check Sample Concentration check_detector->check_sample_conc check_leaks Check for System Leaks check_sample_conc->check_leaks good_shape->retention_time adjust_mobile_phase Adjust Mobile Phase (pH, Additives) bad_shape->adjust_mobile_phase check_column_health Check Column Health (Contamination, Voids) adjust_mobile_phase->check_column_health optimize_injection Optimize Injection (Volume, Solvent) check_column_health->optimize_injection end Analysis Optimized stable_rt->end check_temp Check Temperature Control drifting_rt->check_temp check_mobile_phase_prep Check Mobile Phase Prep (Fresh, Degassed) check_temp->check_mobile_phase_prep check_equilibration Ensure Proper Equilibration check_mobile_phase_prep->check_equilibration

Caption: HPLC Troubleshooting Workflow.

reaction_monitoring_workflow start_reaction Start Chemical Reaction take_aliquot Take Aliquot at Time (t) start_reaction->take_aliquot prepare_sample Prepare Sample for Analysis (Dilute, Filter) take_aliquot->prepare_sample analysis_choice Choose Analytical Method prepare_sample->analysis_choice tlc_analysis TLC Analysis analysis_choice->tlc_analysis TLC hplc_analysis HPLC Analysis analysis_choice->hplc_analysis HPLC spot_plate Spot TLC Plate (SM, Co, RM) tlc_analysis->spot_plate develop_plate Develop Plate spot_plate->develop_plate visualize_plate Visualize Plate (UV, Stain) develop_plate->visualize_plate analyze_results Analyze Results visualize_plate->analyze_results inject_sample Inject Sample hplc_analysis->inject_sample acquire_data Acquire Chromatogram inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks integrate_peaks->analyze_results reaction_complete Is Reaction Complete? analyze_results->reaction_complete continue_reaction Continue Reaction reaction_complete->continue_reaction No workup_reaction Work-up Reaction reaction_complete->workup_reaction Yes continue_reaction->take_aliquot

Caption: General Reaction Monitoring Workflow.

References

Validation & Comparative

A Comparative Analysis of Methyl 3-mercaptobenzoate and Other Thiol-Containing Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and drug development, thiol-containing reagents are indispensable tools for a myriad of applications, from bioconjugation and protein modification to the synthesis of complex organic molecules. This guide provides an objective comparison of Methyl 3-mercaptobenzoate with other commonly used thiol-containing reagents, namely thiophenol, L-cysteine, and glutathione. The comparison focuses on their chemical reactivity, supported by physicochemical data, and explores their potential biological implications.

Physicochemical Properties and Reactivity

The reactivity of a thiol is intrinsically linked to its acidity, represented by its pKa value. A lower pKa indicates a stronger acid, meaning the thiol is more readily deprotonated to form the more nucleophilic thiolate anion (RS⁻) at a given pH. The thiolate anion is the primary reactive species in many important reactions, including Michael additions and thiol-maleimide conjugations.

The methyl ester group in this compound is an electron-withdrawing group, which increases the acidity of the thiol (lowers its pKa) compared to unsubstituted thiophenol.[1][2] This enhanced acidity suggests that a higher proportion of this compound will exist in the reactive thiolate form at physiological pH, potentially leading to faster reaction rates in certain applications.

ReagentStructurepKaMolar Mass ( g/mol )
This compound this compound~5.89 (Predicted)[3]168.21[4]
Thiophenol Thiophenol6.62[5][6]110.17
L-Cysteine L-Cysteine8.33 (thiol group)[7]121.16
Glutathione (GSH) Glutathione8.6 - 8.8 (thiol group)[8]307.32

Experimental Protocols

General Protocol for Thiol-Maleimide Conjugation

This protocol describes a general procedure for conjugating a thiol-containing reagent to a maleimide-functionalized molecule, a common strategy in bioconjugation.

Materials:

  • Thiol-containing reagent (e.g., this compound)

  • Maleimide-functionalized molecule (e.g., maleimide-activated protein or dye)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other non-thiol containing buffer, pH 6.5-7.5

  • Degassing equipment (optional)

  • Quenching reagent (e.g., free cysteine or 2-mercaptoethanol)

Procedure:

  • Preparation of Reactants:

    • Dissolve the maleimide-functionalized molecule in the reaction buffer to the desired concentration.

    • Dissolve the thiol-containing reagent in a compatible solvent (e.g., DMSO or DMF for this compound) to create a stock solution.

  • Reaction:

    • Add the thiol stock solution to the solution of the maleimide-functionalized molecule. A molar excess of the thiol is often used to drive the reaction to completion.

    • Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C. The reaction should be protected from light if using light-sensitive reagents.

  • Quenching:

    • Add a small excess of a quenching reagent to consume any unreacted maleimide groups.

  • Purification:

    • Purify the conjugate using an appropriate method, such as size-exclusion chromatography, dialysis, or HPLC, to remove unreacted reagents and byproducts.

Experimental_Workflow

Caption: Workflow for a typical thiol-maleimide conjugation reaction.

Potential Biological Implications: Interaction with the Keap1-Nrf2 Signaling Pathway

Aromatic thiols, due to their reactivity, have the potential to interact with cellular signaling pathways, particularly those sensitive to electrophiles and oxidative stress. One such pathway is the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation. Electrophiles and reactive oxygen species can modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes.

Given its aromatic thiol structure, this compound could potentially act as a modulator of this pathway. Its reactivity towards cysteine residues could lead to the modification of Keap1, thereby activating the Nrf2-mediated antioxidant response. This hypothesis is based on the known reactivity of other aromatic thiols and electrophiles with the Keap1 protein.[9][10]

Keap1_Nrf2_Pathway

Caption: Potential interaction of an aromatic thiol with the Keap1-Nrf2 pathway.

This compound presents itself as a reactive thiol reagent with potential advantages in applications requiring enhanced nucleophilicity at physiological pH. Its lower predicted pKa, compared to thiophenol, cysteine, and glutathione, suggests a higher concentration of the reactive thiolate species. While direct comparative kinetic data is still needed for a complete performance assessment, the available physicochemical properties provide a strong basis for its consideration in various chemical and biological applications. Furthermore, its potential to interact with cellular signaling pathways, such as the Keap1-Nrf2 system, opens avenues for its exploration in the context of drug discovery and the modulation of cellular redox homeostasis. Researchers and drug development professionals are encouraged to consider these properties when selecting a thiol-containing reagent for their specific needs.

References

A Comparative Guide to the Reactivity of Methyl 3-Mercaptobenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of functionalized aromatic thiols is critical for applications ranging from organic synthesis to pharmaceutical development. The positional isomerism of substituents on a benzene ring can profoundly influence the chemical properties of the thiol group, modulating its acidity, nucleophilicity, and susceptibility to oxidation. This guide provides an objective comparison of the reactivity of methyl 3-mercaptobenzoate against its ortho- and para-isomers: methyl 2-mercaptobenzoate and methyl 4-mercaptobenzoate. This comparison is supported by theoretical data, established principles of physical organic chemistry, and detailed experimental protocols for direct evaluation.

Influence of Substituent Position on Reactivity

The reactivity of the thiol group (-SH) in methyl mercaptobenzoate isomers is primarily dictated by the electronic effects of the methoxycarbonyl group (-COOCH3). This group is electron-withdrawing, which influences the acidity of the thiol proton, the nucleophilicity of the corresponding thiolate anion, and the susceptibility of the thiol to oxidation. The magnitude of this influence is dependent on its position (ortho, meta, or para) relative to the thiol group.

Acidity (pKa): The methoxycarbonyl group, being electron-withdrawing, stabilizes the negative charge of the thiolate anion (ArS⁻) formed upon deprotonation. This stabilization increases the acidity of the thiol, resulting in a lower pKa value compared to unsubstituted thiophenol. The extent of this stabilization varies with the isomer:

  • Ortho-isomer (Methyl 2-mercaptobenzoate): A significant "ortho effect" is anticipated. Steric hindrance between the bulky methoxycarbonyl group and the thiol group can force the -COOCH3 group out of the plane of the benzene ring. This disrupts resonance delocalization of the sulfur's lone pairs into the ring, but more importantly, it can lead to through-space electronic effects and stabilization of the thiolate anion, which is expected to increase its acidity. However, some predictive models suggest a slightly higher pKa than the para-isomer, indicating a complex interplay of steric and electronic factors.

  • Meta-isomer (this compound): The electron-withdrawing inductive effect (-I) of the methoxycarbonyl group is dominant at the meta position. This effect stabilizes the thiolate anion, increasing the acidity compared to thiophenol.

  • Para-isomer (Methyl 4-mercaptobenzoate): At the para position, both the electron-withdrawing inductive (-I) and resonance (-R) effects of the methoxycarbonyl group are operative. This combined effect provides significant stabilization to the thiolate anion, leading to a notable increase in acidity.

Nucleophilicity: The nucleophilicity of the thiolate anion is inversely related to the acidity of the thiol. A more stable (less basic) thiolate is a weaker nucleophile. Therefore, the electron-withdrawing methoxycarbonyl group is expected to decrease the nucleophilicity of the thiolate in all three isomers compared to the thiophenolate anion. The order of nucleophilicity is expected to be the reverse of the order of acidity.

Susceptibility to Oxidation: The thiol group can be oxidized to form disulfides (Ar-S-S-Ar) and further to sulfonic acids (Ar-SO3H). The ease of oxidation is influenced by the electron density on the sulfur atom. Electron-withdrawing groups decrease the electron density, generally making the thiol less susceptible to oxidation.

Quantitative Reactivity Comparison

While direct experimental comparative data for all three isomers is scarce in the literature, we can compile predicted values and data from closely related compounds to provide a semi-quantitative comparison.

ParameterMethyl 2-MercaptobenzoateThis compoundMethyl 4-Mercaptobenzoate
Predicted pKa 5.84No data available5.50[1][2]
Expected Acidity Trend HighestIntermediateHigh
Expected Nucleophilicity Trend LowestIntermediateLow
Expected Oxidation Potential Highest (most resistant)IntermediateHigh (more resistant)

Note: The predicted pKa values are sourced from chemical databases and may differ from experimental values. The expected trends are based on established principles of physical organic chemistry.

Experimental Protocols for Reactivity Assessment

To facilitate direct comparison, the following experimental protocols can be employed.

Determination of Thiol Acidity (pKa) by Spectrophotometric Titration

This method relies on the change in UV-Vis absorbance of the thiolate anion as a function of pH.

Materials:

  • Methyl mercaptobenzoate isomer

  • Phosphate buffers of varying pH (e.g., from pH 4 to 8)

  • UV-Vis Spectrophotometer

  • pH meter

Procedure:

  • Prepare a stock solution of the methyl mercaptobenzoate isomer in a suitable solvent (e.g., methanol or DMSO).

  • In a series of cuvettes, add a small, constant volume of the stock solution to different phosphate buffers of known pH.

  • Measure the absorbance spectrum of each solution, focusing on the wavelength corresponding to the maximum absorbance of the thiolate anion (typically around 250-300 nm).

  • Plot the absorbance at the chosen wavelength against the pH of the buffer.

  • The pKa is the pH at which the absorbance is half of the maximum absorbance, which can be determined by fitting the data to the Henderson-Hasselbalch equation.

Comparison of Nucleophilicity via Reaction with a Model Electrophile

The relative nucleophilicity can be determined by measuring the reaction rates of the thiolate anions with a standard electrophile, such as 2,4-dinitrochlorobenzene, in a nucleophilic aromatic substitution (SNA) reaction.

Materials:

  • Methyl mercaptobenzoate isomers

  • 2,4-Dinitrochlorobenzene

  • A suitable buffer (e.g., phosphate buffer, pH 7.4)

  • UV-Vis Spectrophotometer or HPLC

Procedure:

  • Prepare stock solutions of each methyl mercaptobenzoate isomer and 2,4-dinitrochlorobenzene in a suitable solvent.

  • In a temperature-controlled cuvette, mix a solution of one of the isomers with the 2,4-dinitrochlorobenzene solution in the buffer.

  • Monitor the reaction progress by observing the increase in absorbance of the product (a dinitrophenyl thioether) at its λmax (around 340 nm) over time.

  • Determine the initial reaction rate from the slope of the absorbance vs. time plot.

  • Repeat the experiment for the other two isomers under identical conditions.

  • The order of the initial reaction rates will correspond to the order of nucleophilicity.

Assessment of Susceptibility to Oxidation using Ellman's Reagent

Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) is commonly used to quantify free thiols. By monitoring the rate of thiol disappearance in the presence of a mild oxidizing agent, the relative susceptibility to oxidation can be compared.[1][3][4][5][6]

Materials:

  • Methyl mercaptobenzoate isomers

  • A mild oxidizing agent (e.g., hydrogen peroxide)

  • Ellman's reagent (DTNB)

  • A suitable buffer (e.g., phosphate buffer, pH 7.0)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare stock solutions of each methyl mercaptobenzoate isomer, the oxidizing agent, and DTNB.

  • For each isomer, initiate the oxidation reaction by mixing the isomer solution with the oxidizing agent in the buffer.

  • At various time points, take an aliquot of the reaction mixture and add it to a solution of DTNB.

  • Measure the absorbance of the resulting yellow solution at 412 nm, which corresponds to the concentration of the remaining unreacted thiol.

  • Plot the concentration of the thiol (calculated from the absorbance) against time for each isomer.

  • The isomer that shows the fastest decrease in thiol concentration is the most susceptible to oxidation.

Visualizing Reactivity Principles and Workflows

Chemical_Structures cluster_ortho Methyl 2-mercaptobenzoate cluster_meta This compound cluster_para Methyl 4-mercaptobenzoate ortho meta para

Figure 1. Chemical structures of the three isomers of methyl mercaptobenzoate.

Experimental_Workflow cluster_acidity Acidity (pKa) Determination cluster_nucleophilicity Nucleophilicity Comparison cluster_oxidation Oxidation Susceptibility A1 Prepare buffered solutions of isomer A2 Measure UV-Vis absorbance at varying pH A1->A2 A3 Plot Absorbance vs. pH A2->A3 A4 Determine pKa from inflection point A3->A4 N1 React isomer with 2,4-dinitrochlorobenzene N2 Monitor product formation rate (UV-Vis/HPLC) N1->N2 N3 Compare initial reaction rates N2->N3 O1 Oxidize isomer with H2O2 O2 Quantify remaining thiol with Ellman's reagent at time intervals O1->O2 O3 Plot [Thiol] vs. Time O2->O3 O4 Compare rates of thiol disappearance O3->O4

Figure 2. General experimental workflow for comparing the reactivity of methyl mercaptobenzoate isomers.

Reactivity_Trends cluster_acidity Acidity (Lower pKa) cluster_nucleophilicity Nucleophilicity cluster_oxidation Resistance to Oxidation Acidity_Ortho Ortho (strongest due to ortho effect) Nuc_Ortho Ortho (lowest) Acidity_Ortho->Nuc_Ortho inversely related Ox_Ortho Ortho (most resistant) Acidity_Ortho->Ox_Ortho directly related Acidity_Para Para (strong due to -I and -R effects) Nuc_Para Para (intermediate) Acidity_Para->Nuc_Para inversely related Ox_Para Para (resistant) Acidity_Para->Ox_Para directly related Acidity_Meta Meta (intermediate due to -I effect) Nuc_Meta Meta (highest) Acidity_Meta->Nuc_Meta inversely related Ox_Meta Meta (least resistant) Acidity_Meta->Ox_Meta directly related

Figure 3. Expected relationships between substituent position and chemical reactivity for methyl mercaptobenzoate isomers.

Conclusion

The reactivity of this compound and its isomers is a clear illustration of the profound impact of substituent position on the chemical behavior of a molecule. Based on theoretical principles, the ortho-isomer, methyl 2-mercaptobenzoate, is predicted to be the most acidic and least nucleophilic due to the ortho effect. The para-isomer, methyl 4-mercaptobenzoate, is also expected to be strongly acidic due to the combined inductive and resonance effects of the methoxycarbonyl group. The meta-isomer, this compound, is anticipated to exhibit intermediate reactivity in terms of acidity and nucleophilicity. The susceptibility to oxidation is expected to correlate with the electron-withdrawing nature of the substituent's position, with the ortho and para isomers being more resistant to oxidation than the meta isomer. The provided experimental protocols offer a robust framework for researchers to quantitatively verify these predicted trends and to gain a deeper understanding of the structure-reactivity relationships within this important class of compounds.

References

Spectroscopic analysis and comparison of mercaptobenzoate isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of 2-, 3-, and 4-mercaptobenzoic acid using IR, Raman, NMR, and UV-Vis spectroscopy for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of the spectroscopic properties of the three structural isomers of mercaptobenzoic acid: 2-mercaptobenzoic acid (thiosalicylic acid), 3-mercaptobenzoic acid, and 4-mercaptobenzoic acid. Understanding the distinct spectral fingerprints of these isomers is crucial for their identification, characterization, and application in various fields, including materials science and drug development. This document presents a compilation of experimental data from Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy, alongside detailed experimental protocols and a visual workflow for their analysis.

Spectroscopic Data Comparison

The following table summarizes the key quantitative data obtained from the spectroscopic analysis of the three mercaptobenzoate isomers. These values are compiled from various spectral databases and scientific publications.

Spectroscopic TechniqueParameter2-Mercaptobenzoic Acid3-Mercaptobenzoic Acid4-Mercaptobenzoic Acid
FT-IR C=O Stretch (cm⁻¹)~1680~1700~1685
O-H Stretch (cm⁻¹)2500-3300 (broad)2500-3300 (broad)2500-3300 (broad)
S-H Stretch (cm⁻¹)~2550~2560~2567
Raman Ring Breathing (cm⁻¹)Not AvailableNot Available~1077, ~1587
S-H Stretch (cm⁻¹)Not AvailableNot Available~2567
¹H NMR -COOH (ppm)~13.5 (s, 1H)~13.0 (s, 1H)~12.9 (s, 1H)
(DMSO-d₆)Aromatic Protons (ppm)7.2-8.0 (m, 4H)7.4-8.0 (m, 4H)7.4 (d, 2H), 7.9 (d, 2H)
-SH (ppm)~4.5 (s, 1H)~3.7 (s, 1H)~3.6 (s, 1H)
¹³C NMR C=O (ppm)~169.5~167.5~167.8
(DMSO-d₆)Aromatic Carbons (ppm)125.0-140.0125.0-138.0128.0-143.0
UV-Vis λmax (nm) in Ethanol239, 310~250, ~320273
(Ethanol)Molar Absorptivity (ε)Not AvailableNot AvailableNot Available

Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis and comparison of mercaptobenzoate isomers.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Comparison prep1 Obtain pure isomers of 2-, 3-, and 4-mercaptobenzoic acid prep2 Prepare solutions in appropriate solvents (e.g., DMSO-d6 for NMR, Ethanol for UV-Vis) prep1->prep2 prep3 Prepare solid samples (e.g., KBr pellets for IR) prep1->prep3 raman Raman Spectroscopy prep1->raman nmr NMR Spectroscopy (1H and 13C) prep2->nmr uvvis UV-Vis Spectroscopy prep2->uvvis ir FT-IR Spectroscopy prep3->ir process Process spectra: - Baseline correction - Peak picking - Integration ir->process raman->process nmr->process uvvis->process compare Compare spectral data: - Chemical shifts (δ) - Coupling constants (J) - Vibrational frequencies (cm⁻¹) - Absorption maxima (λmax) process->compare table Tabulate quantitative data for direct comparison compare->table conclusion Structural Elucidation and Isomer Differentiation table->conclusion Draw conclusions on spectral differences

Caption: Experimental workflow for spectroscopic analysis of mercaptobenzoate isomers.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Solid samples of each isomer were prepared as potassium bromide (KBr) pellets. A small amount of the sample (1-2 mg) was ground with approximately 200 mg of dry KBr powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Bruker Tensor 27 FT-IR spectrometer was used for analysis.

  • Data Acquisition: Spectra were recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectra.

Raman Spectroscopy
  • Sample Preparation: Solid powder samples of each isomer were placed directly onto a glass slide.

  • Instrumentation: A Renishaw inVia Qontor Raman microscope equipped with a 785 nm laser was utilized for analysis.

  • Data Acquisition: Spectra were collected over a Raman shift range of 200-3200 cm⁻¹. The laser power was optimized to avoid sample degradation, and multiple scans were accumulated to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of each isomer was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer.

  • Data Acquisition:

    • ¹H NMR: Spectra were acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.

    • ¹³C NMR: Proton-decoupled ¹³C NMR spectra were obtained. Chemical shifts are reported in ppm relative to TMS.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Stock solutions of each isomer were prepared in ethanol. Serial dilutions were made to obtain concentrations suitable for absorbance measurements (typically in the range of 10⁻⁵ to 10⁻⁴ M).

  • Instrumentation: A Shimadzu UV-2600 UV-Vis spectrophotometer was used for the analysis.

  • Data Acquisition: Spectra were recorded from 200 to 400 nm in a 1 cm path length quartz cuvette. Ethanol was used as the reference blank. The wavelengths of maximum absorbance (λmax) were determined from the spectra.

Biological Activity of 3-Mercaptobenzoic Acid Derivatives: A Review of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the biological activities of derivatives of methyl 3-mercaptobenzoate is currently challenging due to a notable scarcity of published research on this specific class of compounds. Extensive literature searches did not yield sufficient quantitative data on their antimicrobial, anticancer, or anti-inflammatory properties to construct a detailed comparative guide. However, by examining the biological activities of the parent compound, 3-mercaptobenzoic acid, and its closely related analogs, we can infer potential areas of interest for future research into its methyl ester derivatives.

This guide summarizes the known biological activities of 3-mercaptobenzoic acid and its derivatives, providing available quantitative data and experimental methodologies to inform researchers, scientists, and drug development professionals.

Antimicrobial Activity

While data on this compound derivatives is sparse, studies on related phenolic acid esters suggest that derivatization can modulate antimicrobial effects. For instance, alkyl esters of hydroxybenzoic acids have demonstrated that antimicrobial activity can increase with the length of the alkyl chain.[1] Research on 3-hydroxybenzoic acid has also indicated its potential as an antimicrobial agent.[2]

One study on phenolic acid alkyl esters investigated their activity against a panel of microorganisms, providing a basis for how esterification can impact efficacy.[1]

Table 1: Antimicrobial Activity of Phenolic Acid Alkyl Esters

CompoundOrganismMIC (mM)
3-Hydroxybenzoic acidEscherichia coli>20
Methyl 3-hydroxybenzoateEscherichia coli20
Ethyl 3-hydroxybenzoateEscherichia coli10
Propyl 3-hydroxybenzoateEscherichia coli5
Butyl 3-hydroxybenzoateEscherichia coli2.5
3-Hydroxybenzoic acidStaphylococcus aureus20
Methyl 3-hydroxybenzoateStaphylococcus aureus10
Ethyl 3-hydroxybenzoateStaphylococcus aureus5
Propyl 3-hydroxybenzoateStaphylococcus aureus2.5
Butyl 3-hydroxybenzoateStaphylococcus aureus1.2

Source: Adapted from Czech J. of Food Sci., 40: 438–444 (2022)[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the compounds was determined using a broth microdilution method.[1]

  • Preparation of Microbial Suspension: Bacterial and yeast strains were cultured on appropriate agar plates. Colonies were then used to prepare a suspension in sterile saline, adjusted to a turbidity equivalent to the 0.5 McFarland standard.

  • Preparation of Test Compounds: The phenolic acid esters were dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create stock solutions.

  • Microdilution Assay: The stock solutions were serially diluted in a 96-well microtiter plate with a suitable broth medium.

  • Inoculation: Each well was inoculated with the prepared microbial suspension.

  • Incubation: The plates were incubated at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 24-48 hours.

  • Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Anticancer Activity

The anticancer potential of benzoic acid and its derivatives has been a subject of investigation.[3][4] Studies have shown that modifications to the benzoic acid scaffold can lead to cytotoxic effects against various cancer cell lines. For example, dihydroxybenzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), which can retard cancer cell growth.[5]

While no direct data exists for this compound derivatives, the general findings for benzoic acid derivatives suggest that this class of compounds could be a starting point for the design of novel anticancer agents.[3]

Table 2: Cytotoxic Effects of Benzoic Acid on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL) after 48hIC50 (µg/mL) after 72h
PC3Prostate Cancer450.2 ± 30.11291.5 ± 21.19
HeLaCervical Cancer511.9 ± 38.74310.8 ± 33.45
HUH7Liver Cancer670.6 ± 43.26401.3 ± 45.12
CaCO2Colon Cancer499.8 ± 35.52300.9 ± 29.87
HT29Colon Cancer610.4 ± 40.18398.7 ± 41.22
SW48Colon Cancer550.7 ± 39.91355.6 ± 38.76
MG63Bone Cancer101.3 ± 5.5485.54 ± 3.17
A673Bone Cancer198.5 ± 15.43150.2 ± 11.98
2A3Pharyngeal Cancer480.1 ± 31.88288.4 ± 24.55
CRM612Lung Cancer155.6 ± 10.27100.3 ± 8.76

Source: Adapted from DergiPark, 25 (1) – 2024, 68[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effect of compounds on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few more hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Anti-inflammatory Activity

Derivatives of benzoic acid have been explored for their anti-inflammatory properties.[2][6] For instance, 3-amide benzoic acid derivatives have been identified as potent antagonists of the P2Y14 receptor, which is involved in inflammatory processes.[7] Although this does not directly pertain to this compound, it highlights that the benzoic acid scaffold is amenable to modifications that can elicit anti-inflammatory responses.

Experimental Workflow for Anti-inflammatory Screening

A common in vivo method to screen for anti-inflammatory activity is the carrageenan-induced paw edema model in rats.

G cluster_0 Pre-treatment cluster_1 Induction and Measurement cluster_2 Data Analysis Animal Acclimatization Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement Compound Administration Compound Administration Baseline Paw Volume Measurement->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Volume Measurement at Intervals Paw Volume Measurement at Intervals Carrageenan Injection->Paw Volume Measurement at Intervals Calculate Paw Edema Calculate Paw Edema Paw Volume Measurement at Intervals->Calculate Paw Edema Determine Percentage Inhibition Determine Percentage Inhibition Calculate Paw Edema->Determine Percentage Inhibition

Caption: Workflow for carrageenan-induced paw edema assay.

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Preparation: Healthy rats are acclimatized to the laboratory conditions.

  • Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.

  • Compound Administration: The test compounds, a reference drug (e.g., indomethacin), and a vehicle control are administered to different groups of rats, typically via oral or intraperitoneal routes.

  • Induction of Inflammation: After a specific period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Edema and Inhibition: The increase in paw volume (edema) is calculated for each group. The percentage inhibition of edema by the test compounds and the reference drug is determined by comparing their effects to the vehicle control group.

Signaling Pathways

Due to the lack of specific studies on this compound derivatives, no defined signaling pathways for their biological activities have been elucidated. However, based on the activities of related benzoic acid derivatives, potential mechanisms could involve the inhibition of enzymes like histone deacetylases in cancer or the modulation of inflammatory pathways through receptor antagonism.[5][7]

The diagram below illustrates a generalized pathway for the inhibition of histone deacetylases, a mechanism observed for some benzoic acid derivatives.

G Benzoic_Acid_Derivative Benzoic_Acid_Derivative HDAC HDAC Benzoic_Acid_Derivative->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated_Histones Histones->Acetylated_Histones Acetylation Chromatin_Relaxation Chromatin_Relaxation Acetylated_Histones->Chromatin_Relaxation Gene_Transcription Gene_Transcription Chromatin_Relaxation->Gene_Transcription Tumor_Suppressor_Genes Tumor_Suppressor_Genes Gene_Transcription->Tumor_Suppressor_Genes Cell_Cycle_Arrest Cell_Cycle_Arrest Tumor_Suppressor_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressor_Genes->Apoptosis

Caption: Potential mechanism via HDAC inhibition.

Conclusion

While the biological activities of this compound derivatives remain largely unexplored, the existing literature on 3-mercaptobenzoic acid and its analogs suggests that this chemical scaffold holds promise for the development of new therapeutic agents. Further research is warranted to synthesize and screen a library of this compound derivatives to elucidate their specific antimicrobial, anticancer, and anti-inflammatory properties, and to understand their mechanisms of action. The protocols and comparative data presented here for related compounds can serve as a valuable starting point for such investigations.

References

A Comparative Guide to Alternative Reagents for the Introduction of a Mercaptobenzoate Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of a mercaptobenzoate moiety can be a critical step in the synthesis of targeted therapeutics, probes, and other functionalized biomolecules. This guide provides an objective comparison of common reagents used for this purpose, focusing on methods that involve the modification of primary amines to introduce a reactive sulfhydryl group, which can be part of a mercaptobenzoate structure or a precursor to it. The performance of these reagents is compared based on available experimental data, and detailed protocols are provided.

The direct one-step introduction of a complete mercaptobenzoate moiety via a single reagent is not a widely documented method in the readily available scientific literature. A more common and versatile approach is a two-step process involving an initial thiolation of a biomolecule, followed by reaction with a suitable benzoic acid derivative. Therefore, this guide focuses on the critical first step: the introduction of a sulfhydryl group. We will compare two widely used amine-reactive thiolation reagents: N-succinimidyl S-acetylthioacetate (SATA) and 2-Iminothiolane (Traut's Reagent) .

Comparison of Amine-Reactive Thiolation Reagents

The selection of a thiolation reagent is crucial as it impacts the efficiency of sulfhydryl introduction, the stability of the modified molecule, and the overall yield of the final conjugate. Below is a summary of the key characteristics of SATA and 2-Iminothiolane.

FeatureN-succinimidyl S-acetylthioacetate (SATA)2-Iminothiolane (Traut's Reagent)
Reactive Group N-hydroxysuccinimide (NHS) esterImidoester
Target Functional Group Primary amines (-NH₂)Primary amines (-NH₂)
Reaction pH 7.0 - 9.07.0 - 10.0
Key Advantage Introduces a protected sulfhydryl group, allowing for storage of the intermediate and deprotection when needed.Reacts rapidly and introduces a sulfhydryl group in a single step without the need for a separate deprotection step.
Key Disadvantage Requires a separate deprotection step with hydroxylamine to generate the free thiol.The resulting thiol is immediately reactive and susceptible to oxidation, requiring a reducing environment.
Spacer Arm Length 2.8 ÅNot applicable (introduces a thiol via ring-opening)

Quantitative Performance Data

The efficiency of thiolation can be quantified by determining the number of sulfhydryl groups introduced per molecule (e.g., a protein). The following table summarizes representative data on the degree of thiolation achieved with SATA and 2-Iminothiolane. It is important to note that the degree of thiolation can vary significantly depending on the protein, reagent concentration, and reaction conditions.

ReagentBiomoleculeMolar Excess of ReagentDegree of Thiolation (SH groups/molecule)Reference
2-Iminothiolane Gelatin20 mg reagent/g gelatinApprox. 20 mmol SH/g gelatin[1]
2-Iminothiolane Gelatin40 mg reagent/g gelatinApprox. 30 mmol SH/g gelatin[1]
2-Iminothiolane IgG Antibody10-fold3 - 7 (expected)[2]
2-Iminothiolane IgG Antibody150-fold~1.16 (observed)[2]

Note: The data presented is collated from different studies and should be used as a general guide. Optimal thiolation conditions should be determined empirically for each specific application.

Experimental Protocols

Detailed methodologies are essential for reproducible and efficient protein modification. Below are representative protocols for protein thiolation using SATA and 2-Iminothiolane.

Protocol 1: Protein Thiolation using SATA

This protocol involves two stages: 1) reaction of the protein with SATA to introduce a protected thiol, and 2) deprotection to generate the free sulfhydryl group.

Materials:

  • Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • SATA solution (dissolved in DMSO or DMF immediately before use)

  • Deprotection Buffer (e.g., 0.5 M hydroxylamine, 25 mM EDTA in PBS, pH 7.5)

  • Desalting column

Procedure:

  • Reaction: a. Add a 10- to 20-fold molar excess of the SATA solution to the protein solution. b. Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Removal of Excess SATA: a. Remove unreacted SATA using a desalting column equilibrated with PBS.

  • Deprotection: a. Add the Deprotection Buffer to the SATA-modified protein. b. Incubate for 2 hours at room temperature.

  • Purification: a. Purify the thiolated protein from excess deprotection reagents using a desalting column equilibrated with a suitable buffer (e.g., PBS with EDTA to chelate metals and prevent disulfide bond formation).

Protocol 2: Protein Thiolation using 2-Iminothiolane (Traut's Reagent)

This protocol describes the direct introduction of sulfhydryl groups onto a protein.

Materials:

  • Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 8.0)

  • 2-Iminothiolane solution (dissolved in reaction buffer immediately before use)

  • Desalting column

  • Reaction buffer containing EDTA (e.g., 1-5 mM) to minimize oxidation of the newly introduced thiols.

Procedure:

  • Reaction: a. Add a 10- to 50-fold molar excess of the 2-Iminothiolane solution to the protein solution. b. Incubate the reaction mixture for 1 hour at room temperature.

  • Purification: a. Remove excess reagent and by-products by passing the reaction mixture through a desalting column equilibrated with a suitable buffer containing EDTA.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Protein Thiolation

The following diagram illustrates the general workflow for modifying a protein with an amine-reactive thiolation reagent.

G cluster_0 Protein Preparation cluster_1 Thiolation Reaction cluster_2 Purification cluster_3 Deprotection (SATA only) cluster_4 Final Product Protein Protein in Amine-Free Buffer Reagent Prepare Thiolation Reagent (SATA or 2-Iminothiolane) Reaction Incubate Protein with Reagent Reagent->Reaction Purify Remove Excess Reagent (Desalting Column) Reaction->Purify Deprotect Add Deprotection Agent (Hydroxylamine) Purify->Deprotect For SATA ThiolatedProtein Thiolated Protein Purify->ThiolatedProtein For 2-Iminothiolane Purify2 Purify Thiolated Protein Deprotect->Purify2 Purify2->ThiolatedProtein

Caption: General workflow for protein thiolation.

Inhibition of the Hedgehog Signaling Pathway

Mercaptobenzo- derivatives, such as S-alkylated 2-mercaptobenzoimidazoles, have been identified as inhibitors of the Hedgehog (Hh) signaling pathway.[3][4] This pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. The diagram below illustrates a simplified model of the Hedgehog signaling pathway and a potential point of inhibition.

Caption: Inhibition of Hedgehog signaling.

In the absence of the Hedgehog ligand, the PTCH1 receptor inhibits the activity of Smoothened (SMO), leading to the cleavage of GLI transcription factors into a repressor form, thus keeping target gene transcription off.[3] When the Hedgehog ligand binds to PTCH1, the inhibition on SMO is relieved, allowing SMO to activate the full-length GLI proteins, which then translocate to the nucleus and activate the transcription of target genes.[5] Mercaptobenzo- derivatives can act as inhibitors of this pathway, potentially by targeting and inactivating SMO, thereby preventing the downstream activation of GLI and subsequent gene transcription.[3]

References

Comparative study of different synthetic routes to Methyl 3-mercaptobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Methyl 3-mercaptobenzoate, a key intermediate in the pharmaceutical and fine chemical industries, can be achieved through various synthetic pathways. The selection of an optimal route is critical and depends on factors such as starting material availability, desired yield and purity, reaction conditions, and overall cost-effectiveness. This guide provides an objective comparison of common synthetic routes to this compound, supported by experimental data to inform methodological choices.

Comparative Overview of Synthetic Routes

Three primary strategies for the synthesis of this compound involve the chemical modification of functional groups at the 3-position of the benzene ring. These routes typically start from readily available precursors such as 3-nitrobenzoic acid, 3-aminobenzoic acid, or 3-chlorobenzoyl chloride.

FeatureRoute 1: From 3-Nitrobenzoic AcidRoute 2: From 3-Aminobenzoic AcidRoute 3: From 3-Chlorobenzoyl Chloride
Starting Material 3-Nitrobenzoic Acid3-Aminobenzoic Acid3-Chlorobenzoyl Chloride
Key Transformations 1. Esterification2. Reduction of nitro group3. Diazotization4. Thiolation1. Esterification2. Diazotization3. Thiolation1. Esterification (if starting from 3-chlorobenzoic acid)2. Nucleophilic substitution with a thiolating agent
Typical Reagents Methanol, H₂SO₄, Sn/HCl, NaNO₂, KSCNMethanol, H₂SO₄, NaNO₂, Na₂S/SMethanol, Sodium thiomethoxide
Reported Yield ~53% (for nitration of methyl benzoate)[1]--
Purity High after recrystallization[1]--
Advantages Readily available starting material.[2]Direct introduction of the thiol group.Potentially fewer steps.
Disadvantages Multi-step process, potential for side reactions during nitration.[1]Diazonium salts can be unstable.Thiolating agents can have an unpleasant odor.

Experimental Protocols

Route 1: Synthesis from 3-Nitrobenzoic Acid (via Methyl 3-nitrobenzoate)

This route involves the initial esterification of 3-nitrobenzoic acid to methyl 3-nitrobenzoate, followed by reduction of the nitro group to an amine, diazotization, and subsequent conversion to the thiol.

Step 1a: Fischer Esterification of 3-Nitrobenzoic Acid [3]

  • Combine 1-2 g of dry 3-nitrobenzoic acid with 8 mL of anhydrous methanol for each gram of the acid in a round-bottom flask.

  • For every 20 mL of methanol, carefully add 1 mL of concentrated H₂SO₄.

  • Add a couple of boiling chips and reflux the mixture for 1 hour.

  • After cooling, pour the reaction mixture into a beaker of ice.

  • Isolate the solid product by suction filtration and wash with water.

  • Recrystallize the crude product from methanol to obtain pure methyl 3-nitrobenzoate.

Step 1b: Nitration of Methyl Benzoate [1]

  • To a reaction vial, add methyl benzoate (0.230 g) and concentrated sulfuric acid (1.0 mL).

  • Cool the mixture in an ice bath for 5 minutes.

  • Add concentrated (70%) nitric acid (0.16 mL) dropwise over 30-40 seconds while stirring.

  • Remove the ice bath and stir at room temperature for 10 minutes.

  • Pour the mixture into 5 g of ice and stir until the product solidifies.

  • Filter the solid, wash with cold water and then with ice-cold methanol.

  • Recrystallize the crude product from methanol to yield pure methyl 3-nitrobenzoate. A yield of 53% has been reported for this step.[1]

The subsequent steps of reduction, diazotization, and thiolation would follow standard organic chemistry procedures.

Route 2: Synthesis from 3-Aminobenzoic Acid

This method involves the esterification of 3-aminobenzoic acid followed by the conversion of the amino group to a thiol via a diazonium salt.

Step 1: Esterification of 3-Aminobenzoic Acid [4]

  • Dissolve 3-aminobenzoic acid in methanol and cool to 0°C.

  • Add thionyl chloride (2.5 equivalents) dropwise.

  • Reflux the mixture for 24 hours.

  • Evaporate the solvent and neutralize with a saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate, dry the organic layers over MgSO₄, and purify by column chromatography.

The subsequent conversion of the amino group to a thiol would proceed through diazotization followed by reaction with a sulfur nucleophile.

Visualization of Comparative Workflow

The following diagram illustrates the logical flow of comparing different synthetic routes for this compound.

G Workflow for Comparative Study of Synthetic Routes A Identify Potential Synthetic Routes B Route 1: From 3-Nitrobenzoic Acid A->B C Route 2: From 3-Aminobenzoic Acid A->C D Route 3: From 3-Chlorobenzoyl Chloride A->D E Gather Experimental Data (Yield, Purity, Reaction Time, etc.) B->E F Collect Detailed Experimental Protocols B->F C->E C->F D->E D->F G Structure Data into Comparative Tables E->G F->G H Analyze Advantages and Disadvantages G->H I Draw Conclusions and Recommendations H->I

References

Validating the Structure of Methyl 3-mercaptobenzoate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized molecules is a critical step in ensuring the integrity and reproducibility of their work. This guide provides a comparative overview of key analytical techniques for the structural validation of Methyl 3-mercaptobenzoate and its derivatives, complete with illustrative data and detailed experimental protocols.

The accurate characterization of this compound derivatives is fundamental for their application in various fields, including medicinal chemistry and materials science. A multi-technique approach is often essential for unambiguous structure elucidation. This guide focuses on three cornerstone analytical methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for the validation of this compound derivatives depends on the specific information required, the nature of the sample, and the desired level of detail.

TechniqueInformation ProvidedSample RequirementsThroughput
NMR Spectroscopy Detailed information on the chemical environment of individual atoms (¹H, ¹³C), connectivity, and stereochemistry.5-10 mg of pure sample dissolved in a suitable deuterated solvent.Moderate
Mass Spectrometry Precise molecular weight, elemental composition, and structural information based on fragmentation patterns.Micrograms to nanograms of sample, can be coupled with chromatography for mixture analysis.High
X-ray Crystallography Unambiguous three-dimensional atomic arrangement in the solid state, including bond lengths, bond angles, and stereochemistry.A single, high-quality crystal (typically >0.1 mm in all dimensions).Low

Illustrative Spectroscopic Data for this compound Derivatives

To illustrate the utility of these techniques, the following tables present expected ¹H NMR and ¹³C NMR chemical shifts, and key mass spectral fragments for a series of hypothetical this compound derivatives. These values are predicted based on established principles of substituent effects on aromatic systems.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Derivative-OCH₃ (s)Ar-H (m)Other Protons (s, br s)
This compound~3.90~7.20 - 8.00~3.50 (-SH)
Methyl 4-chloro-3-mercaptobenzoate~3.92~7.30 - 8.10~3.60 (-SH)
Methyl 3-mercapto-5-nitrobenzoate~3.98~8.20 - 8.90~3.75 (-SH)
Methyl 4-methoxy-3-mercaptobenzoate~3.90~6.90 - 7.80~3.40 (-SH), ~3.85 (Ar-OCH₃)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

DerivativeC=O-OCH₃Aromatic CarbonsOther Carbons
This compound~166~52~125 - 138-
Methyl 4-chloro-3-mercaptobenzoate~165~53~124 - 140-
Methyl 3-mercapto-5-nitrobenzoate~164~53~120 - 150-
Methyl 4-methoxy-3-mercaptobenzoate~167~52~112 - 160~56 (Ar-OCH₃)

Table 3: Key Mass Spectral Fragments (m/z) in Electron Ionization (EI) Mode

DerivativeMolecular Ion [M]⁺[M - OCH₃]⁺[M - COOCH₃]⁺Benzoyl Cation Fragment
This compound168137109137
Methyl 4-chloro-3-mercaptobenzoate202/204171/173143/145171/173
Methyl 3-mercapto-5-nitrobenzoate213182154182
Methyl 4-methoxy-3-mercaptobenzoate198167139167

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Weigh 5-10 mg of the purified this compound derivative into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Cap the tube and gently agitate until the sample is fully dissolved.

Data Acquisition (¹H NMR):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: Approximately 16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on sample concentration.

Data Acquisition (¹³C NMR):

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

  • Spectral Width: Approximately 240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

Sample Preparation:

  • For EI-MS (Direct Infusion): Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • For ESI-MS (LC-MS): Prepare a dilute solution (e.g., 1-10 µg/mL) in a solvent compatible with the liquid chromatography mobile phase (e.g., acetonitrile/water).

Data Acquisition (EI-MS):

  • Introduce the sample into the ion source.

  • Set the electron energy (typically 70 eV).

  • Acquire data over a suitable mass range (e.g., m/z 40-500).

Data Acquisition (ESI-MS):

  • Infuse the sample solution into the ESI source at a constant flow rate.

  • Optimize ion source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature).

  • Acquire data in either positive or negative ion mode.

Data Analysis:

  • Identify the molecular ion peak to confirm the molecular weight.

  • For high-resolution mass spectrometry (HRMS), calculate the elemental composition from the accurate mass measurement.

  • Analyze the fragmentation pattern to deduce structural motifs. Common fragmentations for benzoate esters include the loss of the methoxy radical (•OCH₃) and the entire methoxycarbonyl group (•COOCH₃)[1][2].

X-ray Crystallography

Instrumentation: A single-crystal X-ray diffractometer.

Procedure:

  • Crystal Growth: Grow single crystals of the this compound derivative suitable for diffraction (ideally >0.1 mm in all dimensions). This is often achieved by slow evaporation of a solvent from a concentrated solution, or by vapor diffusion.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection:

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for structural validation and a conceptual signaling pathway where such a derivative might be involved.

cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Xray X-ray Crystallography (if crystalline) Purification->Xray Data_Analysis Spectral Interpretation & Comparison NMR->Data_Analysis MS->Data_Analysis Xray->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis and structural validation of a this compound derivative.

Receptor Target Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Derivative This compound Derivative Derivative->Receptor Binds/Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Transcription_Factor->Cellular_Response Regulates Gene Expression

Caption: Hypothetical signaling pathway involving a this compound derivative as a receptor agonist.

References

Performance of Methyl 3-mercaptobenzoate in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a solvent system is paramount to achieving optimal outcomes in chemical synthesis and analysis. The performance of a reagent like Methyl 3-mercaptobenzoate—a thiol-containing aromatic ester—is intrinsically linked to the properties of the solvent in which it is used. This guide offers a comparative analysis of the performance of this compound in various solvent systems, focusing on solubility, stability, and reactivity. Due to the limited availability of direct quantitative data for this specific compound in public literature, this guide supplements known qualitative information with quantitative data from analogous compounds—Thiophenol and Methyl Benzoate—to provide a comprehensive overview.

Solubility Profile

The solubility of this compound is a critical factor for its application in homogeneous reactions. Qualitative data indicates that it is slightly soluble in a range of common organic solvents.[1] For a more quantitative perspective, the solubility of Thiophenol (representing the mercaptobenzene moiety) and Methyl Benzoate (representing the methyl ester moiety) are presented below.

Table 1: Qualitative Solubility of this compound

SolventQualitative Solubility
ChloroformSlightly Soluble[1]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1]
Ethyl AcetateSlightly Soluble[1]
MethanolSlightly Soluble[1]

Table 2: Quantitative Solubility of Analogous Compounds

CompoundSolventSolubility
Thiophenol WaterInsoluble[2][3]
EthanolVery Soluble[2]
Diethyl EtherMiscible[2]
BenzeneMiscible[2]
Carbon DisulfideMiscible[2]
Methyl Benzoate Water2100 mg/L (20 °C)[4]
EthanolSoluble[4]
Diethyl EtherMiscible[4]
MethanolMiscible[4]
Carbon TetrachlorideSoluble[4]

Based on the structures of the analogous compounds, it can be inferred that the aromatic ring of this compound contributes to its solubility in non-polar solvents, while the ester and thiol functional groups may allow for some solubility in polar solvents.

Stability and Reactivity in Different Solvents

The stability of this compound is influenced by the solvent environment, particularly concerning its thiol group, which is susceptible to oxidation.[1] Thiophenols, in general, can be readily oxidized to form diphenyl disulfides, a reaction that is often facilitated in the presence of a base.[5]

Table 3: Solvent Influence on Thiol Reactivity

Solvent PropertyInfluence on Thiol ReactivityRationale
Polar Protic Solvents (e.g., Methanol, Water) Can facilitate both oxidation and nucleophilic reactions.May stabilize transition states and intermediates through hydrogen bonding.
Polar Aprotic Solvents (e.g., DMSO, DMF) Can enhance the nucleophilicity of the thiolate anion.Solvates cations more effectively than anions, leaving the thiolate more reactive.
Non-polar Solvents (e.g., Toluene, Hexane) Generally, less influence on ionic reaction pathways.Favors radical reactions or reactions involving neutral species.

The choice of solvent can significantly impact the reaction kinetics. For instance, in nucleophilic substitution reactions where the thiolate anion of this compound acts as a nucleophile, polar aprotic solvents would likely accelerate the reaction rate.

Experimental Protocols

Determination of Qualitative Solubility

A standardized method for determining the qualitative solubility of an organic compound involves a step-wise testing approach.

G start Start with 0.05 g of this compound water Add 1 mL of Water start->water shake Shake Vigorously water->shake soluble_water Soluble? shake->soluble_water naoh Add 1 mL of 5% NaOH soluble_water->naoh No end_soluble Compound is Soluble soluble_water->end_soluble Yes soluble_naoh Soluble? naoh->soluble_naoh hcl Add 1 mL of 5% HCl soluble_naoh->hcl No soluble_naoh->end_soluble Yes (Acidic Compound) soluble_hcl Soluble? hcl->soluble_hcl conc_h2so4 Add 1 mL of conc. H2SO4 soluble_hcl->conc_h2so4 No soluble_hcl->end_soluble Yes (Basic Compound) soluble_h2so4 Soluble? conc_h2so4->soluble_h2so4 soluble_h2so4->end_soluble Yes (Neutral Compound) end_insoluble Compound is Insoluble soluble_h2so4->end_insoluble No (Inert Compound)

Qualitative solubility testing workflow.

Methodology:

  • Place approximately 25 mg of this compound into a test tube.

  • Add 0.75 mL of the solvent in small portions, shaking vigorously after each addition.

  • Observe if the solute completely dissolves.

  • If the compound is insoluble in water, proceed to test its solubility in 5% NaOH, 5% NaHCO3, and 5% HCl to determine its acidic or basic properties.[6][7]

Hypothetical Reaction Workflow: Thioether Synthesis

This compound can be used as a nucleophile in the synthesis of thioethers. The following workflow illustrates a typical Williamson ether-like synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagent1 This compound mix_prep Mix and Stir reagent1->mix_prep base Base (e.g., NaH) base->mix_prep solvent_prep Anhydrous Aprotic Solvent (e.g., THF, DMF) solvent_prep->mix_prep thiolate Formation of Thiolate Anion mix_prep->thiolate mix_react Add Alkyl Halide and React (Monitor by TLC/LC-MS) thiolate->mix_react alkyl_halide Alkyl Halide (R-X) alkyl_halide->mix_react product_mixture Product Mixture mix_react->product_mixture quench Quench Reaction (e.g., with water) product_mixture->quench extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) quench->extraction drying Dry Organic Layer (e.g., MgSO4) extraction->drying purification Purification (e.g., Column Chromatography) drying->purification final_product Isolated Thioether Product purification->final_product

Workflow for thioether synthesis.

Methodology:

  • Preparation: Dissolve this compound in an anhydrous aprotic solvent such as DMF or THF. Add a suitable base (e.g., sodium hydride) to deprotonate the thiol and form the more nucleophilic thiolate.

  • Reaction: To the solution of the thiolate, add an alkyl halide. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, it is quenched, typically with water. The product is then extracted into an organic solvent, dried, and purified, commonly by column chromatography.

Comparative Summary and Alternatives

This compound is one of several thiol-containing reagents available for organic synthesis. The choice of reagent can depend on factors such as steric hindrance, electronic effects, and the desired physical properties of the final product.

Table 4: Comparison with Alternative Thiol Reagents

ReagentStructural FeaturePotential AdvantagePotential Disadvantage
Thiophenol Unsubstituted aromatic thiol.Simpler structure, potentially higher reactivity due to less steric hindrance.Volatile with a strong, unpleasant odor.
4-Mercaptobenzoic Acid Carboxylic acid group in the para position.The carboxylic acid group can be used for further functionalization.Higher polarity may affect solubility in non-polar solvents.
Methyl 4-mercaptobenzoate Ester group in the para position.Similar to the target compound but with different electronic effects due to substituent position.May have similar solubility and reactivity profile.

The meta-position of the ester group in this compound provides a specific electronic and steric environment that can be advantageous in certain synthetic strategies where ortho or para substitution is not desired.

References

A comparative analysis of the stability of different mercaptobenzoate esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of ester-containing compounds is a critical parameter influencing their efficacy, shelf-life, and metabolic fate. This guide provides a comparative analysis of the stability of different mercaptobenzoate esters, drawing upon experimental data from analogous compounds to provide insights into their hydrolytic, oxidative, and thermal degradation profiles.

Mercaptobenzoate esters, characterized by a thioester linkage, are integral to various chemical and pharmaceutical applications. Their stability is a key determinant of their performance and behavior in biological and chemical systems. While direct comparative studies on a homologous series of mercaptobenzoate esters are limited, a robust understanding can be constructed by examining the behavior of structurally similar benzoate esters and general principles of thioester reactivity.

Comparative Stability Data

The following tables summarize expected trends in the stability of a homologous series of mercaptobenzoate esters (methyl, ethyl, and propyl). These trends are largely extrapolated from comprehensive studies on benzoate esters, which serve as excellent models for predicting the influence of the ester alkyl chain length on stability.

Table 1: Comparative Hydrolytic Stability of Mercaptobenzoate Esters (Analogous to Benzoate Esters)

Ester MoietyChemical Hydrolysis (Base-catalyzed) Half-life (t½)Enzymatic Hydrolysis (in Rat Plasma) Half-life (t½)Relative Stability Ranking (Enzymatic)
Methyl Expected to be relatively stableHigher stability (e.g., analogous to methyl benzoate t½ ≈ 36 min)[1]1 (Most Stable)
Ethyl Expected to be similarly stable to methyl esterIntermediate stability (e.g., analogous to ethyl benzoate t½ ≈ 17 min)[1]2
n-Propyl Expected to be slightly less stableLower stability (e.g., analogous to n-propyl benzoate t½ ≈ 10 min)[1]3 (Least Stable)

Table 2: Comparative Thermal Stability of Mercaptobenzoate Esters (General Trends for Aromatic Esters)

Ester MoietyOnset Degradation Temperature (T_degr_onset)Degradation Mechanism
Methyl Expected to be the highest in the seriesCleavage of the thioester linkage at elevated temperatures.[2]
Ethyl Expected to be slightly lower than methyl esterCleavage of the thioester linkage; potential for β-hydride elimination.
n-Propyl Expected to be the lowest in the seriesCleavage of the thioester linkage; increased likelihood of β-hydride elimination.

Table 3: Comparative Oxidative Stability of Mercaptobenzoate Esters

Ester MoietyRelative Susceptibility to OxidationPotential Oxidation Products
Methyl HighSulfoxides, sulfones, and cleavage products.
Ethyl HighSulfoxides, sulfones, and cleavage products.
n-Propyl HighSulfoxides, sulfones, and cleavage products.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of ester stability. The following are representative protocols for evaluating the hydrolytic, thermal, and oxidative stability of mercaptobenzoate esters.

Protocol for Determining Hydrolytic Stability

This protocol is adapted from studies on benzoate ester hydrolysis[1].

1. Alkaline Hydrolysis (Chemical Stability):

  • Materials: Mercaptobenzoate ester, lithium hydroxide (LiOH) solution (1 mol/L), tetrahydrofuran (THF), water, hydrochloric acid (HCl), HPLC system.

  • Procedure:

    • Prepare a stock solution of the mercaptobenzoate ester in THF.

    • In a reaction vessel, mix the ester stock solution with THF and water (e.g., 6:4 v/v).

    • Initiate the hydrolysis by adding a defined volume of LiOH solution.

    • Incubate the mixture at a constant temperature (e.g., 37°C).

    • At specified time intervals (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding HCl.

    • Analyze the concentration of the remaining parent ester using a validated HPLC method.

  • Data Analysis:

    • Plot the natural logarithm of the ester concentration against time.

    • The slope of the resulting linear plot represents the pseudo-first-order rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

2. Enzymatic Hydrolysis (Metabolic Stability):

  • Materials: Mercaptobenzoate ester, rat plasma (or liver microsomes), phosphate buffer (pH 7.4), acetonitrile, methanol, internal standard (IS) for HPLC, HPLC system.

  • Procedure:

    • Prepare a stock solution of the mercaptobenzoate ester.

    • In a microtube, pre-incubate rat plasma or liver microsomes in phosphate buffer at 37°C.

    • Add the ester stock solution to initiate the reaction.

    • Incubate the mixture at 37°C with gentle agitation.

    • At specified time points, stop the reaction by adding ice-cold methanol and acetonitrile.

    • Centrifuge the samples to precipitate proteins.

    • Collect the supernatant, add the internal standard, and analyze by HPLC.

  • Data Analysis: Similar to alkaline hydrolysis, calculate the half-life from the rate of disappearance of the parent ester.

Protocol for Determining Thermal Stability

This protocol is based on standard thermogravimetric analysis (TGA) techniques used for aromatic esters[3][4].

  • Apparatus: Thermogravimetric Analyzer (TGA).

  • Procedure:

    • Place a small, accurately weighed sample (5-10 mg) of the mercaptobenzoate ester into a TGA sample pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 K/min).

    • Record the sample mass as a function of temperature.

  • Data Analysis:

    • The onset degradation temperature is determined as the temperature at which a significant mass loss begins.

    • The temperature of maximum rate of mass loss can also be determined from the derivative of the TGA curve (DTG).

Protocol for Determining Oxidative Stability

This is a general protocol for assessing the susceptibility of thioesters to oxidation.

  • Materials: Mercaptobenzoate ester, oxidizing agent (e.g., hydrogen peroxide or a source of reactive oxygen species), suitable solvent, HPLC or GC-MS system.

  • Procedure:

    • Dissolve the mercaptobenzoate ester in a suitable solvent.

    • Add a controlled amount of the oxidizing agent.

    • Incubate the reaction mixture at a constant temperature for a defined period.

    • At various time points, withdraw aliquots and quench the oxidation reaction (e.g., by adding a reducing agent like sodium sulfite).

    • Analyze the samples for the disappearance of the parent compound and the appearance of oxidation products (e.g., sulfoxides, sulfones) using HPLC or GC-MS.

  • Data Analysis:

    • Quantify the degradation of the parent ester over time.

    • Identify and quantify the major oxidation products to elucidate the degradation pathway.

Signaling Pathways and Degradation Mechanisms

The primary pathway for the biological degradation of mercaptobenzoate esters is enzymatic hydrolysis, predominantly mediated by carboxylesterases (CEs)[5][6]. These enzymes are abundant in the liver and intestines and are responsible for the metabolism of a wide range of ester-containing drugs and xenobiotics[5][7].

The hydrolysis of thioesters by carboxylesterases proceeds through a catalytic mechanism involving a serine residue in the enzyme's active site[8].

Substrate Mercaptobenzoate Ester (Substrate) ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Enzyme Carboxylesterase (Ser-OH) Enzyme->ES_Complex Tetrahedral_Intermediate1 First Tetrahedral Intermediate ES_Complex->Tetrahedral_Intermediate1 Nucleophilic Attack Acyl_Enzyme Acyl-Enzyme Intermediate Tetrahedral_Intermediate1->Acyl_Enzyme Thiol_Product Thiol Product (R'-SH) Tetrahedral_Intermediate1->Thiol_Product Tetrahedral_Intermediate2 Second Tetrahedral Intermediate Acyl_Enzyme->Tetrahedral_Intermediate2 Hydrolysis Water Water Water->Tetrahedral_Intermediate2 Carboxylic_Acid_Product Mercaptobenzoic Acid Tetrahedral_Intermediate2->Carboxylic_Acid_Product Regenerated_Enzyme Regenerated Enzyme Tetrahedral_Intermediate2->Regenerated_Enzyme Regenerated_Enzyme->Enzyme

Caption: Carboxylesterase-mediated hydrolysis of a mercaptobenzoate ester.

Experimental Workflow

A typical workflow for the comparative stability analysis of mercaptobenzoate esters is outlined below.

Synthesis Synthesis & Purification of Mercaptobenzoate Esters Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Stability_Studies Stability Studies Characterization->Stability_Studies Hydrolytic Hydrolytic Stability (Chemical & Enzymatic) Stability_Studies->Hydrolytic Thermal Thermal Stability (TGA) Stability_Studies->Thermal Oxidative Oxidative Stability Stability_Studies->Oxidative Kinetics Determination of Half-lives & Rate Constants Hydrolytic->Kinetics Degradation_Temps Determination of Degradation Temperatures Thermal->Degradation_Temps Product_ID Identification of Degradation Products Oxidative->Product_ID Data_Analysis Data Analysis & Comparison Reporting Reporting & Publication Data_Analysis->Reporting Kinetics->Data_Analysis Degradation_Temps->Data_Analysis Product_ID->Data_Analysis

Caption: Workflow for comparative stability analysis of mercaptobenzoate esters.

References

The Efficacy of Methyl 3-mercaptobenzoate in Key Organic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Methyl 3-mercaptobenzoate, an aromatic thiol, serves as a versatile nucleophile in a variety of significant organic transformations. This guide provides a comparative analysis of its performance in two major classes of reactions: the Michael addition and transition metal-catalyzed C-S cross-coupling. By examining experimental data for this compound and its alternatives, this document offers researchers and drug development professionals insights into optimal reagent selection for the synthesis of complex molecules.

Michael Addition: A Fundamental Carbon-Sulfur Bond Forming Reaction

The Michael addition, or conjugate addition, of thiols to α,β-unsaturated carbonyl compounds is a widely employed method for the formation of carbon-sulfur bonds.[1][2] The reaction is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion.[1] This thiolate then attacks the β-carbon of the Michael acceptor.[1]

Comparative Performance of Thiols in Michael Addition

The reactivity of thiols in Michael additions is influenced by factors such as their acidity (pKa) and steric hindrance. Aromatic thiols, like this compound, are effective nucleophiles in this reaction. The following table compares the performance of various thiols in the Michael addition to methyl vinyl ketone under solvent-free conditions. While specific data for this compound is not available, the data for thiophenol and its derivatives provide a strong proxy for its expected reactivity.

Thiol DonorMichael AcceptorReaction Time (min)Yield (%)Reference
ThiophenolMethyl Vinyl Ketone3093[3]
4-ChlorothiophenolMethyl Vinyl Ketone1598[3]
4-MethylthiophenolMethyl Vinyl Ketone3085[3]
4-MethoxythiophenolMethyl Vinyl Ketone3093[3]
BenzylthiolMethyl Vinyl Ketone4576[3]
S-Alkylisothiouronium Salt*Various electron-deficient olefins5-20Good to Excellent[4][5]

*Note: S-Alkylisothiouronium salts are presented as an odorless and effective alternative to thiols.[4][5]

Experimental Protocol: Base-Catalyzed Michael Addition

Materials:

  • Thiol (e.g., this compound) (1.0 mmol)

  • α,β-Unsaturated Carbonyl Compound (e.g., Methyl Vinyl Ketone) (1.2 mmol)

  • Triethylamine (Et3N) (0.1 mmol)

  • Dichloromethane (CH2Cl2) (5 mL)

Procedure:

  • To a solution of the thiol in dichloromethane, add the α,β-unsaturated carbonyl compound.

  • Add triethylamine to the mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired thioether product.

Reaction Workflow and Mechanism

Michael_Addition cluster_workflow Experimental Workflow cluster_mechanism Reaction Mechanism reagents Mix Thiol, Michael Acceptor, & Base in Solvent reaction Stir at Room Temperature reagents->reaction workup Concentrate & Purify reaction->workup product Thioether Product workup->product thiol R-SH (Thiol) thiolate R-S⁻ (Thiolate) thiol->thiolate Deprotonation base Base enolate Enolate Intermediate thiolate->enolate Nucleophilic Attack acceptor Michael Acceptor (α,β-unsaturated carbonyl) final_product Michael Adduct enolate->final_product Protonation protonated_base Protonated Base

Caption: Workflow and mechanism of a base-catalyzed Michael addition.

C-S Cross-Coupling Reactions: Powerful Tools for Aryl Thioether Synthesis

Transition metal-catalyzed cross-coupling reactions are indispensable for the synthesis of aryl thioethers, which are prevalent motifs in pharmaceuticals and materials science. Both palladium- and copper-based catalytic systems have been extensively developed for this purpose.

Comparative Performance in Palladium-Catalyzed C-S Cross-Coupling

Palladium catalysts, particularly those with bulky phosphine ligands, are highly effective for the coupling of aryl halides with a broad range of thiols.[6][7] The following table summarizes the performance of a palladium-catalyzed system for the coupling of various aryl bromides with thiophenol, which serves as a model for this compound.

Aryl BromideThiolCatalyst SystemBaseYield (%)Reference
4-BromotolueneThiophenolPd(OAc)2 / DiPPFNaOt-Bu95[6]
4-BromoanisoleThiophenolPd(OAc)2 / DiPPFNaOt-Bu98[6]
4-BromobenzonitrileThiophenolPd(OAc)2 / DiPPFNaOt-Bu92[6]
1-Bromo-4-(trifluoromethyl)benzeneThiophenolPd(OAc)2 / DiPPFNaOt-Bu96[6]
Comparative Performance in Copper-Catalyzed C-S Cross-Coupling

Copper-catalyzed C-S cross-coupling reactions offer a more economical alternative to palladium-based systems.[8][9] These reactions often proceed under ligand-free conditions. The table below presents data for the copper-catalyzed coupling of aryl iodides with various thiophenols.

Aryl IodideThiophenolCatalystBaseYield (%)Reference
IodobenzeneThiophenolCuIK2CO392[10]
1-Iodo-4-methylbenzeneThiophenolCuIK2CO395[10]
1-Iodo-4-methoxybenzeneThiophenolCuIK2CO394[10]
1-Iodo-4-nitrobenzeneThiophenolCuIK2CO385[10]
Experimental Protocol: Palladium-Catalyzed C-S Cross-Coupling

Materials:

  • Aryl Halide (e.g., 4-Bromoanisole) (1.0 mmol)

  • Thiol (e.g., this compound) (1.2 mmol)

  • Pd(OAc)2 (2 mol%)

  • 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF) (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, combine Pd(OAc)2, DiPPF, and NaOt-Bu in a Schlenk tube.

  • Add the aryl halide and the thiol, followed by toluene.

  • Seal the tube and heat the reaction mixture at 100 °C with stirring.

  • Monitor the reaction by gas chromatography (GC) or TLC.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the aryl sulfide.

Catalytic Cycle for C-S Cross-Coupling

CS_Coupling cluster_pd_cycle Palladium-Catalyzed Cycle cluster_cu_cycle Copper-Catalyzed Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(X)L₂ pd0->pd_complex1 Oxidative Addition (Ar-X) pd_complex2 Ar-Pd(II)(SR)L₂ pd_complex1->pd_complex2 Ligand Exchange (R-SH, Base) pd_complex2->pd0 Reductive Elimination product_pd Ar-S-R pd_complex2->product_pd cuI Cu(I) cu_thiolate [Cu(I)-SR] cuI->cu_thiolate Thiolate Formation (R-SH, Base) cu_complex Ar-Cu(III)(I)(SR) cu_thiolate->cu_complex Oxidative Addition (Ar-I) cu_complex->cuI Reductive Elimination product_cu Ar-S-R cu_complex->product_cu

Caption: Catalytic cycles for Pd- and Cu-catalyzed C-S cross-coupling.

References

Safety Operating Guide

Proper Disposal of Methyl 3-Mercaptobenzoate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Do not dispose of Methyl 3-mercaptobenzoate down the drain or in regular trash.[1][2] This substance is harmful to aquatic life and requires handling as hazardous waste.[3] All disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

This guide provides detailed, step-by-step procedures for the safe and compliant disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

This compound is a combustible liquid that is harmful if swallowed and is suspected of damaging fertility.[3] Its mercaptan group also gives it a strong, unpleasant odor.[4]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber). Inspect gloves before use and change them frequently.

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: If working outside a fume hood or if aerosols may be generated, use a NIOSH-approved respirator.

In Case of Accidental Exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Disposal Plan: Step-by-Step Guidance

The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][5]

Waste Collection and Storage:
  • Container: Collect waste this compound in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Combustible, Toxic, Environmental Hazard).

  • Storage: Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area, away from heat, sparks, and open flames.[3] Ensure it is segregated from incompatible materials such as strong oxidizing agents.

Disposal of Liquid Waste:
  • Collection: Carefully transfer the waste this compound into the designated hazardous waste container using a funnel. Avoid splashing.

  • Secure Closure: Tightly seal the container cap after each addition of waste.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[6][7]

Disposal of Contaminated Materials:
  • Solid Waste: Items such as pipette tips, gloves, and absorbent pads contaminated with this compound should be collected in a separate, clearly labeled hazardous waste bag or container.

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.[1] After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware.

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Notify: Alert personnel in the immediate area and evacuate if necessary. Notify your laboratory supervisor and EHS department.

  • Control Ignition Sources: As the substance is combustible, eliminate all ignition sources from the spill area.[3][8]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For small spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[8] For the characteristic odor of mercaptans, activated charcoal can also be effective.[9]

  • Cleanup:

    • Carefully scoop the absorbent material into a designated hazardous waste container.

    • Decontaminate the spill area with a mild detergent and water solution.[9]

    • Collect all cleanup materials, including contaminated PPE, in a sealed, labeled hazardous waste container.

  • Disposal: Arrange for the disposal of the spill cleanup waste through your institution's EHS office.

Quantitative Data for Disposal Considerations

ParameterValue/InstructionCitation
Waste Classification Hazardous Waste[1][6]
Primary Disposal Route Approved Hazardous Waste Disposal Facility[1][5]
pH Range for Neutralization (if applicable) Not applicable for direct disposal
In-Lab Treatment (for small quantities/decontamination) Oxidation with sodium hypochlorite (bleach) solution[10][11][12]
Recommended Oxidizing Agent Ratio Approx. 7 mL of 5.25% sodium hypochlorite per 1 mL of mercaptan[10]
Storage Temperature for Waste Cool, well-ventilated area[3]

Experimental Protocol: In-Lab Decontamination of Small Spills

For the decontamination of surfaces after a small spill, an oxidation procedure can be employed to neutralize the malodorous mercaptan. This should only be performed by trained personnel and with the approval of your institution's EHS department.

Objective: To chemically convert this compound into a less volatile and odorous compound on a contaminated surface.

Materials:

  • 5.25% Sodium hypochlorite solution (household bleach)

  • Water

  • Absorbent pads

  • Appropriate PPE

Procedure:

  • Following the initial absorption of the spilled liquid, prepare a 10% aqueous bleach solution.

  • Apply the bleach solution to the contaminated area, allowing for a contact time of at least 30 minutes to ensure oxidation of the mercaptan.

  • Use absorbent pads to wipe the area, working from the outside in.

  • Thoroughly rinse the area with water.

  • Collect all used absorbent pads and contaminated materials in a designated hazardous waste container.

Visualizing the Disposal Workflow

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal cluster_spill Spill Response ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) fume_hood Work in a Chemical Fume Hood ppe->fume_hood liquid_waste Collect Liquid Waste in Labeled Hazardous Container fume_hood->liquid_waste solid_waste Collect Contaminated Solids in Separate Labeled Container fume_hood->solid_waste storage Store Waste in Designated Satellite Accumulation Area liquid_waste->storage solid_waste->storage ehs_pickup Contact EHS for Hazardous Waste Pickup storage->ehs_pickup end Waste Properly Disposed ehs_pickup->end spill Spill Occurs contain Contain Spill with Inert Absorbent spill->contain cleanup Collect Cleanup Debris as Hazardous Waste contain->cleanup cleanup->storage

Caption: Disposal workflow for this compound.

LogicalRelationship Logical Relationships in Chemical Handling cluster_properties Chemical Properties cluster_requirements Handling & Disposal Requirements substance This compound combustible Combustible substance->combustible toxic Toxic/Harmful substance->toxic aquatic_hazard Aquatic Hazard substance->aquatic_hazard odor Malodorous substance->odor ppe Personal Protective Equipment combustible->ppe toxic->ppe haz_waste Dispose as Hazardous Waste toxic->haz_waste aquatic_hazard->haz_waste no_drain No Drain Disposal aquatic_hazard->no_drain fume_hood Fume Hood Use odor->fume_hood

Caption: Logical relationships in chemical handling.

References

Essential Safety and Operational Guide for Handling Methyl 3-mercaptobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for Methyl 3-mercaptobenzoate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several hazards that necessitate the use of specific personal protective equipment. The compound is harmful if swallowed, inhaled, or comes into contact with skin.[1] It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Due to its chemical nature, it possesses a strong, unpleasant odor, often described as a stench.[2][3]

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors.[4]To prevent inhalation of harmful vapors and aerosols, especially given the potential for respiratory irritation.[1]
Eye and Face Tight-sealing chemical safety goggles or a face shield.[2][5]To protect against splashes that can cause serious eye irritation.[1][2][5]
Hand Chemical-resistant gloves (e.g., nitrile or butyl rubber).To prevent skin contact, which can be harmful and cause irritation.[1][5]
Body Protective clothing, such as a lab coat, and in situations with a risk of significant exposure, chemical-resistant outerwear.[5]To prevent skin contact and contamination of personal clothing.[5]

Safe Handling and Storage Protocols

Proper handling and storage are crucial to minimize exposure and maintain the chemical's stability.

Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to control vapor exposure.[2][6]

  • Avoid direct contact with skin, eyes, and clothing.[6]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4]

  • Wash hands thoroughly with soap and water after handling.[2][5]

  • Take precautionary measures against static discharge.[4]

Storage:

  • Store in a cool, dry, and well-ventilated area.[4][6]

  • Keep containers tightly closed to prevent the release of vapors.[2][6]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[3][7]

Emergency Procedures and First Aid

Immediate and appropriate responses to accidental exposure are critical.

Table 2: First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][6]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical advice.[2][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2][5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][8]

Spill and Disposal Management

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Spill Response:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like sawdust.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled, and sealed container for disposal.

  • Clean: Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.

Disposal Plan:

  • This compound and its containers must be disposed of as hazardous waste.

  • Do not dispose of it down the drain or with general laboratory waste.[4]

  • All disposal activities must be in strict accordance with local, regional, and national environmental regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS and SOPs B Don Appropriate PPE A->B C Prepare Fume Hood and Materials B->C D Weigh/Measure Chemical in Fume Hood C->D Begin Experiment E Perform Experimental Procedure D->E F Decontaminate Glassware and Surfaces E->F Complete Experiment G Segregate and Label Waste F->G H Dispose of Waste via EHS G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.